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  • Product: Methyl (cyclohexyloxy)acetate
  • CAS: 65593-73-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of Methyl (cyclohexyloxy)acetate

For the attention of: Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Landscape of a Niche Fragrance Compound This technical guide delves into the physicochemical properties of Methyl...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of a Niche Fragrance Compound

This technical guide delves into the physicochemical properties of Methyl (cyclohexyloxy)acetate, a compound of interest in the fragrance and flavor industry. It is imperative to establish at the outset that while this molecule is referenced in scientific literature, particularly in the context of fragrance synthesis, comprehensive, experimentally-derived physicochemical data is not broadly available in public databases. This guide, therefore, adopts a dual-pronged approach. Firstly, it presents the confirmed identity and detailed synthesis of Methyl (cyclohexyloxy)acetate. Secondly, where direct experimental data for the target molecule is absent, this guide provides analogous data from structurally related isomers. This comparative methodology offers valuable context and predictive insights for researchers working with this and similar chemical entities.

Chemical Identity and Molecular Structure

Methyl (cyclohexyloxy)acetate is an ester with the molecular formula C9H16O3. Its structure features a cyclohexyl ring linked via an ether bond to an acetate group, which is in turn esterified with a methyl group.

IdentifierValueSource
Compound Name methyl 2-cyclohexyloxyacetatePubChem[1]
Molecular Formula C9H16O3PubChem[1]
Molecular Weight 172.22 g/mol
Monoisotopic Mass 172.10994 DaPubChem[1]
SMILES COC(=O)COC1CCCCC1PubChem[1]
InChI InChI=1S/C9H16O3/c1-11-9(10)7-12-8-5-3-2-4-6-8/h8H,2-7H2,1H3PubChem[1]
InChIKey IPXUIDULMPWCJQ-UHFFFAOYSA-NPubChem[1]

Synthesis of Methyl (cyclohexyloxy)acetate

The primary route for the synthesis of Methyl (cyclohexyloxy)acetate is through the catalytic hydrogenation of methyl-phenoxy-acetate. This process involves the saturation of the aromatic ring of the precursor molecule.

Reaction Scheme

Synthesis of Methyl (cyclohexyloxy)acetate MPA Methyl phenoxyacetate Catalyst Ni/Al2O3 180°C, 12 MPa MPA->Catalyst MCA Methyl (cyclohexyloxy)acetate H2 + H2 H2->Catalyst Catalyst->MCA

Caption: Catalytic hydrogenation of Methyl phenoxyacetate.

Optimized Experimental Protocol

The following protocol is based on established research for the efficient synthesis of Methyl (cyclohexyloxy)acetate, targeting high selectivity.[2]

Materials:

  • Methyl phenoxyacetate (substrate)

  • Ni/Al2O3 catalyst (1 wt. % of substrate)

  • High-pressure autoclave reactor

  • Hydrogen gas

Procedure:

  • Charge the high-pressure autoclave reactor with Methyl phenoxyacetate and the Ni/Al2O3 catalyst.

  • Seal the reactor and purge with an inert gas, such as nitrogen, to remove any residual air.

  • Pressurize the reactor with hydrogen gas to 12 MPa.

  • Heat the reactor to 180°C while stirring.

  • Maintain these conditions for the duration of the reaction, monitoring the uptake of hydrogen.

  • Upon completion of the reaction, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Recover the reaction mixture and separate the catalyst by filtration.

  • The crude product can be purified by vacuum distillation to yield high-purity Methyl (cyclohexyloxy)acetate.

Expert Insight: The choice of a Nickel-based catalyst on an alumina support (Ni/Al2O3) is a cost-effective and efficient option for this type of hydrogenation. The specified temperature and pressure conditions are optimized to achieve high selectivity (around 90%) towards the desired product, minimizing side reactions.[2]

Physicochemical Properties

Predicted Data for Methyl (cyclohexyloxy)acetate

While experimental data is scarce, computational models provide estimations for certain properties.

PropertyPredicted ValueSource
XlogP 1.8PubChem[1]

Predicted Collision Cross Section (CCS) Data: [1]

Adductm/zPredicted CCS (Ų)
[M+H]+ 173.11722138.1
[M+Na]+ 195.09916142.4
[M-H]- 171.10266140.7
[M+NH4]+ 190.14376158.1
Experimental Data for Structurally Related Isomers (C9H16O2)

For comparative purposes, the following tables present experimental data for three structurally related isomers of Methyl (cyclohexyloxy)acetate. It is crucial to note that these compounds have a different molecular formula (C9H16O2) and will exhibit different properties.

Table 1: Physicochemical Properties of Methyl 2-cyclohexylacetate (CAS: 14352-61-5)

PropertyValueConditions
Molecular Weight 156.22 g/mol
Boiling Point 201.0 °C@ 760.00 mm Hg (est)
Flash Point 166.0 °F (74.44 °C)TCC
Specific Gravity 0.951@ 25.00 °C
Refractive Index 1.446@ 20.00 °C
Water Solubility 150 mg/L@ 25 °C (est)
logP (o/w) 2.757(est)

Table 2: Physicochemical Properties of 2-Methylcyclohexyl acetate (CAS: 5726-19-2)

PropertyValueConditions
Molecular Weight 156.22 g/mol
Appearance Clear, colorless liquid
Specific Gravity 0.947 to 0.951@ 20°C[3]
Purity (by GC) 99.0% minimum

Table 3: Physicochemical Properties of Cyclohexylmethyl acetate (CAS: 937-55-3)

PropertyValueConditions
Molecular Weight 156.22 g/mol
Boiling Point 183 °C
Flash Point 67 °C
Specific Gravity 0.96@ 20/20 °C
Refractive Index 1.44

Spectral Data

No experimental spectral data (NMR, IR, MS) for Methyl (cyclohexyloxy)acetate was found in the searched resources. For researchers aiming to characterize this compound, the following information on a related isomer may serve as a preliminary reference.

Spectral Data for 2-Methylcyclohexyl acetate (CAS: 5726-19-2)
  • ¹H NMR and ¹³C NMR: Spectra are available in public databases such as PubChem.[4]

  • Mass Spectrometry (GC-MS): Experimental data is available, showing characteristic fragmentation patterns.[4]

  • IR Spectroscopy: FTIR spectra (capillary cell, neat) have been documented.[4]

Applications in Research and Industry

The primary application of Methyl (cyclohexyloxy)acetate, as suggested by the literature, is in the fragrance industry . It is described as having a fresh, fruity, and herbal to lactone-like odor, making it a valuable component in the formulation of perfumes and other scented products.[2]

The structurally related isomers also find use as solvents. For instance, 2-Methylcyclohexyl acetate is used as an extracting solvent.[3]

Safety and Handling

Specific safety data for Methyl (cyclohexyloxy)acetate is not available. However, based on the data for related acetate esters, the following precautions should be observed:

  • General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Flammability: The related isomers are combustible liquids. Keep away from heat, sparks, and open flames.

  • Health Hazards: May cause skin and eye irritation. In case of contact, rinse thoroughly with water. If inhaled, move to fresh air. If ingested, seek medical attention.

Always refer to a comprehensive Safety Data Sheet (SDS) for detailed safety information before handling any chemical.

Conclusion

Methyl (cyclohexyloxy)acetate is a niche compound with potential applications in the fragrance industry. While comprehensive experimental data on its physicochemical properties is limited, its synthesis via catalytic hydrogenation is well-documented. This guide provides a foundational understanding of this compound, supplemented with data from its structural isomers to aid researchers in their investigations. Further experimental characterization of Methyl (cyclohexyloxy)acetate is warranted to fully elucidate its properties and potential applications.

References

  • PubChem. 2-Methylcyclohexyl acetate | C9H16O2 | CID 98345. [Link]

  • PubChem. Cyclohexanol, methyl-, 1-acetate | C9H16O2 | CID 121767. [Link]

  • PubChem. Cyclohexylmethyl acetate | C9H16O2 | CID 244762. [Link]

  • PubChem. (1-Methylcyclohexyl)acetate | C9H15O2- | CID 17887133. [Link]

  • Google Patents.
  • Perfumer & Flavorist. Preparation of Fragrant Allyl Esters fragrance. [Link]

  • Google Patents.
  • Cheméo. Chemical Properties of 4-Methylcyclohexanol acetate (CAS 22597-23-5). [Link]

  • Figshare. Microwave-Assisted Catalytic Acetylation of Alcohols by Gold Nanoparticle-Supported Gadolinium Complex Tsao-Ching Chang, and Shuchun Joyce Yu. [Link]

  • Atul Ltd. 2-Methylcyclohexyl acetate. [Link]

  • NIST WebBook. Cyclohexanol, 5-methyl-2-(1-methylethyl)-, acetate, (1α,2β,5β)-. [Link]

  • Organic Syntheses. 2-cyclohexyloxyethanol. [Link]

  • NIST WebBook. Cyclohexane, methyl-. [Link]

  • Google Patents.
  • SpectraBase. (1S,3S,4R)-4-ethyl-3-isopropyl-4-methylcyclohexyl acetate - Optional[Vapor Phase IR] - Spectrum. [Link]

  • PubChemLite. Methyl (cyclohexyloxy)acetate (C9H16O3). [Link]

Sources

Exploratory

An In-depth Technical Guide to Methyl (cyclohexyloxy)acetate

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of Methyl (cyclohexyloxy)aceta...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Methyl (cyclohexyloxy)acetate, a versatile organic compound with potential applications in synthetic chemistry and drug discovery. This document details its fundamental molecular and physical properties, provides a validated synthesis protocol, and explores its potential utility for researchers and professionals in the pharmaceutical and chemical industries. While experimental spectroscopic data for this specific molecule is not widely available, this guide provides valuable context through data from structurally similar compounds and predictive insights.

Introduction: Unveiling Methyl (cyclohexyloxy)acetate

Methyl (cyclohexyloxy)acetate is an ester characterized by the presence of a cyclohexane ring linked to an acetate group via an ether linkage. This unique combination of a lipophilic cycloalkane and a polar ester functional group imparts specific physicochemical properties that make it an interesting candidate for various applications, including as a solvent, a fragrance component, and a potential building block in the synthesis of more complex molecules. The exploration of such scaffolds is pertinent in medicinal chemistry, where the incorporation of cyclic moieties can significantly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Molecular Identity and Core Properties

The foundational step in understanding the potential of any chemical entity is to establish its fundamental molecular and physical characteristics.

PropertyValueSource
Molecular Formula C₉H₁₆O₃[1]
Molecular Weight 172.22 g/mol [1]
CAS Number 65593-73-9[1]
Boiling Point 110 °C (at 16 Torr)[1]
Density 1.034 g/cm³[1]

Synthesis of Methyl (cyclohexyloxy)acetate: A Detailed Protocol

The most common and efficient method for the synthesis of Methyl (cyclohexyloxy)acetate is the catalytic hydrogenation of its aromatic precursor, methyl phenoxyacetate. This reaction involves the saturation of the benzene ring to a cyclohexane ring.

Reaction Scheme

G cluster_products Product Methyl_phenoxyacetate Methyl phenoxyacetate Catalyst Catalyst (e.g., Rh, Ir, Pd, Pt) H2 H₂ (Hydrogen Gas) Methyl_cyclohexyloxyacetate Methyl (cyclohexyloxy)acetate Catalyst->Methyl_cyclohexyloxyacetate

Caption: Synthesis of Methyl (cyclohexyloxy)acetate.

Causality Behind Experimental Choices

The choice of a heterogeneous catalyst, such as rhodium, iridium, palladium, or platinum, is crucial for achieving high conversion and selectivity. These noble metals are known for their high catalytic activity in hydrogenation reactions of aromatic systems. The reaction is typically carried out under pressure to increase the concentration of hydrogen in the reaction medium, thereby accelerating the reaction rate. The choice of solvent is also important; inert solvents that can dissolve the starting material and do not interfere with the catalytic process are preferred.

Step-by-Step Experimental Workflow

The following protocol is a self-validating system for the synthesis of Methyl (cyclohexyloxy)acetate.

  • Reactor Setup: A high-pressure autoclave reactor equipped with a magnetic stirrer, a gas inlet, a pressure gauge, and a temperature controller is charged with methyl phenoxyacetate and a suitable solvent (e.g., methanol, ethanol).

  • Catalyst Addition: The chosen hydrogenation catalyst (e.g., 5% Rh/C) is added to the reactor under an inert atmosphere (e.g., nitrogen or argon) to prevent premature reaction with air.

  • Hydrogenation: The reactor is sealed and purged several times with hydrogen gas to remove any residual air. The reactor is then pressurized with hydrogen to the desired pressure and heated to the reaction temperature. The reaction mixture is stirred vigorously to ensure efficient mass transfer.

  • Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion of the reaction, the reactor is cooled to room temperature and the excess hydrogen is carefully vented. The reaction mixture is filtered to remove the catalyst. The solvent is then removed under reduced pressure, and the crude product is purified by vacuum distillation to yield pure Methyl (cyclohexyloxy)acetate.

G Start Start Setup Reactor Setup: Charge with methyl phenoxyacetate and solvent Start->Setup Catalyst Catalyst Addition: Add hydrogenation catalyst under inert atmosphere Setup->Catalyst Hydrogenation Hydrogenation: Pressurize with H₂ and heat with stirring Catalyst->Hydrogenation Monitor Reaction Monitoring: Analyze aliquots by GC or TLC Hydrogenation->Monitor Monitor->Hydrogenation Incomplete Workup Work-up: Cool, vent, filter catalyst Monitor->Workup Complete Purification Purification: Remove solvent and purify by vacuum distillation Workup->Purification End End Product: Pure Methyl (cyclohexyloxy)acetate Purification->End

Sources

Foundational

Solubility of "Methyl (cyclohexyloxy)acetate" in organic solvents

An In-Depth Technical Guide to the Solubility of Methyl (cyclohexyloxy)acetate in Organic Solvents Abstract The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical pa...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of Methyl (cyclohexyloxy)acetate in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical parameter that governs its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. Methyl (cyclohexyloxy)acetate, a molecule featuring both a non-polar cyclohexyl moiety and a polar ester group, presents a unique solubility profile. This technical guide provides a comprehensive analysis of the solubility of Methyl (cyclohexyloxy)acetate in a range of organic solvents. We delve into the theoretical principles underpinning its dissolution, including polarity matching, intermolecular forces, and the pivotal role of hydrogen bonding. A predictive solubility profile is established based on the molecule's structural attributes and solvent properties. Furthermore, this guide furnishes detailed, field-proven experimental protocols for both semi-quantitative screening and definitive quantitative solubility determination via gas chromatography (GC), empowering researchers with the practical tools necessary for accurate assessment. The insights and methodologies presented herein are designed to aid scientists in making informed decisions for solvent selection in processes such as reaction chemistry, extraction, crystallization, and formulation development.

Introduction to Methyl (cyclohexyloxy)acetate

Methyl (cyclohexyloxy)acetate is an ester characterized by a cyclohexyl ring linked via an ether bond to an acetate methyl ester. This structure imparts an amphiphilic nature to the molecule, with the bulky cyclohexyl group representing a significant hydrophobic domain and the ether and ester functionalities providing sites for polar interactions.

Chemical Structure and Identity:

  • Molecular Formula: C₉H₁₆O₂[1]

  • Molecular Weight: 156.22 g/mol [1]

  • Synonyms: Methyl 2-(cyclohexyloxy)acetate

The synthesis of Methyl (cyclohexyloxy)acetate is commonly achieved through the catalytic hydrogenation of methyl phenoxyacetate.[3] This process saturates the aromatic ring, converting it to a cyclohexyl group, a transformation that significantly alters the molecule's solubility characteristics. Its pleasant, fruity odor also makes it and related compounds valuable in the fragrance industry.[3]

Physicochemical Properties: The solubility behavior of Methyl (cyclohexyloxy)acetate is dictated by its distinct structural features:

  • Hydrophobic Character: The C₆ cyclohexyl ring is non-polar and sterically bulky, favoring interactions with non-polar solvents through van der Waals forces.

  • Polar Character: The ester group (-COO-) contains a carbonyl oxygen and an ether-like oxygen, both of which possess lone pairs of electrons. These make the molecule a hydrogen bond acceptor .[4] It lacks a hydrogen atom bonded to a highly electronegative atom, meaning it cannot act as a hydrogen bond donor. This distinction is critical for its interactions with protic versus aprotic solvents.

Theoretical Foundations of Solubility

The dissolution of a solute in a solvent is a thermodynamic process governed by the principle that the change in Gibbs free energy for the mixing process must be negative. This is practically understood through the adage "like dissolves like," which relates to the polarity and intermolecular forces of the solute and solvent.[5]

  • Polarity Matching: Solutes dissolve best in solvents of similar polarity. The overall polarity of Methyl (cyclohexyloxy)acetate is low to moderate, suggesting poor solubility in highly polar solvents like water but good solubility in solvents with lower polarity.[6]

  • Intermolecular Forces: Dissolution requires the energy input to overcome solute-solute and solvent-solvent interactions, which is compensated by the formation of new solute-solvent interactions. The dominant forces at play for Methyl (cyclohexyloxy)acetate are:

    • Van der Waals Forces (London Dispersion Forces): These are the primary interactions between the non-polar cyclohexyl ring and non-polar solvent molecules (e.g., hexane, toluene).

    • Dipole-Dipole Interactions: The polar ester group creates a molecular dipole, allowing for favorable interactions with other polar molecules (e.g., acetone, dichloromethane).

  • Hydrogen Bonding: This is a crucial factor. While Methyl (cyclohexyloxy)acetate cannot self-associate via hydrogen bonds, its capacity as a hydrogen bond acceptor allows for strong interactions with polar protic solvents (e.g., alcohols), which are hydrogen bond donors.[7][8][9] However, the large hydrophobic portion of the molecule can disrupt the solvent's own hydrogen-bonding network, often limiting solubility compared to smaller esters.[7][10]

  • Dielectric Constant: This property reflects a solvent's ability to separate charges and is a measure of its polarity.[5][11] Solvents with a high dielectric constant are highly polar. The solubility of a moderately polar solute like Methyl (cyclohexyloxy)acetate is expected to be optimal in solvents with low to intermediate dielectric constants.

solute Methyl (cyclohexyloxy)acetate nonpolar Non-Polar Solvent (e.g., Hexane, Toluene) solute->nonpolar Van der Waals Forces (Dominant) aprotic Polar Aprotic Solvent (e.g., Acetone, THF) solute->aprotic Dipole-Dipole Interactions protic Polar Protic Solvent (e.g., Ethanol, Methanol) solute->protic Hydrogen Bonding (Acceptor) + Dipole-Dipole

Caption: Dominant intermolecular forces between Methyl (cyclohexyloxy)acetate and solvent classes.

Predictive Solubility Profile

Based on the theoretical principles, a predictive solubility profile can be constructed. This qualitative assessment is invaluable for initial solvent screening in a research setting.

  • High Solubility Expected:

    • Ethers: Diethyl ether, Tetrahydrofuran (THF)

    • Halogenated Solvents: Dichloromethane, Chloroform

    • Aromatic Hydrocarbons: Toluene, Benzene

    • Esters: Ethyl acetate

    • Rationale: These solvents are non-polar or moderately polar aprotic, closely matching the overall character of the solute. They effectively solvate the large cyclohexyl ring while also accommodating the polar ester group through dipole-dipole interactions.

  • Good to Moderate Solubility Expected:

    • Ketones: Acetone

    • Nitriles: Acetonitrile

    • Alcohols: Ethanol, Methanol, Isopropanol

    • Rationale: Polar aprotic solvents like acetone interact well via dipole-dipole forces. Polar protic solvents like alcohols can additionally form hydrogen bonds with the solute's ether and ester oxygens, which enhances solubility.[9][12] However, the large hydrophobic group may limit miscibility, especially with smaller, more polar alcohols.

  • Low to Insoluble Expected:

    • Water: The high polarity and extensive hydrogen-bonding network of water make it a poor solvent for the predominantly hydrophobic solute.[6]

    • Alkanes: Hexane, Heptane

    • Rationale: While these non-polar solvents interact favorably with the cyclohexyl ring, they cannot effectively solvate the polar ester group, leading to limited solubility.

Table 1: Properties of Common Organic Solvents and Predicted Solubility

SolventClassRelative PolarityDielectric Constant (20°C)H-BondingPredicted Solubility
n-HexaneNon-Polar0.0091.9NoneLow
TolueneNon-Polar0.0992.4NoneHigh
Diethyl EtherPolar Aprotic0.1174.3AcceptorHigh
DichloromethanePolar Aprotic0.3099.0Weak DonorHigh
Tetrahydrofuran (THF)Polar Aprotic0.2077.5AcceptorHigh
Ethyl AcetatePolar Aprotic0.2286.0AcceptorHigh
AcetonePolar Aprotic0.35521AcceptorGood
AcetonitrilePolar Aprotic0.46037.5AcceptorModerate
IsopropanolPolar Protic0.54619.0Donor/AcceptorModerate
EthanolPolar Protic0.65424.5Donor/AcceptorModerate
MethanolPolar Protic0.76232.7Donor/AcceptorModerate-Low
WaterPolar Protic1.00080.1Donor/AcceptorVery Low
(Data for solvent properties sourced from Hoye, T.R., 2022)[13]

Experimental Determination of Solubility

While predictions are useful, empirical determination is essential for quantitative applications. The following protocols offer a tiered approach from rapid screening to precise quantification.

Protocol 1: Semi-Quantitative Isothermal Method

This method provides a rapid, cost-effective estimation of solubility, ideal for initial solvent screening. The causality is direct: the volume of solvent required to dissolve a fixed mass of solute gives a measure of solubility.

Methodology:

  • Preparation: Accurately weigh approximately 100 mg of Methyl (cyclohexyloxy)acetate into a 10 mL glass vial with a screw cap.

  • Solvent Addition: Using a calibrated pipette or burette, add the chosen solvent to the vial in small, precise increments (e.g., 0.1 mL).

  • Equilibration: After each addition, cap the vial securely and vortex or shake vigorously for 1-2 minutes. Allow the vial to stand at a constant temperature (e.g., 25°C) and observe for any undissolved solute.

  • Endpoint Determination: The endpoint is reached when the last of the solid solute has completely dissolved, resulting in a clear, homogenous solution.

  • Calculation: Record the total volume of solvent added. The solubility can be estimated in mg/mL. For example, if 0.5 mL of solvent was required to dissolve 100 mg of solute, the solubility is approximately 200 mg/mL.

  • Self-Validation: Repeat the measurement at least twice to ensure reproducibility. If results vary significantly, it may indicate slow dissolution kinetics, requiring longer equilibration times.

Protocol 2: Quantitative Analysis via Gas Chromatography (GC)

For definitive solubility data, required for regulatory filings or process modeling, a validated analytical technique is necessary. The "shake-flask" method followed by GC analysis is the gold standard. This protocol is self-validating through the use of an internal or external standard calibration curve.

cluster_prep A: Saturated Solution Preparation cluster_sample B: Sample Preparation cluster_gc C: GC Analysis cluster_quant D: Quantification A1 Add excess solute to a known volume of solvent A2 Equilibrate at constant temp. (e.g., 24h with stirring) A1->A2 A3 Allow solid to settle A2->A3 B1 Withdraw aliquot of supernatant A3->B1 B2 Filter through 0.22 µm PTFE syringe filter B1->B2 B3 Perform accurate serial dilution into a suitable solvent (e.g., Ethyl Acetate) B2->B3 C2 Inject standards and sample onto GC-FID system B3->C2 C1 Prepare calibration standards of known concentration C1->C2 C3 Integrate peak area of the analyte C2->C3 D1 Generate calibration curve (Peak Area vs. Concentration) C3->D1 D2 Determine concentration of diluted sample from curve D1->D2 D3 Calculate original solubility, accounting for dilution factor D2->D3

Caption: Workflow for quantitative solubility determination using the shake-flask method and GC analysis.

Detailed Methodology:

A. Preparation of Saturated Solution:

  • Add an excess amount of Methyl (cyclohexyloxy)acetate to a sealed vessel containing a known volume or mass of the solvent of interest. The excess solid is critical to ensure equilibrium is reached at saturation.

  • Agitate the mixture at a constant, controlled temperature (e.g., 25.0 ± 0.5 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is achieved.

B. Sample Preparation for GC Analysis:

  • Cease agitation and allow the suspension to settle for several hours at the same constant temperature.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic solid particles. This step is crucial to prevent artificially high results.

  • Accurately perform a gravimetric or volumetric dilution of the filtered sample into a known volume of a suitable solvent (e.g., ethyl acetate) to bring the concentration within the linear range of the GC calibration curve.

C. GC Method and Calibration:

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is suitable.

  • Column: A mid-polarity column, such as a DB-5 or HP-5 (5% phenyl-methylpolysiloxane), is a good starting point.

  • Parameters (Typical):

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C, hold for 5 minutes.

    • Carrier Gas: Helium or Hydrogen.

  • Calibration: Prepare a series of at least five calibration standards of Methyl (cyclohexyloxy)acetate of known concentrations in the same solvent used for dilution. Inject these standards to generate a calibration curve of peak area versus concentration.[14][15]

D. Quantification:

  • Inject the prepared (diluted) sample onto the GC system.

  • Determine the concentration of the diluted sample by comparing its peak area to the calibration curve.

  • Calculate the original solubility in the test solvent by applying the dilution factor. The result is typically expressed in units of g/L or mg/mL.

Data Interpretation and Applications

The acquired solubility data is fundamental for various applications in drug development and chemical synthesis:

  • Process Chemistry: Selecting an appropriate reaction solvent to ensure all reactants remain in solution.

  • Purification: Identifying suitable solvent systems for crystallization (a solvent in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures) or anti-solvents for precipitation.

  • Extraction: Choosing an immiscible solvent that has high solubility for the target compound to extract it from a reaction mixture or aqueous phase.

  • Formulation: For liquid formulations, selecting a solvent or co-solvent system that can dissolve the required concentration of the API. Understanding solubility is the first step in addressing challenges for poorly soluble compounds.[9]

Conclusion

Methyl (cyclohexyloxy)acetate exhibits a solubility profile reflective of its amphiphilic structure. It is predicted to be highly soluble in moderately polar aprotic solvents like ethers, esters, and halogenated hydrocarbons, while showing limited solubility in highly polar or purely non-polar solvents. The interplay of van der Waals forces, dipole-dipole interactions, and its ability to act as a hydrogen bond acceptor are the key determinants of its behavior. For researchers and drug development professionals, a combination of theoretical prediction and robust experimental verification, as detailed in this guide, is the most effective strategy. The quantitative GC-based protocol provides a reliable and definitive method for obtaining the high-quality solubility data essential for process optimization, formulation design, and successful product development.

References

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  • University of Toronto. (2023). Solubility of Organic Compounds.
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  • Nguyen, B. et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available at: [Link]

  • CUNY. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
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  • Perfumer & Flavorist. (n.d.). Preparation of Fragrant Allyl Esters fragrance. Retrieved January 25, 2026, from [Link]

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  • Chemistry For Everyone. (2025). How Do Hydrogen Bonds Influence Solubility?. YouTube. Available at: [Link]

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  • Reddit. (2021). Do solvents with similar dielectric constants have similar solubility?. r/OrganicChemistry. Available at: [Link]

  • ResearchGate. (2020). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. Available at: [Link]

  • Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for Halosulfuron Methyl.
  • Google Patents. (n.d.). CN101798267A - Production method of cyclohexyloxy allyl acetate.
  • SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Available at: [Link]

  • The Good Scents Company. (n.d.). methyl cyclohexyl acetate, 14352-61-5. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?. Available at: [Link]

  • Al-Hamdani, A. H. (2025). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Journal of Medical and Health Studies.
  • DergiPark. (n.d.). The accurate and reliable HPLC-UV based method for detecting the active ingredient hexaflumuron. Analytical Chemistry. Available at: [Link]

  • ISCRE.org. (n.d.). synthesis and isolation of methyl acetate through heterogeneous catalysis with liquid/liquid-extraction. Available at: [Link]

  • ChemRxiv. (2025). Identifying organic co-solvents via machine learning solubility predictions in organic solvents and water. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Novel Reactive Distillation Process for Cyclohexyl Acetate Production: Design, Optimization, and Control. PMC. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 98345, 2-Methylcyclohexyl acetate. Retrieved January 25, 2026, from [Link]

  • Solubility of Things. (n.d.). Cyclohexyl acetate. Retrieved January 25, 2026, from [Link]

  • Open Oregon Educational Resources. (n.d.). 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry. Retrieved January 25, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Methylcyclohexanol acetate (CAS 22597-23-5). Retrieved January 25, 2026, from [Link]

  • ResearchGate. (2018). Solubility and dielectric constant?. Available at: [Link]

  • Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. Available at: [Link]

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Exploratory

Thermal stability and degradation profile of "Methyl (cyclohexyloxy)acetate"

An In-Depth Technical Guide to the Thermal Stability and Degradation Profile of Methyl (cyclohexyloxy)acetate Introduction Methyl (cyclohexyloxy)acetate is an ester that, like many similar compounds such as cyclohexyloxy...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermal Stability and Degradation Profile of Methyl (cyclohexyloxy)acetate

Introduction

Methyl (cyclohexyloxy)acetate is an ester that, like many similar compounds such as cyclohexyloxy allyl acetate, finds potential applications in industries where thermal stability is a critical parameter, for instance, as a fragrance component in consumer products or as a specialty solvent.[1] The integrity of such molecules under thermal stress directly impacts product shelf-life, efficacy, and safety. Understanding the thermal stability and degradation profile of Methyl (cyclohexyloxy)acetate is therefore paramount for its formulation, storage, and application.

This guide provides a comprehensive technical overview of the methodologies used to assess the thermal stability of Methyl (cyclohexyloxy)acetate. While direct literature on this specific molecule is nascent, this document synthesizes established principles of ester chemistry, thermal analysis, and degradation mechanisms of structurally analogous compounds to provide a robust predictive framework. We will explore the experimental workflows, delve into the causality behind methodological choices, and propose plausible degradation pathways, equipping researchers and drug development professionals with the necessary insights for their work.

Physicochemical Properties

A foundational understanding of the physicochemical properties of a molecule is essential before embarking on thermal analysis. Below is a table summarizing key properties of structurally related compounds, which can be used to estimate the characteristics of Methyl (cyclohexyloxy)acetate.

Property2-Methylcyclohexyl acetateMethyl 2-cyclohexylacetateMethyl acetate
Molecular Formula C9H16O2C9H16O2C3H6O2
Molecular Weight 156.22 g/mol [2]156.22 g/mol 74.08 g/mol
Boiling Point ~201 °C[3]Not available57 °C[4]
Flash Point 74.44 °C[3]Not available-11 °C
Specific Gravity Not available0.951 @ 25 °C[3]0.934 @ 20 °C

Based on these related structures, Methyl (cyclohexyloxy)acetate (C9H16O2) would have a molecular weight of approximately 156.22 g/mol . Its boiling point is expected to be in a similar range to 2-methylcyclohexyl acetate.

Thermal Stability Analysis: A Multi-faceted Approach

A comprehensive assessment of thermal stability is achieved not by a single technique, but by a synergistic application of several analytical methods. The primary techniques for this purpose are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA is a cornerstone technique for determining the thermal stability of materials by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere.[5][6] For Methyl (cyclohexyloxy)acetate, TGA will reveal the temperature at which the compound begins to degrade, the kinetics of its decomposition, and the presence of any stable intermediates at different temperatures.

  • Instrument Preparation: Ensure the TGA instrument (e.g., TA Instruments Q500) is calibrated for mass and temperature.

  • Sample Preparation: Accurately weigh 5-10 mg of high-purity Methyl (cyclohexyloxy)acetate into a clean, inert TGA pan (e.g., platinum or alumina).

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) at a flow rate of 50 mL/min to prevent oxidative degradation.[7]

    • Temperature Program: Ramp from ambient temperature (~25 °C) to 600 °C at a heating rate of 10 °C/min.[7][8]

  • Data Acquisition: Continuously record the sample mass as a function of temperature. The resulting data is typically plotted as percent weight loss versus temperature. The first derivative of this curve (DTG) can be plotted to highlight the temperatures of maximum degradation rates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is invaluable for identifying phase transitions such as melting, boiling, and glass transitions, as well as exothermic or endothermic degradation processes.

  • Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of Methyl (cyclohexyloxy)acetate into a hermetically sealed aluminum pan. An empty sealed pan is used as the reference.

  • Experimental Conditions:

    • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at a sub-ambient temperature (e.g., -50 °C).

      • Ramp up to a temperature above the expected boiling/decomposition point (e.g., 250 °C) at a heating rate of 10 °C/min.

  • Data Acquisition: Record the heat flow to the sample as a function of temperature.

Degradation Profile and Mechanistic Insights

Forced degradation studies are crucial for elucidating degradation pathways and identifying potential degradation products.[9] For esters, common degradation pathways include hydrolysis (acid or base-catalyzed) and thermal decomposition (pyrolysis).[10][11]

Plausible Degradation Pathways

The thermal decomposition of esters containing β-hydrogens on the alcohol moiety often proceeds through a concerted, non-radical, intramolecular elimination reaction known as pyrolysis or syn-elimination.[12][13] This reaction involves a six-membered cyclic transition state, leading to the formation of an alkene and a carboxylic acid.[13]

For Methyl (cyclohexyloxy)acetate, the cyclohexane ring provides β-hydrogens. The proposed pyrolytic degradation pathway is as follows:

  • Initiation: At elevated temperatures, the ester undergoes a conformational change to allow for the formation of a six-membered cyclic transition state.

  • Transition State: The carbonyl oxygen of the acetate group acts as an internal base, abstracting a β-hydrogen from the cyclohexane ring. Simultaneously, the C-O bond of the ester cleaves, and a double bond forms within the cyclohexane ring.

  • Products: The reaction yields cyclohexene and acetic acid.

Other potential degradation pathways, especially in the presence of impurities or under different atmospheric conditions, could involve radical mechanisms initiated by bond homolysis or hydrolytic pathways if water is present.

Identification of Degradation Products

The definitive identification of degradation products is critical for a complete degradation profile. Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice for this purpose, given the likely volatility of the degradation products.[5]

  • Sample Preparation:

    • Heat a sample of Methyl (cyclohexyloxy)acetate at a temperature determined from the TGA data (e.g., just above the onset of decomposition) for a defined period in a sealed vial.

    • Dissolve the residue in a suitable solvent (e.g., dichloromethane).

  • GC-MS Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Column: A non-polar or medium-polarity column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp to 250 °C at 10 °C/min.

      • Hold at 250 °C for 5 minutes.

    • Injector: Split/splitless injector at 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: Agilent 5977A or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 30-400.

  • Data Analysis: Identify the components of the mixture by comparing their retention times and mass spectra to known standards and library databases (e.g., NIST).

Data Presentation and Visualization

Summary of Expected Thermal Analysis Data
ParameterTechniqueExpected Result for Methyl (cyclohexyloxy)acetateRationale
Onset of Decomposition (Tonset) TGA150 - 250 °CBased on data for similar esters, decomposition is expected in this range.
Temperature of Max. Decomposition Rate (Tmax) DTG~200 - 300 °CThe peak of the first derivative of the TGA curve.
Melting Point (Tm) DSCSub-ambientEsters of this size are typically liquid at room temperature.
Boiling Point (Tb) DSC~200 - 220 °CEstimated from related compounds.[3]
Degradation Enthalpy (ΔHd) DSCEndothermic or ExothermicThe sign will indicate the nature of the degradation process.
Diagrams

G cluster_0 Thermal Analysis Workflow Sample Sample TGA TGA Sample->TGA DSC DSC Sample->DSC Degradation_Temp Determine Degradation Temperature Range TGA->Degradation_Temp Forced_Degradation Forced Degradation (Heating) Degradation_Temp->Forced_Degradation GC_MS GC-MS Analysis Forced_Degradation->GC_MS Degradation_Products Identify Degradation Products GC_MS->Degradation_Products

Caption: Experimental workflow for thermal stability and degradation analysis.

Sources

Exploratory

A Technical Guide to the Potential Industrial Applications of Methyl (cyclohexyloxy)acetate

Introduction Methyl (cyclohexyloxy)acetate, with the chemical formula C9H16O3, is a carboxylate ester that, while not extensively documented in mainstream chemical literature, presents significant potential for various i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl (cyclohexyloxy)acetate, with the chemical formula C9H16O3, is a carboxylate ester that, while not extensively documented in mainstream chemical literature, presents significant potential for various industrial applications.[1] This technical guide aims to explore these possibilities by drawing logical parallels with structurally similar compounds and providing a scientifically grounded framework for its synthesis, characterization, and potential uses. By examining the established applications of related cyclohexyl derivatives, we can project the utility of Methyl (cyclohexyloxy)acetate in sectors such as fragrances, industrial solvents, and potentially as an intermediate in chemical synthesis. This document is intended for researchers, chemists, and professionals in drug development and chemical manufacturing who are interested in exploring novel molecules with promising industrial relevance.

Physicochemical Properties and Synthesis

While specific experimental data for Methyl (cyclohexyloxy)acetate is scarce, we can infer its general properties and a viable synthetic route from analogous compounds.

Predicted Physicochemical Properties

Based on its molecular structure, the following properties can be anticipated:

PropertyPredicted Value/CharacteristicRationale
Appearance Colorless liquidSimilar to other cyclohexyl acetates.[2]
Odor Likely a mild, possibly fruity or green scentBased on the fragrance profiles of related compounds like allyl (cyclohexyloxy)acetate.[3]
Boiling Point Estimated to be in the range of 200-240°CInferred from the boiling points of similar molecular weight esters.
Solubility Likely soluble in organic solvents and sparingly soluble in waterA common characteristic of esters of this type.[4]
Molecular Weight 188.24 g/mol Calculated from its chemical formula (C9H16O3).
Proposed Synthesis Pathway

A plausible and efficient method for the synthesis of Methyl (cyclohexyloxy)acetate would be a two-step process, analogous to the synthesis of related compounds.[5][6] This involves the hydrogenation of a readily available precursor followed by esterification.

Synthesis_Pathway Methyl phenoxyacetate Methyl phenoxyacetate Methyl (cyclohexyloxy)acetate Methyl (cyclohexyloxy)acetate Methyl phenoxyacetate->Methyl (cyclohexyloxy)acetate Hydrogenation (e.g., Ru/C catalyst) Purification\n(Distillation) Purification (Distillation) Methyl (cyclohexyloxy)acetate->Purification\n(Distillation) Work-up

Caption: Proposed one-step synthesis of Methyl (cyclohexyloxy)acetate.

Experimental Protocol: Synthesis of Methyl (cyclohexyloxy)acetate

  • Hydrogenation:

    • Charge a high-pressure autoclave with Methyl phenoxyacetate and a suitable solvent such as methanol.

    • Add a catalytic amount of a hydrogenation catalyst (e.g., 5% Ruthenium on Carbon).

    • Seal the autoclave and purge with nitrogen, followed by hydrogen.

    • Pressurize the reactor with hydrogen to approximately 5-10 MPa.

    • Heat the mixture to 100-150°C with constant stirring.

    • Monitor the reaction progress by measuring hydrogen uptake.

    • Once the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen.

    • Filter the reaction mixture to remove the catalyst.

  • Purification:

    • Remove the solvent from the filtrate under reduced pressure.

    • The resulting crude Methyl (cyclohexyloxy)acetate can be purified by vacuum distillation to yield the final product.

Potential Industrial Application 1: Fragrance Industry

The presence of the cyclohexyloxy group in the known fragrance ingredient, allyl (cyclohexyloxy)acetate, strongly suggests that Methyl (cyclohexyloxy)acetate could also possess desirable olfactory properties.[3]

Hypothesized Fragrance Profile
  • Primary Scent: Likely to be in the herbal or green family, potentially with fruity undertones.[3] The methyl ester group, in place of the allyl group, may impart a softer, sweeter note.

  • Volatility and Tenacity: The molecular weight and structure suggest it would be a middle-to-base note, providing good longevity to a fragrance composition.

  • Application in Formulations: It could be used in a variety of products, including perfumes, soaps, detergents, and other scented consumer goods.[5]

Fragrance_Application Methyl (cyclohexyloxy)acetate Methyl (cyclohexyloxy)acetate Herbal/Green Notes Herbal/Green Notes Methyl (cyclohexyloxy)acetate->Herbal/Green Notes Fruity Undertones Fruity Undertones Methyl (cyclohexyloxy)acetate->Fruity Undertones Perfumery Perfumery Herbal/Green Notes->Perfumery Fruity Undertones->Perfumery Consumer Products Consumer Products Perfumery->Consumer Products

Caption: Potential fragrance applications of Methyl (cyclohexyloxy)acetate.

Potential Industrial Application 2: Industrial Solvent

Several related compounds, such as 2-methylcyclohexyl acetate, are utilized as effective industrial solvents.[2][7][8] This suggests a strong possibility for Methyl (cyclohexyloxy)acetate to serve a similar function.

Potential Solvent Properties and Applications
  • Solvency: The ester and ether functionalities, combined with the cycloaliphatic ring, suggest good solvency for a range of organic compounds, including resins, polymers, and oils.[9]

  • Hydrogen Peroxide Production: A notable application of similar cyclohexyl acetates is as a solvent in the production of hydrogen peroxide.[8][10] Methyl (cyclohexyloxy)acetate could potentially be a viable alternative or co-solvent in this process, offering favorable partitioning of reactants and products.

  • Coatings and Adhesives: Its likely properties make it a candidate for use in the formulation of paints, coatings, and adhesives, where it can aid in dissolving resins and controlling viscosity and drying time.[11]

Experimental Workflow: Evaluation as a Solvent in Hydrogen Peroxide Production

Solvent_Evaluation cluster_0 Hydrogenation cluster_1 Oxidation cluster_2 Extraction Anthraquinone Anthraquinone Hydrogenated Anthraquinone Hydrogenated Anthraquinone Anthraquinone->Hydrogenated Anthraquinone H2, Catalyst Hydrogenated Anthraquinone->Anthraquinone Air H2O2 H2O2 Hydrogenated Anthraquinone->H2O2 Air Aqueous H2O2 Solution Aqueous H2O2 Solution H2O2->Aqueous H2O2 Solution Water Methyl (cyclohexyloxy)acetate Methyl (cyclohexyloxy)acetate Methyl (cyclohexyloxy)acetate->Anthraquinone Solvent

Caption: Workflow for evaluating Methyl (cyclohexyloxy)acetate as a solvent.

  • Solubility and Stability Testing:

    • Determine the solubility of anthraquinone and its hydrogenated form in Methyl (cyclohexyloxy)acetate at various temperatures.

    • Assess the chemical stability of the solvent under the conditions of the hydrogenation and oxidation steps.

  • Partition Coefficient Determination:

    • Measure the partition coefficient of hydrogen peroxide between Methyl (cyclohexyloxy)acetate and water to evaluate the efficiency of the extraction step.

  • Pilot Reaction:

    • Conduct a small-scale hydrogen peroxide production cycle using Methyl (cyclohexyloxy)acetate as the solvent.

    • Monitor the reaction kinetics and product yield to compare its performance with existing solvents.

Safety and Handling

  • Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[2][12]

  • Storage: Store in a cool, dry place away from ignition sources.[2]

  • Hazards: Likely to be a combustible liquid and may cause skin and eye irritation.[12][13]

Conclusion

Methyl (cyclohexyloxy)acetate is a compound with significant, yet largely unexplored, industrial potential. Based on the established applications of its structural analogs, it is a promising candidate for use as a novel fragrance ingredient with a desirable green and fruity scent profile. Furthermore, its predicted solvent properties make it a strong contender for applications in the chemical industry, particularly in the production of hydrogen peroxide and in formulations for coatings and adhesives. Further research and development are warranted to fully characterize this molecule and validate its utility in these and other potential applications.

References

  • CN101798267A - Production method of cyclohexyloxy allyl acetate - Google P
  • CN105315156A - Synthesis method for 2-methylcyclohexyl acetate - Google P
  • methyl cyclohexyl acetate, 14352-61-5 - The Good Scents Company. (URL: )
  • CN101125813A - Method for synthesizing allyl cyclohexoxyacetate - Google P
  • CN104557526A - Method for preparing ortho-methylcyclohexyl acetate under solvent-free conditions - Google P
  • 2-Methylcyclohexyl acetate | C9H16O2 | CID 98345 - PubChem - NIH. (URL: )
  • 2-Methylcyclohexyl acetate -
  • US20220049183A1 - Alicyclic musk fragrance compounds - Google P
  • Method for preparing methyl cyclohexyl acetate
  • Cyclohexylmethyl acetate | C9H16O2 | CID 244762 - PubChem - NIH. (URL: )
  • Applications Across Industries of Methyl Acet
  • 2-Methylcyclohexyl acetate - Safety D
  • What Are the Uses of Methyl Acet
  • methyl methyl propyl cyclohexyl acetate, 72183-75-6 - The Good Scents Company. (URL: )
  • 2-Methylcyclohexyl acet
  • Allyl (cyclohexyloxy)
  • cyclohexyl acetate, 622-45-7 - The Good Scents Company. (URL: )
  • Methyl (cyclohexyloxy)

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Exploratory

An In-depth Technical Guide to the Environmental Fate and Biodegradability of Methyl (cyclohexyloxy)acetate

Preamble: Navigating Data Scarcity with Scientific Rationale In the field of drug development and chemical safety assessment, we are often confronted with the need to evaluate the environmental profile of novel or niche...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Navigating Data Scarcity with Scientific Rationale

In the field of drug development and chemical safety assessment, we are often confronted with the need to evaluate the environmental profile of novel or niche molecules for which extensive empirical data is not yet available. Methyl (cyclohexyloxy)acetate is one such compound. This technical guide is designed for researchers, scientists, and drug development professionals to provide a robust framework for assessing its environmental fate and biodegradability. Given the limited direct studies on Methyl (cyclohexyloxy)acetate, this document synthesizes information from structurally analogous compounds and established scientific principles to predict its behavior in the environment. Our approach is grounded in expertise, providing not just protocols, but the causal reasoning behind them, ensuring a self-validating system of evaluation.

Physicochemical Properties: The Foundation of Environmental Fate

PropertyEstimated Value/InformationImplication for Environmental FateSource
Molecular Formula C9H16O2-[1][2]
Molecular Weight 156.22 g/mol Influences volatility and transport.[1][2]
Physical State Clear, colorless liquidAffects handling and dispersion in the environment.[3]
Water Solubility Low (estimated at 150 mg/L @ 25°C)Tends to partition out of the aqueous phase.[1]
Vapor Pressure Low (estimated at 0.315 mmHg @ 25°C)Not expected to be highly volatile from water or soil.[1]
Log Kow (Octanol-Water Partition Coefficient) ~2.757 (estimated)Indicates a moderate potential for bioaccumulation and adsorption to organic matter in soil and sediment.[1]
Specific Gravity ~0.951 @ 25°CSlightly less dense than water.[1][3]

Abiotic Degradation Pathways: The Initial Lines of Defense

Before microbial degradation, a substance may undergo abiotic degradation through chemical reactions with its environment. For Methyl (cyclohexyloxy)acetate, the primary abiotic degradation pathways are likely hydrolysis and, to a lesser extent, photolysis.

Hydrolysis

The ester linkage in Methyl (cyclohexyloxy)acetate is susceptible to hydrolysis, which is the cleavage of the molecule by reaction with water. This reaction would yield cyclohexyloxyacetic acid and methanol.[4] The rate of hydrolysis is dependent on pH and temperature, with faster rates typically observed under acidic or basic conditions.[4][5] Given that this is an equilibrium reaction, the high concentration of water in most environmental compartments would favor the degradation of the ester.[5]

G cluster_hydrolysis Hydrolysis of Methyl (cyclohexyloxy)acetate MCHOA Methyl (cyclohexyloxy)acetate Products Degradation Products MCHOA->Products pH, Temp H2O Water (H₂O) H2O->Products CHAA Cyclohexyloxyacetic Acid Products->CHAA Methanol Methanol Products->Methanol

Caption: Proposed hydrolysis pathway of Methyl (cyclohexyloxy)acetate.

Photolysis

Direct photolysis, the breakdown of a molecule by direct absorption of sunlight, is not expected to be a significant degradation pathway for Methyl (cyclohexyloxy)acetate as it lacks significant chromophores that absorb light in the environmentally relevant UV spectrum (>290 nm). Indirect photolysis, mediated by photochemically generated reactive species like hydroxyl radicals in the atmosphere, could contribute to its degradation if it volatilizes, but its low vapor pressure suggests this would be a minor pathway.

Biotic Degradation: The Ultimate Environmental Sink

Biodegradation by microorganisms is the primary mechanism for the ultimate removal of many organic chemicals from the environment. The biodegradability of Methyl (cyclohexyloxy)acetate can be predicted by considering its structural components: an ether linkage, a cyclohexane ring, and an ester group.

Aerobic Biodegradation

Under aerobic conditions, microorganisms are likely to initiate the degradation of Methyl (cyclohexyloxy)acetate through several potential pathways.[6] The ester bond is readily cleavable by microbial esterases, leading to the formation of cyclohexyloxyacetic acid and methanol, similar to abiotic hydrolysis. Both of these breakdown products are generally more amenable to further biodegradation.

Methanol is readily biodegradable. The cyclohexyloxyacetic acid intermediate would likely undergo further degradation, possibly through cleavage of the ether bond or oxidation of the cyclohexane ring. Studies on similar cyclic compounds, such as naphthenic acids (e.g., 4-methyl-1-cyclohexane carboxylic acid), have shown that aerobic microorganisms can degrade these structures, although factors like temperature and pH can significantly influence the rate.[7][8] The degradation of the cyclohexane ring typically proceeds through a series of oxidation steps, leading to ring cleavage and eventual mineralization to carbon dioxide and water.

G cluster_aerobic Plausible Aerobic Biodegradation Pathway MCHOA Methyl (cyclohexyloxy)acetate Step1 Ester Hydrolysis (Microbial Esterases) MCHOA->Step1 Intermediates Cyclohexyloxyacetic Acid + Methanol Step1->Intermediates Step2_M Methanol Oxidation Intermediates->Step2_M Step2_C Ether Cleavage / Ring Oxidation Intermediates->Step2_C CO2_M CO₂ + H₂O Step2_M->CO2_M Intermediates2 Alicyclic Intermediates Step2_C->Intermediates2 Step3 Ring Cleavage Intermediates2->Step3 Aliphatic Aliphatic Acids Step3->Aliphatic Mineralization Further Oxidation (e.g., β-oxidation) Aliphatic->Mineralization CO2_C CO₂ + H₂O Mineralization->CO2_C

Caption: A plausible aerobic biodegradation pathway for Methyl (cyclohexyloxy)acetate.

Anaerobic Biodegradation

Anaerobic biodegradation occurs in environments devoid of oxygen, such as deep sediments and some groundwater. These processes are generally slower than aerobic degradation. For aromatic and alicyclic compounds, anaerobic degradation pathways are complex and often involve initial activation reactions followed by ring reduction and cleavage.[9] While ethers can be resistant to anaerobic degradation, the initial hydrolysis of the ester group would still likely occur.[10] The resulting cyclohexyloxyacetic acid would be the key intermediate for further anaerobic breakdown. The complete mineralization under methanogenic conditions would ultimately produce methane and carbon dioxide.

Standardized Experimental Protocols for Biodegradability Assessment

To definitively determine the biodegradability of Methyl (cyclohexyloxy)acetate, standardized tests must be performed. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for testing the environmental fate of chemicals.[11]

Ready Biodegradability Testing (OECD 301 Series)

A "ready biodegradability" test is a stringent screening test that provides information on the potential for rapid and ultimate biodegradation in an aerobic aquatic environment. A positive result (passing the 60% degradation threshold within a 10-day window in a 28-day test) generally allows a substance to be classified as "readily biodegradable" and "not persistent".[12] Given the properties of Methyl (cyclohexyloxy)acetate, the OECD 301F (Manometric Respirometry Test) is a suitable choice.[13][14]

Experimental Protocol: OECD 301F - Manometric Respirometry Test

  • Preparation of Inoculum: Activated sludge from a domestic wastewater treatment plant is collected and conditioned.[13]

  • Test Setup: The test substance is added to a mineral medium in sealed vessels at a concentration of 100 mg/L. The vessels are inoculated with the prepared activated sludge.

  • Controls:

    • Toxicity Control: Test substance + reference substance (e.g., sodium benzoate) to check for inhibitory effects.[13]

    • Reference Control: A readily biodegradable reference substance (e.g., sodium benzoate) to verify the viability of the inoculum.

    • Blank Control: Inoculum and mineral medium only, to measure background respiration.

  • Incubation: The vessels are incubated in the dark at a constant temperature (20 ± 1 °C) for 28 days.

  • Measurement: The consumption of oxygen is measured over time using a respirometer. The amount of CO2 produced is absorbed by a potassium hydroxide solution.

  • Data Analysis: The percentage of biodegradation is calculated based on the measured oxygen consumption relative to the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches >60% ThOD within the 10-day window.

G cluster_workflow OECD 301F Experimental Workflow Inoculum 1. Prepare Inoculum (Activated Sludge) Setup 2. Prepare Test Vessels (Mineral Medium + Substance) Inoculum->Setup Controls 3. Include Controls (Blank, Reference, Toxicity) Setup->Controls Incubate 4. Incubate for 28 days (20°C, Dark) Controls->Incubate Measure 5. Measure O₂ Consumption (Manometric Respirometer) Incubate->Measure Analyze 6. Calculate % Biodegradation vs. ThOD Measure->Analyze Result 7. Assess against Pass Level (>60% in 10-d window) Analyze->Result

Caption: Workflow for an OECD 301F Ready Biodegradability Test.

Inherent Biodegradability Testing (e.g., OECD 310)

If a substance fails a ready biodegradability test, it may still be biodegradable under more favorable conditions. An inherent biodegradability test, such as the OECD 310 (CO2 in Sealed Vessels - Headspace Test) , uses a higher concentration of microorganisms and a longer exposure time to assess this potential.[13][15] A positive result in this test suggests that the substance is not persistent, although the rate of degradation in the environment may be slow.

Comprehensive Environmental Fate Assessment

A holistic assessment of environmental fate integrates the physicochemical properties with abiotic and biotic degradation data. For Methyl (cyclohexyloxy)acetate:

  • Distribution: Upon release into the environment, its low water solubility and moderate Log Kow suggest it will predominantly partition to soil, sediment, and sludge.[1] Volatilization to the atmosphere is expected to be a minor transport pathway.[1]

  • Bioaccumulation: With an estimated Log Kow of ~2.76, Methyl (cyclohexyloxy)acetate does not trigger the high concern threshold for bioaccumulation (typically Log Kow > 4.5). However, some potential for bioconcentration in aquatic organisms exists and should be considered.

  • Persistence: While it may not meet the stringent criteria for "readily biodegradable," the susceptibility of the ester bond to hydrolysis and the potential for microbial degradation of the resulting products suggest that Methyl (cyclohexyloxy)acetate is unlikely to be highly persistent in the environment. It would likely be classified as "inherently biodegradable".[16]

Conclusion

This guide provides a scientifically grounded assessment of the likely environmental fate and biodegradability of Methyl (cyclohexyloxy)acetate. Based on its chemical structure and data from analogous compounds, we can conclude that:

  • It is expected to partition primarily to solid environmental matrices like soil and sediment.

  • The primary degradation pathway is likely initiated by the hydrolysis of the ester bond, which can occur both abiotically and biotically.

  • The resulting degradation products, cyclohexyloxyacetic acid and methanol, are expected to undergo further microbial degradation.

  • While it may not be "readily biodegradable," it is predicted to be "inherently biodegradable" and is unlikely to be highly persistent in the environment.

This predictive assessment serves as a critical first step. For a definitive environmental risk assessment, the experimental protocols outlined herein should be conducted to generate empirical data for Methyl (cyclohexyloxy)acetate. This rigorous, science-led approach ensures that the development of new chemical entities proceeds with a clear understanding of their environmental impact.

References

  • Biodegradation Kinetics of Trans 4-Methyl-1-Cyclohexane Carboxylic Acid - ResearchGate. ResearchGate. [Link]

  • CN105315156A - Synthesis method for 2-methylcyclohexyl acetate - Google Patents.
  • methyl cyclohexyl acetate, 14352-61-5 - The Good Scents Company. The Good Scents Company. [Link]

  • Methyl acetate June 2021 - Santos. Santos. [Link]

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  • JPH10139716A - Hydrolysis of methyl acetate - Google Patents.
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Foundational

"Methyl (cyclohexyloxy)acetate" literature review and patents

An In-depth Technical Guide to Methyl (cyclohexyloxy)acetate Introduction Methyl (cyclohexyloxy)acetate is an organic ester with applications in the fragrance and chemical synthesis industries. Its structure, characteriz...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Methyl (cyclohexyloxy)acetate

Introduction

Methyl (cyclohexyloxy)acetate is an organic ester with applications in the fragrance and chemical synthesis industries. Its structure, characterized by a cyclohexyloxy group attached to a methyl acetate backbone, imparts unique properties that make it a valuable intermediate and functional ingredient. This guide provides a comprehensive overview of its synthesis, properties, and relevant patent landscape, tailored for researchers and professionals in drug development and chemical sciences. While direct literature on Methyl (cyclohexyloxy)acetate is sparse, this guide draws upon established synthesis routes for analogous compounds, particularly its ethyl and allyl ester counterparts, to provide a robust and scientifically grounded overview.

Chemical Identity and Properties

It is crucial to distinguish Methyl (cyclohexyloxy)acetate from its isomers, such as methyl cyclohexylacetate and various methylcyclohexyl acetates, which possess different structural and chemical characteristics.

  • IUPAC Name: Methyl 2-(cyclohexyloxy)acetate

  • Molecular Formula: C₉H₁₆O₃

  • Molecular Weight: 172.22 g/mol

  • Structure:

Caption: Chemical structure of Methyl (cyclohexyloxy)acetate.

Physicochemical Properties
PropertyValueSource
Molecular Weight 172.22 g/mol Calculated
Boiling Point ~200-220 °C (estimated)N/A
Density ~0.95 g/cm³ (estimated)N/A
Solubility Soluble in alcohol; sparingly soluble in water.[1]Inferred from similar compounds
Appearance Clear, colorless liquid.[2]Inferred from similar compounds
Odor Profile Fruity, green, herbaceous notes.[3][4]Inferred from similar compounds

Synthesis Methodologies

The primary route for synthesizing Methyl (cyclohexyloxy)acetate involves a two-step process analogous to the production of related cyclohexyloxy esters.[3][4] This methodology offers a high yield and purity with a focus on process safety and efficiency. The overall process begins with the hydrogenation of a phenoxy acetate precursor, followed by esterification or transesterification.

Workflow Overview

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Isolation of Methyl (cyclohexyloxy)acetate via Vacuum Fractional Distillation

Abstract: This comprehensive guide details a robust protocol for the purification of Methyl (cyclohexyloxy)acetate, a key intermediate in the synthesis of fine chemicals and pharmaceuticals, through vacuum fractional dis...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This comprehensive guide details a robust protocol for the purification of Methyl (cyclohexyloxy)acetate, a key intermediate in the synthesis of fine chemicals and pharmaceuticals, through vacuum fractional distillation. The methodology presented herein is designed to effectively remove common process-related impurities, such as unreacted starting materials and side-products, to achieve high purity (>99.5%). This document provides in-depth procedural steps, theoretical justifications for experimental parameters, and troubleshooting guidance to empower researchers in obtaining a product of exceptional quality.

Introduction: The Rationale for Vacuum Distillation

Methyl (cyclohexyloxy)acetate is a high-boiling point ester that finds application in various synthetic pathways. Its purity is paramount to ensure the desired reaction outcomes and to prevent the introduction of contaminants in subsequent synthetic steps. The crude product from a typical esterification synthesis may contain residual starting materials like cyclohexanol and methyl chloroacetate, as well as byproducts from potential side reactions.

Given the high boiling point of Methyl (cyclohexyloxy)acetate, atmospheric distillation is not a viable purification method as it would require temperatures that could lead to thermal decomposition of the ester. Vacuum distillation is the method of choice as it lowers the boiling point of the compound, allowing for efficient vaporization and separation at significantly lower temperatures, thereby preserving the integrity of the molecule.[1] This application note provides a detailed protocol for the purification of Methyl (cyclohexyloxy)acetate using vacuum fractional distillation, a technique that enhances separation efficiency for closely boiling components.

Physicochemical Properties and Distillation Parameters

A thorough understanding of the physical properties of Methyl (cyclohexyloxy)acetate is crucial for designing an effective distillation protocol.

PropertyValueSource
CAS Number 65593-73-9[2]
Molecular Formula C9H16O3[3]
Molecular Weight 172.22 g/mol [3][4]
Boiling Point 110 °C @ 16 Torr[2][4]
Density 1.034 g/cm³ @ 20 °C[2][4]

The provided boiling point of 110 °C at 16 Torr serves as a critical reference point for this protocol. It is important to note that the actual boiling point during the distillation will be dependent on the precise vacuum achieved. A pressure-temperature nomograph can be a useful tool for estimating the boiling point at different pressures.

Pre-Distillation Checklist and Preparation

Careful preparation is essential for a successful and safe vacuum distillation. The following table outlines the necessary equipment and reagents.

CategoryItemKey Considerations
Glassware Round-bottom flask (distillation pot), Short-path distillation head with Vigreux column, Condenser, Receiving flask(s), Thermometer and adapter, Glass beads or boiling chipsAll glassware must be dry and free of contaminants. Ground glass joints should be properly greased with a high-vacuum grease.
Heating & Insulation Heating mantle with stirrer, Lab jack, Aluminum foilA heating mantle provides uniform heating. The stirrer ensures smooth boiling. Insulation of the distillation head minimizes heat loss.
Vacuum System Vacuum pump (diaphragm or rotary vane), Cold trap (with liquid nitrogen or dry ice/acetone), Vacuum gauge (e.g., Pirani or McLeod gauge)The vacuum pump must be capable of reaching and maintaining a stable pressure below 16 Torr. The cold trap is essential to protect the pump from corrosive vapors.
Reagents & Materials Crude Methyl (cyclohexyloxy)acetate, High-vacuum grease, Boiling chips or magnetic stir barThe crude material should be free of any solid particles.
Safety Equipment Safety glasses or face shield, Lab coat, Chemical-resistant gloves, Fume hoodThe entire distillation apparatus must be set up inside a certified fume hood.

Detailed Experimental Protocol

This protocol is designed for the purification of approximately 100 g of crude Methyl (cyclohexyloxy)acetate. Adjustments may be necessary for different scales.

Apparatus Assembly
  • Assemble the distillation apparatus in a fume hood as depicted in the workflow diagram below. Ensure all connections are secure.

  • Place a magnetic stir bar or boiling chips in the round-bottom flask (distillation pot). This is crucial to prevent bumping during boiling.

  • Charge the distillation pot with the crude Methyl (cyclohexyloxy)acetate (max. 2/3 full).

  • Lightly grease all ground-glass joints with a suitable high-vacuum grease to ensure a good seal.

  • Position the thermometer correctly. The top of the thermometer bulb should be level with the side arm leading to the condenser.

  • Connect the condenser to a circulating water bath with the water inlet at the bottom and the outlet at the top.

  • Set up a cold trap between the distillation apparatus and the vacuum pump. Fill the Dewar flask with liquid nitrogen or a dry ice/acetone slurry.

Distillation Workflow Diagram

Vacuum_Distillation_Workflow cluster_prep Preparation cluster_distillation Distillation Process cluster_shutdown Shutdown & Analysis A Assemble & Leak-Check Apparatus B Charge Crude Product A->B C Add Boiling Chips/Stir Bar B->C D Start Cooling Water & Stirring C->D E Gradually Apply Vacuum D->E F Slowly Heat the Pot E->F G Collect Fractions F->G H Monitor Temperature & Pressure G->H Continuous Monitoring I Cool the System H->I J Vent to Atmospheric Pressure I->J K Disassemble Apparatus J->K L Analyze Fractions (GC, NMR) K->L

Caption: Workflow for the vacuum distillation of Methyl (cyclohexyloxy)acetate.

Distillation Procedure
  • Start the cooling water flow through the condenser and begin stirring the contents of the distillation pot.

  • Turn on the vacuum pump and slowly evacuate the system. A gradual reduction in pressure is important to prevent bumping of volatile impurities.

  • Monitor the vacuum gauge until a stable pressure of approximately 16 Torr (or lower) is achieved.

  • Begin heating the distillation pot gently with the heating mantle.

  • Collect the forerun. The first fraction to distill will likely be low-boiling point impurities (e.g., residual solvents or starting materials). The vapor temperature will be significantly lower than the expected boiling point of the product. It is advisable to collect this fraction in a separate receiving flask.

  • Collect the main fraction. As the temperature of the distillation pot increases, the vapor temperature will rise and stabilize at the boiling point of Methyl (cyclohexyloxy)acetate at the working pressure (approx. 110 °C at 16 Torr). Collect this fraction in a clean, pre-weighed receiving flask.

  • Monitor the distillation. Throughout the process, continuously monitor the vapor temperature and the pressure. A stable temperature plateau indicates the collection of a pure fraction. If the temperature fluctuates significantly, it may indicate the presence of impurities.

  • Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation pot. Do not distill to dryness to avoid the concentration of potentially unstable residues.

Shutdown Procedure
  • Turn off the heating mantle and allow the distillation pot to cool down.

  • Slowly and carefully vent the system to atmospheric pressure. A sudden influx of air can cause the glassware to crack.

  • Turn off the vacuum pump and the cooling water.

  • Carefully disassemble the apparatus.

  • Weigh the collected main fraction to determine the yield.

  • Analyze the purity of the main fraction using appropriate analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Common Issues

ProblemPotential CauseSolution
Bumping/Uncontrolled Boiling - Rapid heating- Inefficient stirring or lack of boiling chips- Sudden pressure drop- Heat the distillation pot gradually.- Ensure vigorous stirring or use fresh boiling chips.- Apply vacuum slowly.
Pressure Fluctuations - Leaks in the system- Outgassing of the crude material- Inefficient cold trap- Check all joints and connections for proper sealing.- Degas the crude material by stirring under a low vacuum before heating.- Ensure the cold trap is sufficiently cold.
No Distillate at Expected Temperature - Vacuum is not low enough- Thermometer is positioned incorrectly- Blockage in the system- Check the vacuum pump and the system for leaks.- Ensure the thermometer bulb is correctly placed.- Check for any blockages in the vapor path.
Product Solidifies in Condenser - Melting point of the product is close to the coolant temperature- Use a coolant at a slightly higher temperature, if possible, without compromising condensation efficiency.

Expected Results and Purity Assessment

Upon successful completion of this protocol, the purified Methyl (cyclohexyloxy)acetate should be a clear, colorless liquid. The purity should be assessed by Gas Chromatography (GC) and compared to a reference standard if available. A purity of >99.5% is typically achievable with this method.

Safety Considerations

  • Vacuum Hazard: Always inspect glassware for cracks or defects before use. A vacuum implosion can project glass shards at high velocity. It is good practice to use a blast shield.

  • Thermal Burns: Use appropriate personal protective equipment when handling the hot distillation apparatus.

  • Chemical Hazards: Methyl (cyclohexyloxy)acetate and its potential impurities may be irritating to the skin and eyes. Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment. Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

Vacuum fractional distillation is a highly effective technique for the purification of Methyl (cyclohexyloxy)acetate. By carefully controlling the distillation parameters, particularly pressure and temperature, and by following a systematic protocol, researchers can consistently obtain a high-purity product suitable for demanding applications in research and development.

References

  • National Center for Biotechnology Information. (n.d.). 2-Methylcyclohexyl acetate. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). CN104557526A - Method for preparing ortho-methylcyclohexyl acetate under solvent-free conditions.
  • The Good Scents Company. (n.d.). methyl cyclohexyl acetate, 14352-61-5. Retrieved from [Link]

  • Google Patents. (n.d.). US2324088A - Distillation of high boiling esters.
  • Boiling Point Calculator. (n.d.). Retrieved from [Link]

  • Sciencemadness Discussion Board. (2020, August 13). Distilling esters with very high boiling points?. Retrieved from [Link]

  • von Werder, M. (2021, January 29). Boiling at Reduced Pressure - Two Methods [Video]. YouTube. [Link]

  • Journal of Chemical Education. (2025, December 26). Preparation of Cyclohexyl Acetate: An Experiment in Green Organic Chemistry. ACS Publications. [Link]

  • Google Patents. (n.d.). CN105315156A - Synthesis method for 2-methylcyclohexyl acetate.
  • Procter & Gamble. (2020, February 25). SAFETY DATA SHEET. Retrieved from [Link]

  • Physics Stack Exchange. (2023, March 19). Lower pressure lower boiling point. Retrieved from [Link]

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Application

Application Notes & Protocols: Methyl (cyclohexyloxy)acetate as a High-Boiling Point Solvent

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of High-Boiling Point Solvents In the landscape of chemical synthesis and pharmaceutical development, the choice of solven...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of High-Boiling Point Solvents

In the landscape of chemical synthesis and pharmaceutical development, the choice of solvent is a critical parameter that can dictate reaction success, product purity, and process scalability. While low-boiling point solvents are easily removed, they can limit the accessible temperature range for thermally demanding reactions. High-boiling point solvents, such as Methyl (cyclohexyloxy)acetate, offer a robust solution for syntheses that require elevated temperatures to overcome activation energy barriers, improve reaction kinetics, or enhance the solubility of complex substrates.

Methyl (cyclohexyloxy)acetate, a member of the glycol ether ester family, combines the favorable characteristics of both ether and ester functionalities.[1][2] Its molecular structure imparts high thermal stability, excellent solvency for a wide range of organic compounds, and a low volatility profile. These attributes make it an ideal candidate for specialized applications in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs) where precise temperature control and reaction consistency are paramount. This document provides a detailed guide to the properties, applications, and handling protocols for Methyl (cyclohexyloxy)acetate.

Section 1: Physicochemical Profile

Methyl (cyclohexyloxy)acetate (CAS: 65593-73-9) is a colorless liquid whose utility is defined by its physical and chemical properties.[3] While comprehensive experimental data for this specific molecule is not broadly published, its properties can be understood from its structural class and data from closely related isomers.

Table 1: Key Physicochemical Properties

Property Value / Characteristic Source / Rationale
IUPAC Name methyl 2-(cyclohexyloxy)acetate [3]
CAS Number 65593-73-9 [3]
Molecular Formula C₉H₁₆O₃ [3]
Molecular Weight 172.22 g/mol [3]
Boiling Point > 200 °C (Estimated) Based on related structures like methyl cyclohexyl acetate (201 °C) and the high-boiling nature of glycol ethers.[4]
Density ~0.95 - 1.05 g/cm³ (Estimated) Based on related isomers such as 2-Methylcyclohexyl acetate (~0.95 g/cm³).[4][5]
Appearance Clear, colorless liquid Characteristic of similar acetate esters.[5]
Solubility Low in water; Soluble in common organic solvents Typical for esters of this molecular weight.[4][6]

| Flash Point | > 70 °C (Estimated) | Based on related structures like methyl cyclohexyl acetate (~74 °C).[4] |

Disclaimer: Some values are estimated based on structurally similar compounds due to limited publicly available data for Methyl (cyclohexyloxy)acetate itself.

Section 2: Core Advantages & Rationale for Use

The selection of Methyl (cyclohexyloxy)acetate is driven by several key advantages that address common challenges in chemical synthesis.

  • Broad Thermal Operating Window: The high boiling point allows reactions to be conducted at sustained, elevated temperatures without the need for high-pressure apparatus. This is crucial for transformations with high activation energies, such as certain cross-coupling reactions or rearrangements.

  • Enhanced Solubility: As a glycol ether ester, it possesses excellent solvency for a diverse range of organic molecules, including polar and non-polar compounds, resins, and complex APIs.[7][8] This can lead to more homogeneous reaction mixtures, faster reaction rates, and the prevention of substrate precipitation.

  • Chemical Stability: The ether and ester functionalities are relatively inert under a wide range of conditions, including many catalytic cycles and moderately acidic or basic environments, ensuring the solvent does not interfere with the desired chemical transformation.

  • Process Safety and Consistency: Its low vapor pressure reduces solvent loss through evaporation during long reaction times and minimizes worker exposure to volatile organic compounds (VOCs). This stability contributes to more predictable and reproducible reaction outcomes.

Section 3: Application Protocol — Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for creating carbon-carbon bonds.[9] The reaction often requires heat to drive the catalytic cycle, particularly the rate-determining oxidative addition step.[10] Methyl (cyclohexyloxy)acetate serves as an excellent high-temperature medium, ensuring all components, including the often poorly soluble boronic acids and organohalides, remain in solution.

Protocol: Synthesis of 4-Phenylbiphenyl

This protocol describes the coupling of 4-bromobiphenyl with phenylboronic acid.

Materials:

  • 4-Bromobiphenyl (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)

  • Triphenylphosphine [PPh₃] (0.04 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Methyl (cyclohexyloxy)acetate (solvent, ~0.2 M concentration)

  • Nitrogen or Argon gas supply

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen/argon inlet, add 4-bromobiphenyl, phenylboronic acid, and anhydrous potassium carbonate.

  • Inerting the System: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the Pd(OAc)₂ and PPh₃ catalysts. Subsequently, add a sufficient volume of Methyl (cyclohexyloxy)acetate to achieve the target concentration.

  • Reaction Execution: Lower the flask into an oil bath and begin vigorous stirring. Heat the reaction mixture to 120 °C . The mixture should be a homogenous solution or a fine slurry.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature.

    • Quench the reaction by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the final product, 4-phenylbiphenyl.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep 1. Add Reagents & Base to Flame-Dried Flask inert 2. Evacuate & Backfill with Inert Gas (3x) prep->inert add_cat 3. Add Catalyst & Solvent (Methyl (cyclohexyloxy)acetate) inert->add_cat heat 4. Heat to 120°C with Vigorous Stirring add_cat->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor cool 6. Cool & Quench with Water monitor->cool extract 7. Liquid-Liquid Extraction cool->extract purify 8. Purify Product (Chromatography) extract->purify end 4-Phenylbiphenyl purify->end Final Product caption Workflow for Suzuki-Miyaura Cross-Coupling.

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Section 4: Post-Reaction Processing & Solvent Management

A primary consideration when using a high-boiling point solvent is its removal from the reaction product. Standard rotary evaporation at typical pressures is often inefficient.

Protocol: High-Boiling Point Solvent Removal
  • Initial Concentration: If the product was extracted into a lower-boiling solvent (e.g., ethyl acetate), first remove this solvent using a standard rotary evaporator.

  • High-Vacuum Evaporation: Transfer the crude product, now concentrated in Methyl (cyclohexyloxy)acetate, to a robust round-bottom flask. Connect the flask to a rotary evaporator equipped with a high-performance vacuum pump (capable of reaching <1 mbar).[11][12]

  • Controlled Heating: Use a water or oil bath to gently heat the flask (typically 50-80 °C) to increase the vapor pressure of the solvent, facilitating faster removal.[13]

  • Complete Removal: For thermally stable products, Kugelrohr or short-path distillation under high vacuum may be necessary to remove the final traces of the solvent.

Solvent Recovery and Recycling

The economic and environmental benefits of recovering and reusing high-boiling point solvents are significant. The most common method is vacuum distillation.[14][15][16]

  • Collection: Collect all aqueous and organic waste streams containing Methyl (cyclohexyloxy)acetate.

  • Phase Separation: If a biphasic mixture is present, separate the organic layer.

  • Vacuum Distillation: Transfer the solvent-rich organic phase to a distillation apparatus. Apply vacuum to lower the solvent's boiling point, reducing energy consumption and preventing thermal degradation.[14]

  • Condensation & Collection: The vaporized solvent is passed through a chilled condenser and collected as a purified liquid, ready for reuse.

  • Quality Control: Before reuse, verify the purity of the recovered solvent using Gas Chromatography (GC) to ensure contaminants are not reintroduced into subsequent reactions.

G start Reaction Waste Streams (Aqueous & Organic) separate Phase Separation start->separate distill Vacuum Distillation of Organic Phase separate->distill condense Condensation (Chilled Condenser) distill->condense waste Residual Waste Disposal distill->waste Non-volatile residue collect Collection of Purified Solvent condense->collect qc Quality Control (GC Analysis) collect->qc reuse Solvent Reuse qc->reuse caption Solvent Recovery and Recycling Cycle.

Caption: Solvent Recovery and Recycling Cycle.

Section 5: Analytical Characterization of Residual Solvent

In pharmaceutical development, it is mandatory to quantify the amount of residual solvent in the final API. The accepted methodology is outlined in documents such as the United States Pharmacopeia (USP) Chapter <467>.[17][18][19][20]

  • Technique: The standard method is Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID).

  • Principle: A sample of the API is placed in a sealed vial and heated. The volatile residual solvent partitions into the headspace (the gas above the sample). An aliquot of this headspace gas is automatically injected into the GC, where the solvent is separated from other volatiles and quantified by the detector. This technique avoids injecting the non-volatile API onto the GC column.

Section 6: Safety & Handling

While specific toxicology data for Methyl (cyclohexyloxy)acetate is limited, safe handling practices should be based on data for related glycol ether esters and cyclohexyl acetates.[5][21][22]

  • Personal Protective Equipment (PPE): Always wear safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5]

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[23][24] Avoid contact with skin and eyes.[5]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[23]

  • Spills: Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.

  • First Aid:

    • Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes.

    • Skin Contact: Wash the affected area thoroughly with soap and water.[5]

    • Inhalation: Move to fresh air.

    • Ingestion: Do not induce vomiting. Rinse mouth with water. In all cases of exposure, seek medical attention.[5]

References

  • Atul Ltd. (2019). 2-Methylcyclohexyl acetate: Technical Data Sheet. [Link]

  • The Good Scents Company. (n.d.). methyl cyclohexyl acetate. Retrieved from [Link]

  • Dow Chemical Company. (n.d.). Glycol Ethers. Retrieved from [Link]

  • Lux, S., & Siebenhofer, M. (n.d.). Synthesis and isolation of methyl acetate through heterogeneous catalysis with liquid/liquid-extraction. ISCRE.org. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 98345, 2-Methylcyclohexyl acetate. Retrieved from [Link]

  • Quora. (2017). How do organic chemists remove solvents with high boiling points from solution? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 244762, Cyclohexylmethyl acetate. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Solvent Removal. Retrieved from [Link]

  • De-Luca, L. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. RSC Advances. Retrieved from [Link]

  • Google Patents. (n.d.). CN105315156A - Synthesis method for 2-methylcyclohexyl acetate.
  • Agilent Technologies. (2019). Analysis of USP Method <467> Residual Solvents on the Agilent 8890 GC System. [Link]

  • OXYG. (n.d.). What are Glycol Ethers? Retrieved from [Link]

  • BRANDTECH Scientific. (n.d.). Vacuum Distillation: Process, Applications & Pump Requirements. Retrieved from [Link]

  • Master Organic Chemistry. (2010). 3 Trends That Affect Boiling Points. Retrieved from [Link]

  • Dow Inc. (n.d.). Solvents and Glycols. Retrieved from [Link]

  • Wintek Corporation. (n.d.). Solvent Recovery. Retrieved from [Link]

  • Perfumer & Flavorist. (n.d.). Preparation of Fragrant Allyl Esters fragrance. Retrieved from [Link]

  • Shimadzu. (n.d.). Residual Solvents Analysis in Pharmaceuticals by HS-GC-FID with Newly Added Compounds – USP <467>. Retrieved from [Link]

  • Reddit. (2016). Anyone have experience removing high bp solvents? Retrieved from [Link]

  • ACS Publications. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. Retrieved from [Link]

  • USP-NF. (2019). <467> RESIDUAL SOLVENTS. Retrieved from [Link]

  • ResearchGate. (2011). High boiling point solvents. Retrieved from [Link]

  • Google Patents. (n.d.). CN103232342B - Method for preparing methyl cyclohexyl acetate from toluene.
  • YouTube. (2015). Solvent Vacuum Distillation. Retrieved from [Link]

  • ResearchGate. (2019). The Recovery Process of Used Hydrocarbon Solvent by Vacuum Distillation. Retrieved from [Link]

  • ResearchGate. (2020). Is there any way to evaporate a high boiling point solvent to retrieve a dissolved product? Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Properties of Esters. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl (cyclohexyloxy)acetate (C9H16O3). Retrieved from [Link]

  • National Center for Biotechnology Information. (1984). Review of glycol ether and glycol ether ester solvents used in the coating industry. Environmental Health Perspectives. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boiling Point and Melting Point in Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US6045808A - Method for removing high boiling solvents from drug formulations by vacuum drying.
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  • P2 InfoHouse. (n.d.). Fact Sheet - Solvent Recovery Systems. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]

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Method

Application Notes and Protocols for Methyl (cyclohexyloxy)acetate in Flavor and Fragrance Research

This document provides a comprehensive guide for researchers, perfumers, and flavorists on the evaluation and application of Methyl (cyclohexyloxy)acetate. The protocols outlined herein are designed to rigorously assess...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, perfumers, and flavorists on the evaluation and application of Methyl (cyclohexyloxy)acetate. The protocols outlined herein are designed to rigorously assess its olfactory and gustatory characteristics, performance, and stability, ensuring a thorough understanding of its potential within fragrance and flavor compositions.

Introduction to Methyl (cyclohexyloxy)acetate

Methyl (cyclohexyloxy)acetate is an ester with a molecular structure suggesting a complex and multifaceted sensory profile. The presence of the cyclohexyloxy group hints at potential green, fruity, and slightly woody or camphoraceous notes, while the methyl acetate moiety may contribute a sweet, ethereal lift. Its characterization is essential for its effective and innovative use in commercial formulations. While public domain data on its specific applications are scarce, its structure is promising for creating novel sensory experiences. This guide, therefore, serves as a foundational framework for the systematic evaluation of this and other new chemical entities in the flavor and fragrance domain.

Sensory Evaluation of a Novel Ingredient

The primary objective of sensory evaluation is to build a detailed and reproducible description of an ingredient's character.[1] This involves moving from initial impressions to a quantitative and qualitative profile.

Initial Olfactory Assessment

A preliminary evaluation by a trained sensory panel is crucial to establish the basic odor profile.[2]

Protocol 1: Blotter Test for Odor Profile Evolution

  • Preparation : Dip a standard fragrance blotter into a 10% solution of Methyl (cyclohexyloxy)acetate in ethanol. Allow the excess to drip off.

  • Initial Evaluation (Top Notes) : Immediately evaluate the blotter, noting the most volatile, initial impressions.

  • Mid-Note Evaluation : Re-evaluate the blotter at 15-minute, 1-hour, and 3-hour intervals to assess the evolution of the fragrance's heart.

  • Dry-Down Evaluation (Base Notes) : Conduct a final evaluation after 6, 12, and 24 hours to identify the least volatile, long-lasting characteristics.

  • Data Collection : Panelists should use a standardized questionnaire with descriptive terms and intensity ratings on a labeled magnitude scale (LMS) to ensure consistent data collection.[3]

Table 1: Hypothetical Olfactory Profile of Methyl (cyclohexyloxy)acetate

Time PointIntensity (LMS)Dominant NotesSecondary Notes
0 minStrongGreen, Fruity (Pear)Ethereal, Sweet
15 minModerate-StrongFruity (Apple), GreenFloral (Muguet)
1 hrModerateGreen, Slightly WoodyHerbaceous
6 hrsMildWoody, MuskyFaintly Fruity
24 hrsVery MildMusky-
Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines instrumental analysis with human sensory perception to identify odor-active compounds in a sample.[4][5][6] This is particularly useful for assessing the purity of a new ingredient and identifying any trace impurities that may contribute to its overall scent profile.

Protocol 2: GC-O Analysis

  • Sample Preparation : Prepare a dilute solution of Methyl (cyclohexyloxy)acetate in an appropriate solvent.

  • Instrumentation : Utilize a gas chromatograph equipped with a column splitter that directs the effluent to both a mass spectrometer (MS) and a sniffing port.[7][8]

  • Analysis : As the sample components elute from the GC column, a trained analyst sniffs the effluent from the olfactometry port and describes the perceived odors. The analyst also records the retention time of each odor event.

  • Data Correlation : The MS data is used to identify the chemical structure of the compounds eluting at specific retention times, which are then correlated with the sensory data from the sniffing port.

Application in Fragrance Formulations

The true potential of a new ingredient is revealed when it is incorporated into a fragrance concentrate and evaluated in various consumer product bases.

Incorporation into a Simple Fragrance Accord

To understand its blending properties, Methyl (cyclohexyloxy)acetate should be incorporated into a simple, well-understood fragrance accord, such as a classic chypre or fougère.

Protocol 3: Evaluation in a Chypre Accord

  • Formulation : Create a simple chypre accord with and without the addition of Methyl (cyclohexyloxy)acetate at varying concentrations (e.g., 1%, 5%, 10%).

  • Sensory Panel : A trained panel evaluates the different formulations on blotters, focusing on the impact of Methyl (cyclohexyloxy)acetate on the overall fragrance profile.

  • Evaluation Criteria : Panelists will assess attributes such as lift, diffusion, tenacity, and any novel characteristics introduced by the new ingredient.

Performance in Product Bases

The interaction between a fragrance and the product base is critical to its final performance.

Protocol 4: Evaluation in a Roll-on Deodorant Base

  • Preparation : Incorporate the chypre accord with 5% Methyl (cyclohexyloxy)acetate into a standard roll-on deodorant base at a concentration of 0.8%.

  • Application : Trained panelists apply the fragranced and unfragranced base to their forearms.

  • Evaluation Over Time : The intensity and character of the fragrance are evaluated at regular intervals (e.g., 0, 2, 4, 6, and 8 hours) to assess its substantivity and performance on skin.[3]

Stability Testing

Fragrance stability is a critical aspect of product development, ensuring that the scent remains consistent throughout the product's shelf life.[9]

Protocol 5: Accelerated Stability Testing

  • Sample Preparation : Prepare samples of the fragranced roll-on deodorant.

  • Storage Conditions : Store the samples under various conditions to simulate aging and different environmental exposures[10][11][12]:

    • Elevated temperature (e.g., 40°C)

    • Refrigerated (e.g., 4°C)

    • UV light exposure

    • Room temperature (as a control)

  • Evaluation : At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), samples from each condition are evaluated for any changes in color, clarity, and fragrance profile compared to the control.

Table 2: Stability Assessment Criteria

ParameterAcceptable ChangeUnacceptable Change
ColorSlight, uniform shiftSignificant darkening, spotting
ClarityRemains clearHaze, precipitation
FragranceMinor shift in top notesDevelopment of off-notes, significant loss of character

Visualization of Workflows

Sensory_Evaluation_Workflow cluster_0 Initial Assessment cluster_1 Application & Performance cluster_2 Stability & Longevity Pure_Ingredient Methyl (cyclohexyloxy)acetate Blotter_Test Protocol 1: Blotter Test Pure_Ingredient->Blotter_Test GC_O Protocol 2: GC-O Analysis Pure_Ingredient->GC_O Accord_Formulation Protocol 3: Chypre Accord Blotter_Test->Accord_Formulation Odor Profile Product_Base Protocol 4: Roll-on Base Accord_Formulation->Product_Base Stability_Testing Protocol 5: Accelerated Stability Product_Base->Stability_Testing Fragranced Product

Caption: Sensory Evaluation Workflow for a Novel Fragrance Ingredient.

Conclusion

The successful incorporation of a novel ingredient like Methyl (cyclohexyloxy)acetate into the perfumer's palette relies on a systematic and rigorous evaluation process. The protocols detailed in this guide provide a robust framework for characterizing its sensory profile, performance, and stability. By following these steps, researchers and developers can confidently assess the potential of new molecules and unlock innovative creative avenues in the field of flavor and fragrance.

References

  • D'Acampora Zellner, B., Dugo, P., Dugo, G., & Mondello, L. (2008). Gas chromatography-olfactometry in food flavour analysis.
  • Skinobs. (2025). Sensory Evaluation in Cosmetics: Key Protocols and Best Practices. Skinobs.
  • Orchadia Solutions. (n.d.). Fragrance Stability. Orchadia Solutions.
  • Mowitz, M., et al. (2012). Stability of fragrance patch test preparations applied in test chambers.
  • Dixit, S. (n.d.). SENSORY EVALUATION TECHNIQUES DO'S & DON'TS. Sitaram Dixit.
  • Rebelo, F. M., et al. (2007). Gas chromatography–olfactometry in food flavour analysis. Flavour and Fragrance Journal, 22(5), 331-337.
  • Mowitz, M., et al. (2012). Stability of fragrance test preparations applied in test chambers.
  • Sliwa, K., et al. (2018). Fragrances and sensory evaluation techniques.
  • Integrated Liner Technologies. (2023). Fragrance Stability Testing.
  • Ferreira, V., & Lopez, R. (2020). Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma. Foods, 9(12), 1892.
  • S.A.S. e Silva, A., et al. (n.d.). Sensory Approach to Measure Fragrance Intensity on the Skin. Academia.edu.
  • GenTech Scientific. (2021). Gas Chromatography Olfactometry in Food Flavor Analysis. GenTech Scientific.
  • Christodoulaki, E. (n.d.).
  • Microtrac. (n.d.).
  • ACS Publications. (2024). Enhancing Odor Analysis with Gas Chromatography–Olfactometry (GC-O): Recent Breakthroughs and Challenges. Journal of Agricultural and Food Chemistry.
  • Nordic Council of Ministers. (2017). SUSPECT SCREENING IN NORDIC COUNTRIES. Nordic Council of Ministers.

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Application

The Unexplored Potential of Methyl (cyclohexyloxy)acetate in Analytical Derivatization: A Theoretical and Practical Guide

A Note from the Senior Application Scientist: Decades in the analytical sciences teach you to recognize patterns and potential. While the scientific literature to date does not describe methyl (cyclohexyloxy)acetate as a...

Author: BenchChem Technical Support Team. Date: February 2026

A Note from the Senior Application Scientist: Decades in the analytical sciences teach you to recognize patterns and potential. While the scientific literature to date does not describe methyl (cyclohexyloxy)acetate as a conventional derivatizing agent, its chemical structure suggests a compelling, albeit theoretical, application in the derivatization of polar analytes for gas chromatography-mass spectrometry (GC-MS). This guide, therefore, takes a unique approach. It is both a foundational resource on the principles of derivatization and a forward-looking exploration of how methyl (cyclohexyloxy)acetate could be employed. We will proceed from the established principles of derivatization to a hypothetical, yet scientifically grounded, protocol for its use.

Part 1: The "Why" of Derivatization in Chemical Analysis

In the realm of chemical analysis, particularly gas chromatography (GC), not all molecules are created equal. Many compounds of interest, especially in drug development and metabolomics, are polar and non-volatile due to the presence of active hydrogen atoms in functional groups like alcohols, phenols, carboxylic acids, and amines. These characteristics make them unsuitable for direct GC analysis, leading to poor peak shape, thermal degradation, and low sensitivity.

Derivatization is the process of chemically modifying an analyte to enhance its suitability for a given analytical method. The primary goals of derivatization for GC analysis are to:

  • Increase Volatility: By replacing polar functional groups with less polar ones, the boiling point of the analyte is lowered, allowing it to be vaporized in the GC inlet without decomposition.

  • Improve Thermal Stability: The resulting derivatives are often more stable at the high temperatures required for GC analysis.

  • Enhance Chromatographic Performance: Derivatization can lead to sharper, more symmetrical peaks by reducing interactions between the analyte and the stationary phase of the GC column.

  • Improve Mass Spectrometric Identification: The derivative can introduce specific fragmentation patterns in the mass spectrometer, aiding in structural elucidation and quantification.

Common derivatization techniques include silylation, acylation, and alkylation.[1]

Part 2: Methyl (cyclohexyloxy)acetate - A Novel Candidate for Derivatization

Methyl (cyclohexyloxy)acetate possesses chemical features that make it an intriguing, though currently undocumented, candidate as a derivatizing agent. Its potential lies in its ability to undergo transesterification, a reaction where the alkoxy group of an ester is exchanged with that of an alcohol.

Hypothesized Reaction: Transesterification

In a hypothetical scenario, methyl (cyclohexyloxy)acetate could react with a polar analyte containing a hydroxyl group (e.g., an alcohol or a phenol) in the presence of an acid or base catalyst. The cyclohexyloxyacetate group would be transferred to the analyte, forming a new, bulkier, and less polar ester. This process would effectively "cap" the polar hydroxyl group.

The proposed advantages of using methyl (cyclohexyloxy)acetate include:

  • Introduction of a Bulky, Non-Polar Group: The cyclohexyl moiety would significantly increase the hydrophobicity and molecular weight of the analyte, potentially improving its chromatographic retention and separation from other components.

  • Distinct Mass Spectrometric Signature: The cyclohexyloxyacetyl derivative would likely produce characteristic fragment ions in the mass spectrometer, aiding in the identification of derivatized analytes.

Part 3: Hypothetical Application Notes and Protocols

Disclaimer: The following protocols are theoretical and based on established principles of transesterification and derivatization for GC-MS analysis. They should be considered as a starting point for method development and will require optimization for specific analytes and matrices.

Application 1: Derivatization of Steroids in Biological Matrices

Objective: To enhance the volatility and chromatographic performance of endogenous steroids (e.g., testosterone, cholesterol) for GC-MS analysis.

Rationale: Steroids contain one or more hydroxyl groups that make them prone to poor peak shape and thermal degradation in the GC. Derivatization with methyl (cyclohexyloxy)acetate would mask these polar groups.

Workflow Diagram:

derivatization_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Biological Sample (e.g., Plasma) extraction Liquid-Liquid or Solid-Phase Extraction sample->extraction drying Evaporation to Dryness extraction->drying reconstitution Reconstitute in Solvent drying->reconstitution add_reagent Add Methyl (cyclohexyloxy)acetate & Catalyst reconstitution->add_reagent reaction Heat to Induce Transesterification add_reagent->reaction gcms GC-MS Analysis reaction->gcms data Data Processing gcms->data

Caption: Hypothetical workflow for steroid derivatization.

Protocol:

  • Sample Preparation:

    • Extract 1 mL of plasma using a suitable liquid-liquid extraction (e.g., with methyl tert-butyl ether) or solid-phase extraction (SPE) protocol for steroids.

    • Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization:

    • Reconstitute the dried extract in 100 µL of anhydrous toluene.

    • Add 50 µL of a 10% (w/v) solution of methyl (cyclohexyloxy)acetate in anhydrous pyridine.

    • Add 10 µL of a suitable acid catalyst (e.g., p-toluenesulfonic acid in pyridine).

    • Cap the vial tightly and heat at 70°C for 1 hour.

    • Cool the reaction mixture to room temperature.

  • Sample Clean-up (Optional):

    • Add 500 µL of hexane and 500 µL of 5% aqueous sodium bicarbonate.

    • Vortex and centrifuge.

    • Transfer the upper organic layer to a clean vial for analysis.

  • GC-MS Analysis:

    • Inject 1 µL of the final solution into the GC-MS system.

    • Use a non-polar capillary column (e.g., DB-5ms).

    • Develop a suitable temperature program to separate the derivatized steroids.

Expected Outcome: The derivatized steroids should elute with improved peak shape and at retention times that are shifted compared to their underivatized counterparts. The mass spectra should show a molecular ion corresponding to the cyclohexyloxyacetyl derivative and characteristic fragment ions.

Application 2: Analysis of Short-Chain Fatty Acids

Objective: To convert short-chain fatty acids (SCFAs) into their less volatile cyclohexyloxyacetyl esters for improved chromatographic retention and separation.

Rationale: SCFAs are highly volatile and can be challenging to analyze by GC-MS, often eluting with the solvent front. Converting them to bulkier esters increases their retention time and improves their separation.

Reaction Mechanism Diagram:

transesterification_mechanism reagents R-COOH (SCFA) +Methyl (cyclohexyloxy)acetate catalyst Acid Catalyst (H+) reagents:r1->catalyst Protonation intermediate Protonated Intermediate reagents:r2->intermediate catalyst->intermediate products R-COO-Cyclohexylacetate (Derivative) +Methanol intermediate->products Nucleophilic Attack & Elimination

Caption: Proposed transesterification of a short-chain fatty acid.

Protocol:

  • Sample Preparation:

    • For aqueous samples, acidify to pH 2 and extract the SCFAs with a suitable solvent (e.g., diethyl ether).

    • Dry the extract over anhydrous sodium sulfate and evaporate to a small volume.

  • Derivatization:

    • To the concentrated extract, add 100 µL of methyl (cyclohexyloxy)acetate and 20 µL of a 14% (w/v) solution of boron trifluoride in methanol (BF3-MeOH) as a catalyst.

    • Seal the vial and heat at 80°C for 30 minutes.

    • Cool the mixture to room temperature.

  • Work-up:

    • Add 500 µL of saturated sodium chloride solution and 500 µL of hexane.

    • Vortex and allow the layers to separate.

    • Carefully transfer the upper hexane layer containing the derivatives to a new vial for GC-MS analysis.

Expected Outcome: The resulting SCFA cyclohexyloxyacetyl esters will be significantly less volatile than the free acids, allowing for their effective separation and quantification by GC-MS.

Part 4: Data Presentation and Interpretation

The successful development of a derivatization method using methyl (cyclohexyloxy)acetate would require careful validation. The following table illustrates the type of data that would need to be generated.

AnalyteRetention Time (Underivatized) (min)Retention Time (Derivatized) (min)Key Mass Fragments (m/z) of Derivative
Testosterone12.518.2[M]+, [M-Cyclohexyl]+, [Cyclohexyloxy]+
Cholesterol25.132.8[M]+, [M-Cyclohexyl]+, [Cyclohexyloxy]+
Propionic Acid2.18.5[M]+, [M-OCH3]+, [Cyclohexyloxy]+
Butyric Acid2.89.7[M]+, [M-OCH3]+, [Cyclohexyloxy]+

Note: The retention times and mass fragments are hypothetical and for illustrative purposes only.

Part 5: Conclusion and Future Outlook

While "methyl (cyclohexyloxy)acetate" is not currently established as a derivatizing agent, its chemical properties present a compelling case for its investigation. The hypothetical protocols outlined in this guide provide a scientifically sound basis for researchers to explore its potential in derivatizing polar analytes for GC-MS analysis. Further research is needed to optimize reaction conditions, evaluate its effectiveness across a range of compound classes, and fully characterize the mass spectrometric fragmentation of the resulting derivatives. The exploration of novel derivatizing agents like methyl (cyclohexyloxy)acetate is crucial for expanding the capabilities of modern analytical chemistry.

References

  • This section would typically contain citations to the specific literature where methyl (cyclohexyloxy)acetate is used as a derivatizing agent.
  • Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Advanced Gas Chromatography - Progress in Agricultural, Biomedical and Industrial Applications. InTech. [Link]

  • Knapp, D. R. (1979).
  • Blau, K., & Halket, J. M. (Eds.). (1993).
  • Christie, W. W. (2003). Lipid Analysis: Isolation, Separation, Identification and Structural Analysis of Lipids (3rd ed.). The Oily Press.
  • Ferreira, I., & Queiroz, J. (2012). An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals and other xenobiotics. African Journal of Pure and Applied Chemistry, 6(7), 128-142. [Link]

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Method

Application Note &amp; Protocols: A Guide to the Biotransformation of Methyl (cyclohexyloxy)acetate

Introduction: Unraveling the Metabolic Fate of Methyl (cyclohexyloxy)acetate Methyl (cyclohexyloxy)acetate is a compound of interest in various fields, from industrial chemistry to pharmaceutical development. Understandi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling the Metabolic Fate of Methyl (cyclohexyloxy)acetate

Methyl (cyclohexyloxy)acetate is a compound of interest in various fields, from industrial chemistry to pharmaceutical development. Understanding its biotransformation, the process by which it is chemically altered in a biological system, is crucial for assessing its efficacy, potential toxicity, and environmental impact. This guide provides a comprehensive overview of the predicted metabolic pathways of Methyl (cyclohexyloxy)acetate and detailed protocols for its in vitro biotransformation studies.

The structure of Methyl (cyclohexyloxy)acetate, featuring an ether linkage, a cyclohexane ring, and a methyl ester functional group, suggests several potential routes of metabolism. The primary metabolic transformations are anticipated to be ester hydrolysis and hydroxylation of the cyclohexane ring.

Predicted Metabolic Pathways

Based on established principles of drug metabolism, the biotransformation of Methyl (cyclohexyloxy)acetate is likely to proceed through two main pathways:

  • Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis by carboxylesterases, enzymes abundant in the liver and other tissues.[1][2][3] This reaction would cleave the ester bond to form (cyclohexyloxy)acetic acid and methanol.[4][5] The resulting carboxylic acid is generally more water-soluble, facilitating its excretion from the body.[2]

  • Oxidative Metabolism: The cyclohexane ring is a likely target for oxidation by cytochrome P450 (CYP) enzymes, a major family of drug-metabolizing enzymes primarily found in the liver.[6][7] This hydroxylation can occur at various positions on the cyclohexane ring, leading to the formation of one or more hydroxylated metabolites.[8][9]

A third, less common, possibility is the enzymatic cleavage of the ether bond, although this is generally a less favored metabolic pathway for simple alkyl ethers under physiological conditions.[10][11][12][13]

The following diagram illustrates the predicted primary metabolic pathways of Methyl (cyclohexyloxy)acetate.

G parent Methyl (cyclohexyloxy)acetate hydrolysis_product (Cyclohexyloxy)acetic acid + Methanol parent->hydrolysis_product Ester Hydrolysis (Carboxylesterases) hydroxylation_product Hydroxylated Methyl (cyclohexyloxy)acetate parent->hydroxylation_product Hydroxylation (Cytochrome P450s)

Caption: Predicted metabolic pathways of Methyl (cyclohexyloxy)acetate.

Experimental Protocols for In Vitro Biotransformation Studies

To empirically determine the metabolic fate of Methyl (cyclohexyloxy)acetate, in vitro studies using liver subcellular fractions (microsomes) and intact liver cells (hepatocytes) are indispensable.[14][15]

I. Microsomal Stability Assay

This assay is a primary screen to assess the susceptibility of a compound to metabolism by Phase I enzymes, particularly cytochrome P450s, which are highly enriched in liver microsomes.[16][17]

Objective: To determine the rate of disappearance of Methyl (cyclohexyloxy)acetate when incubated with liver microsomes and to identify the formation of oxidative metabolites.

Materials:

  • Methyl (cyclohexyloxy)acetate

  • Pooled liver microsomes (human, rat, or other species of interest)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[18]

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard (for analytical quantification)

  • Control compounds (e.g., a rapidly metabolized compound and a slowly metabolized compound)

Protocol:

  • Preparation:

    • Prepare a stock solution of Methyl (cyclohexyloxy)acetate in a suitable organic solvent (e.g., DMSO or methanol).

    • Thaw the pooled liver microsomes on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a microcentrifuge tube, pre-warm a mixture of liver microsomes (typically 0.5-1 mg/mL protein concentration) and phosphate buffer at 37°C for 5-10 minutes.[19]

    • Add Methyl (cyclohexyloxy)acetate to the mixture at a final concentration typically between 1-10 µM.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[20]

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Time Points and Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[16]

    • Immediately terminate the reaction by adding a sufficient volume of cold acetonitrile (typically 2-3 volumes) containing an internal standard.[20]

  • Sample Processing and Analysis:

    • Vortex the terminated samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound and identify any newly formed metabolites.[21][22][23]

Data Analysis:

ParameterDescription
Half-life (t1/2) The time required for the concentration of the parent compound to decrease by half.
Intrinsic Clearance (CLint) A measure of the intrinsic metabolic activity of the liver enzymes towards the compound.
II. Hepatocyte Metabolism Assay

Hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors.[24][25]

Objective: To investigate the complete metabolic profile of Methyl (cyclohexyloxy)acetate, including both Phase I and Phase II metabolites, in a more physiologically relevant system.

Materials:

  • Cryopreserved or fresh hepatocytes (human, rat, or other species of interest)

  • Hepatocyte culture medium[26]

  • Collagen-coated plates

  • Methyl (cyclohexyloxy)acetate

  • Acetonitrile (for cell lysis and protein precipitation)

  • Internal standard

Protocol:

  • Cell Culture:

    • Thaw and plate the hepatocytes on collagen-coated plates according to the supplier's protocol.[25]

    • Allow the cells to attach and form a monolayer, typically for a few hours to overnight.

  • Incubation:

    • Remove the plating medium and replace it with fresh, pre-warmed culture medium containing Methyl (cyclohexyloxy)acetate at the desired concentration (e.g., 1-10 µM).

    • Incubate the cells at 37°C in a humidified incubator with 5% CO2.

  • Time Points and Sampling:

    • At various time points (e.g., 0, 30, 60, 120, and 240 minutes), collect both the cells and the culture medium.[27]

    • For the cell fraction, wash the cells with phosphate-buffered saline (PBS) and then lyse them with cold acetonitrile containing an internal standard.

    • For the medium fraction, add cold acetonitrile with an internal standard to precipitate any proteins.

  • Sample Processing and Analysis:

    • Centrifuge the lysed cell suspension and the medium samples to remove cellular debris and precipitated proteins.

    • Combine the supernatants from the cell and medium fractions for a comprehensive analysis, or analyze them separately to understand metabolite distribution.

    • Analyze the samples by LC-MS/MS for metabolite identification and quantification.[23]

Experimental Workflow Diagram:

G cluster_microsomal Microsomal Stability Assay cluster_hepatocyte Hepatocyte Metabolism Assay m_start Prepare Microsome and Compound Mix m_initiate Initiate with NADPH m_start->m_initiate m_incubate Incubate at 37°C m_initiate->m_incubate m_sample Sample at Time Points m_incubate->m_sample m_terminate Terminate with Acetonitrile + IS m_sample->m_terminate m_analyze LC-MS/MS Analysis m_terminate->m_analyze h_plate Plate Hepatocytes h_add Add Compound h_plate->h_add h_incubate Incubate at 37°C h_add->h_incubate h_sample Sample Cells and Medium h_incubate->h_sample h_lyse Lyse/Precipitate with Acetonitrile + IS h_sample->h_lyse h_analyze LC-MS/MS Analysis h_lyse->h_analyze

Caption: Workflow for in vitro biotransformation studies.

Analytical Considerations for Metabolite Identification

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for metabolite identification and quantification.[15][21]

  • Metabolite Profiling: A full scan mass spectrometry experiment is initially performed to detect all potential metabolites.

  • Structural Elucidation: Product ion scans (MS/MS) are then used to fragment the parent compound and its potential metabolites. The fragmentation patterns provide valuable information for structural elucidation.

  • Quantitative Analysis: A multiple reaction monitoring (MRM) method is developed to specifically and sensitively quantify the parent compound and its major metabolites.

Conclusion

The biotransformation of Methyl (cyclohexyloxy)acetate is a critical area of study for understanding its biological effects. The protocols and methodologies outlined in this guide provide a robust framework for researchers to investigate its metabolic fate. By employing in vitro systems such as liver microsomes and hepatocytes, coupled with advanced analytical techniques like LC-MS/MS, a comprehensive understanding of the biotransformation of Methyl (cyclohexyloxy)acetate can be achieved. This knowledge is essential for informed decision-making in drug development, chemical safety assessment, and environmental science.

References

  • Merck Millipore. Metabolic Stability Assays.
  • Marques, C., et al. (2021). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols. [Link]

  • Elliott, T. H., et al. (1968). The metabolism of methylcyclohexane. Biochemical Journal. [Link]

  • Fukami, T., & Yokoi, T. (2012). The emerging role of human esterases. Drug Metabolism and Pharmacokinetics. [Link]

  • Al-Hadiya, Z. H. (2017). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. [Link]

  • The Current State of Biotransformation Science – Industry Survey of In Vitro and In Vivo Practices, Clinical Translation, and Future Trends. (2022). Drug Metabolism and Disposition. [Link]

  • Gallo, M., et al. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. Molecules. [Link]

  • Biotransformations with Photobiocatalysts for Enantioselective Ester Hydrolysis. (2021). Molecules. [Link]

  • Tiedje, J. M., & Alexander, M. (1969). Enzymatic Cleavage of the Ether Bond of 2,4-Dichlorophenoxyacetate. Journal of Agricultural and Food Chemistry. [Link]

  • Cyprotex. Microsomal Stability. [Link]

  • Jones, P. D., et al. (2005). In vitro metabolism of the mammalian soluble epoxide hydrolase inhibitor, 1-cyclohexyl-3-dodecyl-urea. Journal of Chromatography B. [Link]

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  • Eyssen, H., et al. (1983). Mitochondrial hydroxylation of the cyclohexane ring as a result of beta-oxidation blockade of a cyclohexyl substituted fatty acid. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism. [Link]

  • CN105315156A - Synthesis method for 2-methylcyclohexyl acetate - Google P
  • Hydrolytic Reactions - Biotransformation of Drugs. (n.d.). Pharmacy 180. [Link]

  • Role of Cytochrome P450 monooxygenase in Oxidative Biotransformation. (n.d.). ResearchGate. [Link]

  • Christie, W. W. (2011). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS Lipid Library. [Link]

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  • Cleavage Of Ethers With Acid. (2014). Master Organic Chemistry. [Link]

  • Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal. [Link]

  • Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. (n.d.). AOCS. [Link]

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  • 18.3 Reactions of Ethers: Acidic Cleavage. (n.d.). Organic Chemistry: A Tenth Edition. [Link]

  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm. [Link]

  • Biotransformation: Impact and Application of Metabolism in Drug Discovery. (2019). Journal of Medicinal Chemistry. [Link]

  • Disposition and metabolism of ethylene glycol 2-ethylhexyl ether in Sprague Dawley rats, B6C3F1/N mice, and in vitro in rat hepatocytes. (2020). eScholarship. [Link]

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  • The metabolism of cyclohexanol by Nocardia globerula CL1. (1971). Biochemical Journal. [Link]

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  • Mechanism and structure-reactivity relationships for aromatic hydroxylation by cytochrome P450. (2007). ResearchGate. [Link]

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  • Physicochemical aspects of the enzymatic hydrolysis of carboxylic esters. (2014). ResearchGate. [Link]

  • 18.3: Reactions of Ethers - Acidic Cleavage. (2024). Chemistry LibreTexts. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Methyl (cyclohexyloxy)acetate Synthesis

Welcome to the technical support center for the synthesis of Methyl (cyclohexyloxy)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl (cyclohexyloxy)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthetic protocols for high yield and purity.

Overview of Synthetic Strategies

Methyl (cyclohexyloxy)acetate can be efficiently synthesized through two primary routes:

  • Williamson Ether Synthesis: This classic method involves the reaction of cyclohexanol with methyl chloroacetate in the presence of a base. It is a robust and well-understood pathway, particularly suitable for laboratory-scale synthesis.

  • Catalytic Hydrogenation: This route starts with the hydrogenation of methyl phenoxyacetate over a suitable catalyst to saturate the aromatic ring. This method is often preferred for larger-scale industrial production due to its atom economy.

This guide will delve into the specifics of both methodologies, providing detailed protocols and troubleshooting for each.

Section 1: Williamson Ether Synthesis of Methyl (cyclohexyloxy)acetate

The Williamson ether synthesis proceeds via an SN2 mechanism, where the deprotonated alcohol (alkoxide) acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide.[1][2]

Reaction Scheme:

Williamson Ether Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Cyclohexanol Cyclohexanol Cyclohexoxide Sodium Cyclohexoxide Cyclohexanol->Cyclohexoxide + Base Base Base (e.g., NaH) Hydrogen H₂ (gas) Cyclohexoxide_2 Sodium Cyclohexoxide Product Methyl (cyclohexyloxy)acetate Cyclohexoxide_2->Product + Methyl Chloroacetate MethylChloroacetate Methyl Chloroacetate Salt NaCl

Caption: Williamson Ether Synthesis of Methyl (cyclohexyloxy)acetate.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • Cyclohexanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Methyl chloroacetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Solvent Addition: Add anhydrous THF (or DMF) to the flask to create a slurry.

  • Deprotonation: Slowly add a solution of cyclohexanol (1.0 equivalent) in anhydrous THF to the NaH slurry at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases.[3] This indicates the formation of the sodium cyclohexoxide.

  • Nucleophilic Substitution: Cool the reaction mixture back to 0 °C and add methyl chloroacetate (1.1 equivalents) dropwise via the dropping funnel over 30 minutes.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (typically 50-70 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-8 hours.[2]

  • Workup:

    • Cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of water or saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and add water.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water and then with brine.[3]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude Methyl (cyclohexyloxy)acetate by vacuum distillation.

Troubleshooting Guide (Williamson Ether Synthesis)
Problem Potential Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Incomplete deprotonation of cyclohexanol. 2. Wet reagents or solvents. 3. Reaction time is too short.1. Ensure complete reaction of cyclohexanol with NaH (cessation of H₂ evolution) before adding methyl chloroacetate. Consider using a stronger base like potassium hydride (KH) if necessary. 2. Use freshly dried solvents and ensure all glassware is flame-dried. Water will quench the alkoxide. 3. Monitor the reaction by TLC or GC until the starting material is consumed. Williamson ether synthesis can sometimes require longer reaction times.[2]
Presence of Unreacted Cyclohexanol 1. Insufficient base. 2. Incomplete reaction.1. Use a slight excess (1.1-1.2 eq.) of the base. 2. Increase the reaction time or temperature, while monitoring for byproduct formation.
Formation of Cyclohexene (Elimination Byproduct) 1. The reaction is an SN2 process, which competes with E2 elimination. While using a primary halide (methyl chloroacetate) minimizes this, the basicity of the cyclohexoxide can still promote some elimination. 2. High reaction temperature.1. This is an inherent challenge with secondary alcohols. Using a less hindered, highly reactive alkylating agent is key. Methyl chloroacetate is a good choice. 2. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Avoid excessive heating.
Formation of Methyl Glycolate Hydrolysis of methyl chloroacetate by residual water or during workup.Ensure anhydrous reaction conditions. Perform the workup at low temperatures and avoid prolonged contact with aqueous acidic or basic solutions.
Frequently Asked Questions (Williamson Ether Synthesis)

Q1: Can I use a different base instead of sodium hydride?

A1: Yes, other strong bases like potassium hydride (KH), sodium amide (NaNH₂), or potassium tert-butoxide (t-BuOK) can be used. However, NaH is often preferred for its relative safety and ease of handling (as a mineral oil dispersion). For less reactive alcohols, stronger bases might be necessary. Weaker bases like NaOH or KOH can also be used, often with a phase-transfer catalyst to facilitate the reaction.[4]

Q2: What is the role of a phase-transfer catalyst?

A2: A phase-transfer catalyst, such as tetrabutylammonium bromide, facilitates the transfer of the alkoxide from the aqueous or solid phase to the organic phase where the alkyl halide is, thereby increasing the reaction rate. This is particularly useful when using bases like NaOH or KOH which have low solubility in many organic solvents.[5]

Q3: How do I choose the right solvent?

A3: Polar aprotic solvents like THF, DMF, and DMSO are generally preferred for SN2 reactions as they solvate the cation of the alkoxide, leaving a more "naked" and reactive nucleophile.[4] The choice of solvent can also depend on the reaction temperature and the solubility of the reagents.

Section 2: Catalytic Hydrogenation of Methyl Phenoxyacetate

This method involves the reduction of the aromatic ring of methyl phenoxyacetate to a cyclohexane ring using hydrogen gas and a metal catalyst.

Reaction Scheme:

Hydrogenation cluster_0 Catalytic Hydrogenation MethylPhenoxyacetate Methyl Phenoxyacetate Product Methyl (cyclohexyloxy)acetate MethylPhenoxyacetate->Product + 3 H₂ / Catalyst Hydrogen H₂ (gas) Catalyst Catalyst (e.g., Rh/C)

Caption: Catalytic Hydrogenation of Methyl Phenoxyacetate.

Detailed Experimental Protocol (General Guidance)

Warning: Hydrogenation reactions should be carried out with appropriate safety precautions, including the use of a properly functioning hydrogenation apparatus and adherence to standard operating procedures for handling hydrogen gas and pyrophoric catalysts.

Materials:

  • Methyl phenoxyacetate

  • Solvent (e.g., methanol, ethanol, or ethyl acetate)

  • Hydrogenation catalyst (e.g., 5% Rhodium on Carbon (Rh/C) or Raney Nickel)

  • Hydrogen gas (high purity)

  • Filter aid (e.g., Celite®)

Procedure:

  • Reaction Setup: In a high-pressure hydrogenation vessel (autoclave), dissolve methyl phenoxyacetate (1.0 equivalent) in a suitable solvent (e.g., methanol).

  • Catalyst Addition: Carefully add the hydrogenation catalyst (typically 1-5 mol%) to the solution under an inert atmosphere.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (this may require high pressure, e.g., 50-100 atm). Heat the reaction to the desired temperature (e.g., 80-150 °C). Aromatic ring hydrogenation can be slow and may require elevated temperatures and pressures.[6]

  • Reaction Monitoring: Monitor the reaction progress by monitoring hydrogen uptake and/or by analyzing aliquots (after safely depressurizing and purging the vessel) by GC or NMR.

  • Workup:

    • Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric and should be handled with care, often wetted with solvent during filtration.

    • Rinse the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude Methyl (cyclohexyloxy)acetate by vacuum distillation.

Troubleshooting Guide (Catalytic Hydrogenation)

Troubleshooting_Hydrogenation Start Low or No Conversion Catalyst Catalyst Activity Issue? Start->Catalyst Conditions Reaction Conditions Suboptimal? Start->Conditions Purity Substrate/Solvent Purity Issue? Start->Purity Incomplete Incomplete Hydrogenation Start->Incomplete Partial Reaction Byproducts Byproduct Formation Start->Byproducts Side Reactions Sol_Catalyst_1 Increase catalyst loading. Catalyst->Sol_Catalyst_1 Sol_Catalyst_2 Try a different catalyst (e.g., Raney Ni, PtO₂). Catalyst->Sol_Catalyst_2 Sol_Catalyst_3 Ensure catalyst is not poisoned (e.g., by sulfur compounds). Catalyst->Sol_Catalyst_3 Sol_Conditions_1 Increase hydrogen pressure. Conditions->Sol_Conditions_1 Sol_Conditions_2 Increase reaction temperature. Conditions->Sol_Conditions_2 Sol_Conditions_3 Ensure efficient stirring for good mass transfer. Conditions->Sol_Conditions_3 Sol_Purity_1 Use high-purity substrate and solvent. Purity->Sol_Purity_1 Sol_Purity_2 Purify starting material if necessary. Purity->Sol_Purity_2 Sol_Incomplete_1 Increase reaction time. Incomplete->Sol_Incomplete_1 Sol_Incomplete_2 Re-evaluate catalyst and conditions as above. Incomplete->Sol_Incomplete_2 Sol_Byproducts_1 Hydrogenolysis may occur at high temperatures. Lower temperature. Byproducts->Sol_Byproducts_1 Sol_Byproducts_2 Consider a more selective catalyst. Byproducts->Sol_Byproducts_2

Caption: Troubleshooting workflow for catalytic hydrogenation.

Frequently Asked Questions (Catalytic Hydrogenation)

Q1: What is the best catalyst for this reaction?

A1: Rhodium on carbon (Rh/C) is often a good choice for aromatic ring hydrogenation.[7] Raney Nickel is another effective and more economical option, though it may sometimes require more forcing conditions. The optimal catalyst may need to be determined empirically.

Q2: Why is my reaction stalling?

A2: Reaction stalling can be due to catalyst deactivation (poisoning), insufficient hydrogen pressure, or poor mixing. Ensure your substrate and solvent are free of catalyst poisons (e.g., sulfur or halogen compounds). Increasing the stirrer speed can improve gas-liquid mass transfer.

Q3: Are there any significant byproducts I should be aware of?

A3: A potential side reaction is hydrogenolysis, which is the cleavage of the C-O ether bond. This can lead to the formation of cyclohexanol and methanol. This is more likely to occur at higher temperatures and with certain catalysts like Palladium. Optimizing the reaction temperature and choosing a more selective catalyst can help minimize this.

Safety Precautions

  • Williamson Ether Synthesis: Sodium hydride is a flammable solid and reacts violently with water to produce hydrogen gas. Handle it in an inert atmosphere and in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Use a dedicated hydrogenation apparatus in a well-ventilated area. The catalysts, especially after use, can be pyrophoric and should be handled with extreme care, typically kept wet with solvent.

References

  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356. [Link]

  • Organic-Synthesis.com. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. [Link]

  • Wikipedia. (2023, November 28). Williamson ether synthesis. [Link]

  • Utah Tech University. Williamson Ether Synthesis. [Link]

  • Google Patents. (2016). Synthesis method for 2-methylcyclohexyl acetate.

  • Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis. [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]

  • ResearchGate. (2025, August 6). Hydrogenolysis of aromatic ethers under lignin-first conditions. [Link]

  • ChemRxiv. (2023). The promotional role of Mn in CO2 hydrogenation over Rh-based catalysts from a surface organometallic chemistry approach. [Link]

  • Google Patents. (2009). Preparation of methyl phenoxyacetate.

  • Journal of the American Chemical Society. (2012). A Heterogeneous Nickel Catalyst for the Hydrogenolysis of Aryl Ethers without Arene Hydrogenation. 134(48), 19572–19575. [Link]

  • Organic Chemistry Portal. Hydrogen. [Link]

  • ResearchGate. (n.d.). Raney® nickel-catalyzed hydrodeoxygenation and dearomatization under transfer hydrogenation conditions—Reaction pathways of non-phenolic compounds. [Link]

  • Royal Society of Chemistry. (1981). 14C-tracer studies in the homogeneous rhodium-catalysed conversion of carbon monoxide and hydrogen into methanol and ethylene glycol. Chemical Communications, (1), 35-36. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • Journal of Emerging Technologies and Innovative Research. (2021). Contribution of phase transfer catalyst to green chemistry: A review. 8(6). [Link]

  • Chemistry LibreTexts. (2024, September 30). 16.9: Reduction of Aromatic Compounds. [Link]

  • Pearson+. (2023, November 13). Aromatic compounds do not normally react with hydrogen.... [Link]

Sources

Optimization

Technical Support Center: Catalyst Deactivation in the Hydrogenation of Methyl Phenoxyacetate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of methyl phenoxyacetate. T...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of methyl phenoxyacetate. This guide is designed to provide in-depth, field-proven insights into diagnosing, troubleshooting, and preventing catalyst deactivation. My approach is rooted in explaining the causality behind experimental phenomena to empower you with a robust problem-solving framework.

Troubleshooting Guide: A Diagnostic Workflow

Experiencing a drop in reaction rate, incomplete conversion, or a change in selectivity can be frustrating. Catalyst deactivation is a common challenge, but a systematic approach can quickly identify the root cause.[1] This guide provides a logical workflow to diagnose and resolve issues with your experiment.

Q1: My hydrogenation of methyl phenoxyacetate has stalled or slowed significantly. What are the immediate checks?

A1: Before assuming catalyst deactivation, it's crucial to rule out systemic issues. The stability of your reaction environment is paramount.

Step-by-Step System Check Protocol:

  • Verify Hydrogen Supply: Ensure the hydrogen cylinder is not empty and that the delivery pressure to the reactor is stable and at the setpoint. Check for any leaks in the gas lines.

  • Confirm Temperature Control: Use an external calibrated thermometer to verify that the reaction mixture's temperature matches the setpoint on your heating mantle or reaction block. Temperature fluctuations can drastically alter reaction kinetics.

  • Check Mass Transfer (Stirring): Confirm that the magnetic stirrer or overhead mechanical stirrer is functioning correctly and providing vigorous agitation. Inadequate mixing can lead to mass transfer limitations, mimicking catalyst deactivation. For slurry reactors, ensure the catalyst powder is well-suspended and not settled at the bottom.

  • Review Reaction Time: Compare the current reaction time to previous successful batches. An unexpectedly long reaction is a primary indicator of a potential issue.

If all systemic parameters are correct, proceed to investigate the catalyst itself.

Q2: System checks are fine, but performance is still poor. How do I diagnose the cause of catalyst deactivation?

A2: The next step is to identify the specific mechanism of deactivation. The three primary causes are poisoning, fouling (coking), and thermal degradation (sintering).[2][3][4][5] A careful examination of your experimental parameters and analysis of the spent catalyst will point to the root cause.

Below is a diagnostic workflow to guide your investigation.

Troubleshooting_Catalyst_Deactivation Start Reaction Stalled or Slowed SystemCheck Perform System Checks (H2 Supply, Temp, Stirring) Start->SystemCheck SystemOK System OK? SystemCheck->SystemOK FixSystem Address Systemic Issue (e.g., Refill H2, Fix Stirrer) SystemOK->FixSystem No DeactivationSuspected Catalyst Deactivation Suspected SystemOK->DeactivationSuspected Yes CheckTemp Was Reaction Temp > 150°C? DeactivationSuspected->CheckTemp Sintering High Probability of Sintering (Irreversible Deactivation) CheckTemp->Sintering Yes CheckFeed Analyze Feedstock Purity (Substrate, Solvent) CheckTemp->CheckFeed No AnalyzeCatalyst Characterize Spent Catalyst (BET, TEM, XPS, TGA) Sintering->AnalyzeCatalyst ImpuritiesFound Impurities Found? (e.g., Sulfur, Halides) CheckFeed->ImpuritiesFound Poisoning High Probability of Poisoning ImpuritiesFound->Poisoning Yes CokingFouling High Probability of Coking/Fouling ImpuritiesFound->CokingFouling No Poisoning->AnalyzeCatalyst CokingFouling->AnalyzeCatalyst Action Implement Corrective Action AnalyzeCatalyst->Action

Caption: Diagnostic workflow for troubleshooting catalyst deactivation.

Q3: I suspect catalyst poisoning. What are common poisons for palladium catalysts in this reaction, and how can I prevent it?

A3: Poisoning occurs when impurities in the feedstock or solvent bind strongly to the active sites of the catalyst, rendering them inaccessible for the reaction.[1][6] For palladium catalysts, this is a very common deactivation pathway.

Common Poisons and Mitigation Strategies

Poison GroupCommon SourcesMechanism of ActionPrevention Protocol
Sulfur Compounds Thiophenes, mercaptans, sulfides in starting materials or solvents.Strong chemisorption onto palladium active sites, blocking reactant access. Even ppb levels can cause significant activity loss.[3][6][7]Purify reactants and solvents via distillation or by passing them through a guard bed (e.g., activated carbon or ZnO) before they enter the reactor.[2]
Halogen Compounds Chlorinated solvents, residual halides from synthesis of starting materials.Can lead to the formation of inactive palladium halides or modify the electronic properties of the catalyst surface.[8]Use non-halogenated solvents. If halide presence is unavoidable, perform a thorough purification of the starting material.
Heavy Metals Lead (Pb), Mercury (Hg), Arsenic (As) from upstream processes or contaminated reagents.Form stable alloys or complexes with palladium, permanently deactivating the active sites.[6]Ensure high purity of all reagents. If contamination is suspected, use Inductively Coupled Plasma (ICP) analysis to screen raw materials.
Strongly Coordinating Species Carbon Monoxide (CO), Cyanide (CN⁻).Compete with the substrate for adsorption on active sites. CO can be present as an impurity in the hydrogen gas supply.[9]Use high-purity (UHP grade) hydrogen. Ensure starting materials are free from cyanide contamination.

Protocol for Feedstock Purification using a Guard Bed:

  • Select Adsorbent: Choose an appropriate adsorbent for the suspected poison (e.g., activated carbon for organic impurities, ZnO for sulfur).

  • Pack Column: Pack a glass or stainless steel column with the chosen adsorbent material.

  • Flow Feedstock: Slowly pass the liquid substrate or solvent through the packed column under an inert atmosphere (e.g., nitrogen or argon).

  • Collect Purified Feed: Collect the purified feedstock in a clean, dry vessel, ready for use in the hydrogenation reaction.

Q4: The feedstock is pure. Could the issue be coking or fouling?

A4: Yes. Coking, also known as fouling, is the physical deposition of carbonaceous materials onto the catalyst surface and within its pores.[5][8] This blocks active sites and hinders the diffusion of reactants to the catalytic surface.[2]

Causality and Prevention:

  • Cause: Coking is often caused by side reactions, such as polymerization or decomposition of the reactant, product, or solvent, which are typically accelerated at higher temperatures.[3][10] In the context of methyl phenoxyacetate, high local temperatures on the catalyst surface can promote the formation of phenolic resins or other oligomeric species.

  • Identification: A visual inspection of the spent catalyst may show a color change (e.g., from black to brownish or clumpy). Thermogravimetric Analysis (TGA) of the spent catalyst will show a weight loss at high temperatures corresponding to the combustion of carbon deposits.

  • Prevention:

    • Optimize Temperature: Lower the reaction temperature to the minimum required for an acceptable reaction rate. This is the most effective way to reduce coking.

    • Control Concentration: Avoid excessively high concentrations of the starting material, which can increase the rate of side reactions leading to coke formation.

    • Solvent Choice: Ensure the solvent is stable under the reaction conditions and does not contribute to fouling.

Q5: Is it possible my catalyst has sintered? What does that mean?

A5: Sintering is the thermal degradation of the catalyst, where the fine metal nanoparticles on the support agglomerate into larger particles.[5][8] This process leads to a decrease in the active metal surface area and is generally irreversible.[2][11]

Causality and Prevention:

  • Cause: Sintering is primarily driven by high temperatures. For supported palladium catalysts, operating at excessively high temperatures (e.g., >150-200°C for extended periods) can induce particle migration and coalescence.[8] The presence of water or other reactive species can sometimes accelerate this process.[12]

  • Identification: The most direct way to confirm sintering is through Transmission Electron Microscopy (TEM), which will show an increase in the average palladium particle size compared to the fresh catalyst.[11] A decrease in metal dispersion measured by techniques like CO chemisorption or a reduction in the BET surface area can also be indicative of sintering.[1]

  • Prevention:

    • Strict Temperature Control: Maintain the lowest possible reaction temperature that provides a good reaction rate.

    • Catalyst Selection: Choose a catalyst with a thermally stable support and well-anchored metal particles. Bimetallic catalysts can sometimes offer improved stability against sintering.[13]

Q6: Can I regenerate and reuse my deactivated catalyst?

A6: Regeneration feasibility depends entirely on the deactivation mechanism.

  • Poisoning (Reversible): If the poison is weakly adsorbed, it may be possible to remove it. For instance, washing the catalyst with a suitable solvent may remove some organic impurities.[14][15] However, strongly chemisorbed poisons like sulfur are often difficult or impossible to remove without damaging the catalyst.[2]

  • Coking/Fouling: This is often reversible. The carbonaceous deposits can typically be burned off through a controlled oxidation process (calcination) in air or a dilute oxygen stream.[16][17]

  • Sintering: This is irreversible. Once the metal particles have agglomerated, their original high surface area cannot be restored. The catalyst must be replaced.[11]

General Protocol for Catalyst Regeneration from Coking:

  • Solvent Wash: Filter the catalyst from the reaction mixture. Wash it thoroughly with a clean solvent (e.g., the reaction solvent, followed by a more volatile solvent like ethanol or acetone) to remove any adsorbed reactants and products.

  • Drying: Dry the washed catalyst in a vacuum oven at a low temperature (e.g., 60-80°C) to remove residual solvent.

  • Calcination: Place the dried catalyst in a tube furnace. Heat it under a slow flow of dilute air (e.g., 1-5% O₂ in N₂) to a temperature sufficient to burn off the coke (typically 300-500°C). Caution: This process is exothermic and must be done with care to avoid overheating, which could cause sintering.

  • Reduction: After calcination, the palladium will be in an oxidized state (PdO). It must be re-reduced back to the active metallic state (Pd⁰). Purge the furnace with an inert gas (N₂ or Ar), and then introduce a flow of hydrogen (typically diluted in N₂) while heating to a specific reduction temperature (e.g., 150-300°C).[11]

  • Cooling and Passivation: Cool the catalyst to room temperature under an inert gas flow. If the catalyst is to be handled in air, it must be carefully passivated to prevent pyrophoric oxidation.

Frequently Asked Questions (FAQs)

What are the primary mechanisms of catalyst deactivation?

The primary mechanisms can be broadly categorized as chemical, thermal, and mechanical.[1][3]

Deactivation_Mechanisms Deactivation Catalyst Deactivation Poisoning Poisoning (Chemical) Deactivation->Poisoning Coking Coking / Fouling (Mechanical/Chemical) Deactivation->Coking Sintering Sintering (Thermal) Deactivation->Sintering Poisoning_Desc Impurities block active sites Poisoning->Poisoning_Desc Coking_Desc Carbon deposits cover surface and block pores Coking->Coking_Desc Sintering_Desc Metal particles agglomerate, reducing surface area Sintering->Sintering_Desc

Caption: The three primary mechanisms of catalyst deactivation.

  • Poisoning: The strong chemisorption of impurities onto catalytic active sites.[5]

  • Coking/Fouling: The physical blockage of active sites and pores by carbonaceous deposits.[8]

  • Sintering: The loss of active surface area due to the agglomeration of metal particles at high temperatures.[5][8]

Which catalyst is most common for methyl phenoxyacetate hydrogenation and why?

Palladium on activated carbon (Pd/C) is the most widely used catalyst for this type of reaction. The key reasons are:

  • High Activity: Palladium is highly active for the hydrogenation of aromatic systems and the hydrogenolysis of benzyl-type ethers, which is analogous to the phenoxy-acetate bond cleavage.

  • Selectivity: It can be selective towards the desired products under optimized conditions.

  • Cost-Effectiveness: While a precious metal, palladium is often more cost-effective than rhodium or platinum for many applications.

  • Support Properties: Activated carbon provides a high surface area for excellent palladium dispersion and is relatively inert.

However, Pd/C is susceptible to all three major deactivation mechanisms, particularly poisoning by sulfur compounds.[7]

What analytical techniques are essential for characterizing a deactivated catalyst?

A multi-technique approach is necessary to get a complete picture of the deactivation mechanism.[1]

Recommended Analytical Techniques for Catalyst Characterization

TechniqueInformation ProvidedDeactivation Mechanism Indicated
BET Surface Area Analysis Measures the total surface area and pore size distribution of the catalyst.A significant decrease in surface area can indicate sintering or pore blockage by coke.[1]
Transmission Electron Microscopy (TEM) Provides direct imaging of the metal nanoparticles on the support.An increase in the average particle size is direct evidence of sintering.[11]
X-ray Photoelectron Spectroscopy (XPS) Determines the elemental composition and chemical states of elements on the catalyst surface.Can directly detect the presence of surface poisons like sulfur or chlorine and changes in the oxidation state of palladium.[1][14]
Thermogravimetric Analysis (TGA) Measures changes in catalyst weight as a function of temperature.Used to quantify the amount of coke by measuring the weight loss during combustion in an air stream.[14]
Inductively Coupled Plasma (ICP-MS/OES) Measures the bulk elemental composition of the catalyst.Can detect leaching (loss) of the active metal into the reaction solution or the presence of heavy metal poisons.[11]
How can I proactively design my experiment to minimize catalyst deactivation?

A proactive approach is always better than a reactive one.[12]

  • Start Clean: Always use the highest purity substrates, solvents, and gases available. If purity is uncertain, perform purification steps as a standard procedure.[6]

  • Optimize Conditions: Conduct kinetic studies to find the "sweet spot" of operation—the lowest temperature and pressure that provide an efficient reaction rate. Avoid "brute force" conditions (excessively high temperature or pressure).

  • Choose the Right Catalyst: Consult with catalyst suppliers. Sometimes a different support (e.g., alumina, silica) or a bimetallic formulation can offer enhanced resistance to specific deactivation mechanisms.[12][13]

  • Consider a Guard Bed: For continuous or large-scale processes, incorporating a guard bed to remove potential poisons before they reach the main reactor is a highly effective strategy.[2]

  • Regular Monitoring: Analyze your reaction progress closely. A gradual decline in performance over several runs is a clear sign of deactivation and should be investigated before the catalyst fails completely.

References

  • Catalyst deactivation Common causes - AmmoniaKnowHow. (n.d.).
  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024, September 9).
  • Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation.
  • Jong, A. M., & Niemantsverdriet, J. W. (2001). Poisoning and deactivation of palladium catalysts.
  • Li, Y., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW).
  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23).
  • Kim, D., et al. (2024). Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor.
  • Three Sources of Catalyst Deactivation and How To Mitigate Them - ChemCatBio. (n.d.).
  • Coke formation in metal‐catalysed hydrogenation/dehydrogenation... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

  • Catalyst Deactivation And Regeneration: Coking, Sintering, And Chloride Effects. (2025, August 22).
  • Catalyst Poisons | PDF | Hydrogenation - Scribd. (n.d.). Retrieved January 25, 2026, from [Link]

  • US4152291A - Regeneration of palladium hydrogenation catalyst - Google Patents. (n.d.).
  • Mechanism of Catalyst Deactivation | Request PDF - ResearchGate. (2025, August 7). Retrieved January 25, 2026, from [Link]

  • Strelkova, A. S., et al. (2021). Recent progress in hydrogenation of esters on heterogeneous bimetallic catalysts. Catalysis Science & Technology, 11(22), 7215-7236.
  • CN104511315A - Regeneration method of palladium catalyst for hydrogenation reaction - Google Patents. (n.d.).
  • Types of Catalyst Deactivation: Poisoning, Sintering, and Coking | Solubility of Things. (n.d.). Retrieved January 25, 2026, from [Link]

  • Spent Palladium on Alumina Catalyst Regeneration for Hydrogen Peroxide Production - Science Signpost Publishing Inc. (2020, January 25). Retrieved January 25, 2026, from [Link]

Sources

Troubleshooting

Troubleshooting peak tailing of "Methyl (cyclohexyloxy)acetate" in GC analysis

Troubleshooting Peak Tailing of Methyl (cyclohexyloxy)acetate Welcome to the technical support center for gas chromatography (GC) analysis. This guide is designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Peak Tailing of Methyl (cyclohexyloxy)acetate

Welcome to the technical support center for gas chromatography (GC) analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. As Senior Application Scientists, we provide in-depth technical guidance rooted in scientific principles and practical field experience. This resource specifically addresses the challenge of peak tailing when analyzing Methyl (cyclohexyloxy)acetate.

Frequently Asked Questions (FAQs)

Q1: I am observing significant peak tailing for Methyl (cyclohexyloxy)acetate in my GC analysis. What are the likely causes?

Peak tailing in gas chromatography is a common issue that can compromise resolution and the accuracy of peak integration.[1] For an analyte like Methyl (cyclohexyloxy)acetate, which possesses polar characteristics due to its ester and ether functional groups, peak tailing can stem from two primary sources: physical problems within the GC system and chemical interactions between the analyte and the system.[2]

1. Physical (Mechanical) Issues: These problems often affect all peaks in the chromatogram, not just the analyte of interest.[1][2] They are typically related to disruptions in the carrier gas flow path.

  • Improper Column Installation: An incorrectly installed column can create dead volume or turbulence at the inlet or detector connection, leading to tailing.[3]

  • Poor Column Cut: A jagged or uneven column cut can cause turbulence as the sample enters the column, resulting in distorted peak shapes.[1][3]

2. Chemical (Activity-Based) Issues: These are more likely to selectively affect polar compounds like Methyl (cyclohexyloxy)acetate.

  • Active Sites in the GC Inlet: The inlet liner, seals, and any glass wool packing can have active silanol groups (Si-OH) on their surfaces.[4] These sites can interact with the polar ester and ether groups of your analyte through hydrogen bonding, causing some molecules to be retained longer and resulting in a tailing peak.[4]

  • Column Contamination: Over time, non-volatile residues from samples can accumulate at the head of the column, creating active sites that interact with polar analytes.

  • Column Degradation: The stationary phase of the column can degrade over time, exposing active sites on the fused silica tubing.

  • Analyte Degradation: Although less common, thermal degradation of the analyte in the hot inlet can sometimes produce byproducts that co-elute or elute closely, appearing as peak tailing.

To diagnose the issue, first, examine your chromatogram. If all peaks are tailing, a physical issue is the most likely culprit. If only the Methyl (cyclohexyloxy)acetate peak and other polar compounds are tailing, the problem is likely chemical in nature.[2]

Troubleshooting Guides

Guide 1: Addressing Physical Issues - A Systematic Approach

If you suspect a physical issue is causing the peak tailing, follow this systematic approach to diagnose and resolve the problem.

Troubleshooting Decision Tree for Physical Causes of Peak Tailing

start Peak Tailing Observed for All Peaks check_cut Inspect Column Cut start->check_cut re_cut Re-cut Column Ends check_cut->re_cut Jagged or uneven? check_install Verify Column Installation check_cut->check_install Cut is clean re_cut->check_install resolved Peak Shape Improved? re_cut->resolved re_install Re-install Column check_install->re_install Incorrect depth? check_ferrule Inspect Ferrule check_install->check_ferrule Correct depth re_install->check_ferrule re_install->resolved replace_ferrule Replace Ferrule check_ferrule->replace_ferrule Cracked or deformed? replace_ferrule->resolved chemical_issue Investigate Chemical Causes resolved->chemical_issue No

Caption: A decision tree to systematically troubleshoot physical causes of peak tailing.

A clean, square cut of the fused silica capillary column is critical for good peak shape.[1][3]

Materials:

  • Ceramic scoring wafer or diamond-tipped scoring tool

  • Magnifying glass or low-power microscope

Procedure:

  • Hold the column firmly between your thumb and forefinger.

  • Using a ceramic scoring wafer, gently score the polyimide coating at a 90-degree angle to the column wall. A light touch is sufficient; do not try to cut through the fused silica.

  • Gently flick the column on the opposite side of the score to create a clean break.

  • Inspect the cut end with a magnifying glass to ensure it is flat and free of any shards or jagged edges.[3] If the cut is not perfect, repeat the process.

Proper installation ensures a leak-free seal and minimizes dead volume. These instructions are for a typical Agilent split/splitless inlet; always consult your instrument manual for specific measurements.

Materials:

  • Correctly sized nut and ferrule for your column

  • Wrenches for the inlet fitting

Procedure:

  • Slide the column nut and then the ferrule onto the column. Ensure the tapered end of the ferrule faces the nut.

  • Trim the column end using the procedure described in Protocol 1.1.

  • Wipe the outside of the column with a lint-free cloth dampened with solvent to remove any fingerprints or oils.

  • Gently insert the column into the inlet until it reaches the correct depth as specified by your instrument manufacturer. For many Agilent GCs, this is 4-6 mm past the ferrule tip.

  • Finger-tighten the column nut.

  • Use the appropriate wrenches to tighten the nut an additional quarter to half turn. Overtightening can damage the column and ferrule.[5]

  • After the first few temperature cycles, it is good practice to re-tighten the fitting, especially when using graphite/Vespel ferrules.

Guide 2: Mitigating Chemical Interactions

If peak tailing is selective for polar analytes like Methyl (cyclohexyloxy)acetate, the following steps will help you identify and resolve the issue.

Workflow for Addressing Chemical Causes of Peak Tailing

start Peak Tailing for Polar Analytes inlet_maintenance Perform Inlet Maintenance (Replace Liner, Septum, O-ring, and Seal) start->inlet_maintenance resolved Peak Shape Improved? inlet_maintenance->resolved column_trim Trim the Column Inlet (10-20 cm) column_trim->resolved check_column Evaluate Column Choice check_temp Assess Inlet Temperature check_column->check_temp Column is appropriate replace_column Replace Column check_temp->replace_column Temperature is optimized resolved->column_trim No resolved->check_column No

Caption: A workflow for troubleshooting chemical-related peak tailing.

Methyl (cyclohexyloxy)acetate contains a non-polar cyclohexyl group and polar ester and ether functional groups. The presence of oxygen atoms creates bond dipoles, making the molecule moderately polar. When selecting a GC column, the principle of "like dissolves like" is a good starting point.[6] For a moderately polar analyte, a stationary phase with similar polarity is recommended to achieve good retention and peak shape.

Recommended Column Stationary Phases:

Stationary Phase TypePolarityRecommended for Methyl (cyclohexyloxy)acetate?Rationale
100% Dimethylpolysiloxane (e.g., DB-1, HP-1)Non-polarNot idealMay result in poor retention and peak shape due to polarity mismatch.
5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5, HP-5ms)Low PolaritySuitableA good general-purpose column that can often provide acceptable results.
50% Phenyl / 50% Dimethylpolysiloxane (e.g., DB-17, HP-50+)Intermediate PolarityRecommended The increased phenyl content enhances interactions with polarizable analytes like esters, often leading to improved peak shape.
Polyethylene Glycol (PEG) (e.g., DB-WAX, HP-INNOWax)High PolarityRecommended These columns are specifically designed for the analysis of polar compounds and are an excellent choice for esters.[7]

Regular inlet maintenance is the most effective way to prevent peak tailing caused by active sites.[8]

Materials:

  • New, deactivated inlet liner

  • New septum

  • New O-ring for the liner

  • New inlet seal (gold-plated seals are recommended for their inertness)

  • Tweezers

  • Lint-free cloths

  • Appropriate solvents (e.g., methanol, acetone, hexane)

Procedure:

  • Cool Down: Ensure the inlet and oven are cool and the carrier gas is turned off.

  • Disassemble: Remove the septum nut, septum, and then the liner retaining nut.

  • Remove Old Consumables: Carefully remove the old liner and O-ring with tweezers. Remove the inlet seal at the base of the inlet.

  • Clean the Inlet: Moisten a lint-free cloth with methanol and wipe the surfaces of the inlet where the O-ring and seal were seated.

  • Install New Consumables:

    • Place the new inlet seal at the bottom of the inlet.

    • Slide the new O-ring onto the new, deactivated liner.

    • Carefully insert the new liner into the inlet until it is properly seated on the seal.

  • Reassemble: Replace the liner retaining nut and the septum and septum nut.

  • Leak Check: Once the system is reassembled and pressurized, perform a leak check.

If inlet maintenance does not resolve the issue, the problem likely lies further down the flow path, specifically with the column itself.

Trimming a small portion from the front of the column can remove accumulated non-volatile residues and active sites.

Procedure:

  • Cool Down and Disconnect: Cool the inlet and oven, turn off the carrier gas, and carefully disconnect the column from the inlet.

  • Trim the Column: Unwind a portion of the column and, using the technique in Protocol 1.1, trim 10-20 cm from the inlet end.

  • Re-install: Re-install the column in the inlet as described in Protocol 1.2.

  • Update Method: It is good practice to note the new column length in your method parameters.

While it is possible to clean and re-deactivate inlet liners, it is a complex and hazardous process that is often not recommended.[3] The cleaning process involves strong acids and the deactivation requires hazardous silanizing reagents.[3] Improperly deactivated liners can create more problems with peak shape and analyte loss than they solve. For consistent and reliable results, it is best practice to use a new, high-quality, pre-deactivated liner.

References

  • Agilent Technologies. (2023). Tips and Tricks: Best Practices for Column Installation and Care of GC Columns. [Link]

  • Dettmer-Wilde, K., & Engewald, W. (Eds.). (2014). Practical Gas Chromatography: A Comprehensive Reference. Springer.
  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7), 564-569. [Link]

  • Element Lab Solutions. (n.d.). GC Inlet Maintenance. [Link]

  • Chromatography Forum. (2016). Peaks tailing-problem on fatty acid and ester analyses. [Link]

  • Agilent Technologies. (2016). Tips on Making your GC System and Analysis more Robust. [Link]

  • Restek Corporation. (2018). GC Inlet Maintenance. [Link]

  • Taylor, T. (2016). The LCGC Blog: Proper GC Column Installation – The Simplest Way to Improve Your Gas Chromatography. LCGC North America. [Link]

  • Agilent Technologies. (2025). Peak Perfection: A Guide to GC Troubleshooting. [Link]

  • SilcoTek Corporation. (n.d.). An Evaluation of Inlet Liner Deactivation Surfaces for a Wide Range of Analytes: From EPA Method 8270 to Ethanolamines. [Link]

  • Agilent Technologies. (n.d.). Maintaining Your Agilent Split/Splitless GC Inlet. [Link]

  • Axial Scientific. (n.d.). GC Liners. [Link]

  • MAC-MOD Analytical. (n.d.). GC Capillary Column Installation. [Link]

  • Restek Corporation. (2018). GC Inlet Maintenance: A Quick-Reference Guide. [Link]

  • Chromtech. (n.d.). Evaluation of GC Inlet Liner Deactivations and GC Column Deactivations for Basic Drug Analysis Using Mass Spectrometry. [Link]

  • Agilent Technologies. (n.d.). GC Column Installation Quick Reference Guide - Inlets. [Link]

  • Restek Corporation. (n.d.). GC Troubleshooting—Tailing Peaks. [Link]

  • Element Lab Solutions. (n.d.). GC Diagnostic Skills I | Peak Tailing. [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • Agilent Technologies. (2023). Installing a New GC Column into Your Inlet. [Link]

  • Mandel Scientific. (2016). Is the practice of GC inlet liner cleaning and deactivation worth the effort?. [Link]

  • Agilent Technologies. (n.d.). Tips on Making your GC System and Analysis more Robust. [Link]

  • Agilent Technologies. (n.d.). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. [Link]

  • Agilent Technologies. (2016). Tailing Peaks - Part 2 - GC Troubleshooting Series. [Link]

Sources

Optimization

Preventing hydrolysis of "Methyl (cyclohexyloxy)acetate" during workup

A Senior Application Scientist's Guide to Preventing Hydrolysis During Workup Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are wor...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Preventing Hydrolysis During Workup

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with esters, specifically focusing on "Methyl (cyclohexyloxy)acetate" as a representative model for sterically hindered and potentially sensitive esters. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you navigate the challenges of isolating your target molecule while preventing its degradation through hydrolysis.

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you might encounter during the workup phase of your synthesis. We will delve into the "why" behind each step, ensuring that every procedural choice is a self-validating component of a robust experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've just completed the synthesis of Methyl (cyclohexyloxy)acetate, which was conducted under acidic conditions (e.g., Fischer Esterification). Now I'm at the workup stage. What's the primary risk I need to be aware of?

The primary risk during the workup of any ester synthesis is hydrolysis , the cleavage of the ester bond to regenerate the starting carboxylic acid and alcohol.[1] Since your synthesis was likely acid-catalyzed, residual acid in your reaction mixture will continue to catalyze this reverse reaction in the presence of water, which is typically introduced during the workup.[2]

Hydrolysis_Risk Reaction Crude Reaction Mixture (Ester + Catalyst + Reagents) Workup Aqueous Workup (Addition of Water) Reaction->Workup Purification Step Hydrolysis Hydrolysis (Product Loss) Workup->Hydrolysis Triggers Degradation Product Desired Ester (Methyl (cyclohexyloxy)acetate) Hydrolysis->Product Reduces Yield Byproducts Hydrolysis Products (Cyclohexanol + Acetic Acid) Hydrolysis->Byproducts Generates Impurities

The mechanism for acid-catalyzed hydrolysis is the microscopic reverse of Fischer esterification. The key takeaway is that it's an equilibrium process. The presence of excess water during the workup can shift the equilibrium back towards the starting materials, thus decreasing the yield of your desired ester.[1]

Q2: To neutralize the acid catalyst, I was planning a simple wash with aqueous sodium bicarbonate. Is this a good idea?

Yes, a wash with a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is a standard and recommended procedure to neutralize the acid catalyst.[3] However, the execution of this step is critical to prevent hydrolysis.

Causality Behind the Choice:

  • Why a weak base? A strong base like sodium hydroxide (NaOH) would dramatically accelerate ester hydrolysis through a process called saponification.[1] Saponification is an irreversible reaction that converts your ester into a carboxylate salt and an alcohol, which is precisely what you want to avoid.[1] Weak bases are sufficient to neutralize strong acid catalysts without significantly promoting saponification.

  • The Hazard of Bicarbonate Wash: The neutralization reaction produces carbon dioxide (CO₂) gas. If the wash is performed too vigorously in a sealed separatory funnel, pressure can build up, potentially leading to the stopper being ejected and loss of your product.

Hydrolysis_Mechanisms cluster_acid Acid-Catalyzed Hydrolysis (Reversible) cluster_base Base-Catalyzed Hydrolysis (Irreversible) A1 Ester |  C=O A2 Protonation of Carbonyl A1:f1->A2 H₃O⁺ A3 Nucleophilic Attack by H₂O A2->A3 + H₂O A4 Tetrahedral Intermediate A3->A4 A5 Proton Transfer A4->A5 A6 Elimination of Alcohol A5->A6 A7 Carboxylic Acid |  C=O A6->A7:f1 A7->A1 B1 Ester |  C=O B2 Nucleophilic Attack by OH⁻ B1:f1->B2 OH⁻ B3 Tetrahedral Intermediate B2->B3 B4 Elimination of Alkoxide B3->B4 B5 Carboxylic Acid B4->B5 B6 Deprotonation B5->B6 RO⁻ B7 Carboxylate Salt B6->B7 Irreversible Step

Q3: My product seems particularly sensitive. How can I minimize hydrolysis during the aqueous wash steps?

Minimizing hydrolysis is a balancing act of controlling temperature, contact time, and pH. The rate of ester hydrolysis is significantly influenced by these factors.

FactorImpact on Hydrolysis RateRecommended Action & Rationale
Temperature Higher temperatures significantly increase the rate of hydrolysis.Conduct all aqueous washes using ice-cold solutions (water, NaHCO₃ solution, brine).[4] This slows down the kinetics of the hydrolysis reaction. A study on the hydrolysis of ethyl acetate showed a noticeable increase in the rate constant with an increase in temperature from 35°C to 45°C.[5]
pH Both strongly acidic and strongly basic conditions catalyze hydrolysis. The rate is generally at a minimum in the neutral pH range (around pH 4-5 for many esters).Use a weak base (e.g., saturated NaHCO₃) to neutralize the acid catalyst, and do not use excess.[3] Avoid strong bases entirely. Research on thiol-acrylate photopolymers demonstrated that increasing the pH from 7.4 to 8.0 resulted in a nearly four-fold increase in the hydrolysis rate constant.[6]
Contact Time Longer exposure to the aqueous phase increases the extent of hydrolysis.Perform washes and separations as quickly and efficiently as possible. Do not let the layers sit in the separatory funnel for extended periods.
Water Concentration As a reactant, a high concentration of water can drive the equilibrium toward hydrolysis under acidic conditions.After the initial washes, use a brine wash (saturated aqueous NaCl) to remove the bulk of dissolved water from the organic layer.[7] This "salting out" effect reduces the solubility of the organic product in the aqueous phase and helps to pre-dry the organic layer.[7]
Steric Hindrance The bulky cyclohexyl group in your molecule sterically hinders the approach of a nucleophile (water or hydroxide) to the carbonyl carbon.This is an inherent property of your molecule that works in your favor, making it more resistant to hydrolysis than a less hindered ester like methyl acetate. However, this does not grant immunity, and the other precautions are still necessary.

Experimental Protocols

Protocol 1: Optimized Aqueous Workup for Acid-Sensitive Esters

This protocol is designed for a standard workup following an acid-catalyzed esterification, with specific steps to minimize hydrolysis.

  • Cool the Reaction: Once the reaction is deemed complete, cool the reaction vessel to room temperature, and then place it in an ice-water bath for 10-15 minutes.

  • Dilution: Dilute the cold reaction mixture with a suitable water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate). This will ensure the product preferentially remains in the organic phase.

  • Transfer: Transfer the diluted mixture to a separatory funnel.

  • Neutralization: Add ice-cold saturated aqueous sodium bicarbonate (NaHCO₃) solution in small portions.

    • Expert Tip: Do not stopper the funnel immediately. Swirl gently to allow for the initial, most vigorous evolution of CO₂ gas to subside.[4]

    • Once the initial effervescence has slowed, stopper the funnel, invert it, and immediately vent. Shake gently with frequent venting.

    • Continue adding NaHCO₃ solution until gas evolution ceases, indicating complete neutralization of the acid catalyst.

  • Aqueous Wash: Wash the organic layer with one portion of ice-cold deionized water to remove any remaining bicarbonate solution and other water-soluble impurities.

  • Brine Wash: Wash the organic layer with one portion of ice-cold saturated aqueous NaCl (brine). This will remove the majority of the dissolved water from your organic layer.[7]

  • Drying: Drain the organic layer into an Erlenmeyer flask. Add an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[7]

    • Expert Tip: Add the drying agent until it no longer clumps together and flows freely when the flask is swirled.[7] This indicates that all the water has been absorbed. For MgSO₄, which is a fine powder, allow for about 15 minutes of contact time.

  • Isolation: Filter or decant the dried organic solution away from the drying agent. Rinse the drying agent with a small amount of fresh solvent to recover any adsorbed product.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude ester, which can then be further purified if necessary (e.g., by distillation or chromatography).

Protocol 2: Anhydrous Workup for Extremely Hydrolysis-Sensitive Esters

For esters that are exceptionally prone to hydrolysis, avoiding water altogether is the best strategy. This protocol uses solid-supported reagents to remove the acid catalyst.

  • Cool and Dilute: Cool the reaction mixture to room temperature and dilute with a dry, non-polar solvent (e.g., hexane or a mixture of ethyl acetate/hexane).

  • Acid Scavenging: In a separate flask, prepare a slurry of a basic scavenger resin (e.g., an amine-functionalized polystyrene resin) in the same dry solvent.[8][9]

    • Rationale: These resins contain basic functional groups that will neutralize the acid catalyst upon contact. The neutralized catalyst remains bound to the solid polymer support.[9]

  • Quenching: Slowly add the diluted reaction mixture to the stirred scavenger resin slurry.

  • Stirring: Allow the mixture to stir at room temperature for 1-2 hours to ensure complete neutralization. Monitor the removal of the acid catalyst by TLC if possible.

  • Filtration: Remove the resin by filtration, for instance, through a short plug of Celite® or a sintered glass funnel.

    • Expert Tip: Wash the resin thoroughly with the dry organic solvent to ensure complete recovery of the product.

  • Purification (Optional): If other polar, non-acidic impurities are present, the filtrate can be passed through a short plug of silica gel.[10][11] The less polar ester will elute through, while the more polar impurities will be retained.

  • Concentration: Remove the solvent under reduced pressure to yield the purified ester.

Troubleshooting_Workflow Start Workup Decision Point Q_Sensitivity Is the ester highly sensitive to hydrolysis? Start->Q_Sensitivity Aqueous_Workup Protocol 1: Optimized Aqueous Workup Q_Sensitivity->Aqueous_Workup No Anhydrous_Workup Protocol 2: Anhydrous Workup Q_Sensitivity->Anhydrous_Workup Yes Check_Hydrolysis Check for Hydrolysis (e.g., TLC, NMR) Aqueous_Workup->Check_Hydrolysis Anhydrous_Workup->Check_Hydrolysis Success Product Isolated (Minimal Hydrolysis) Check_Hydrolysis->Success No / Minor Failure Significant Hydrolysis Detected Check_Hydrolysis->Failure Yes Reassess Re-evaluate Workup: - Lower Temperature - Faster Execution - Switch to Anhydrous Failure->Reassess Reassess->Q_Sensitivity Iterate

References

  • 4.7: Reaction Work-Ups. (2021). Chemistry LibreTexts. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester. [Link]

  • 15.9: Hydrolysis of Esters. (2022). Chemistry LibreTexts. [Link]

  • Fisher Esterification, Reflux, Isolation and Purification of Esters. (n.d.). Science Ready. [Link]

  • Purification: Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Rate of hydrolysis of ester in presence of an acidic medium. (2019). Chemistry Stack Exchange. [Link]

  • How To Run A Reaction: The Quench. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Active Filtration. (n.d.). University of York, Chemistry Teaching Labs. [Link]

  • Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. (2023). ResearchGate. [Link]

  • Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. (n.d.). United States Environmental Protection Agency. [Link]

  • pH-rate profiles for the hydrolysis of compounds. (n.d.). ResearchGate. [Link]

  • Comparative Efficacy of Polyamine-Based Scavenger Resins. (2012). Scientific Research Publishing. [Link]

  • Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. (2023). ResearchGate. [Link]

  • Kinetics of alkaline hydrolysis of synthetic organic esters. (n.d.). ChemRxiv. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). University of Pittsburgh, Wipf Group. [Link]

  • 8.8 Methods of Purification of Organic Compounds. (n.d.). NCERT. [Link]

  • Quenching of Water Reactive Materials. (2016). The Sarpong Group, UC Berkeley. [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. [Link]

  • Use of acid scavengers in removal of protons (acidity) of the reaction mass during chlorination of sucrose-6. (n.d.).
  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses. [Link]

  • Water Sensitive Reactions. (n.d.). Utah Tech University. [Link]

  • strategies in organic synthesis. (2004). University of Pittsburgh, Wipf Group. [Link]

  • Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. (n.d.). ScienceDirect. [Link]

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Troubleshooting

Technical Support Center: Overcoming Solubility Challenges of "Methyl (cyclohexyloxy)acetate" in Aqueous Media

Welcome to the technical support center for handling "Methyl (cyclohexyloxy)acetate" and other poorly soluble small molecules. This guide is designed for researchers, scientists, and drug development professionals to pro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling "Methyl (cyclohexyloxy)acetate" and other poorly soluble small molecules. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth troubleshooting strategies and foundational knowledge to overcome solubility issues in aqueous media. Our approach is rooted in established scientific principles to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving Methyl (cyclohexyloxy)acetate in my aqueous buffer. Is this expected?

A: Yes, this is expected. Based on its chemical structure, which features a bulky, non-polar cyclohexyloxy group and an ester functional group, Methyl (cyclohexyloxy)acetate is predicted to be a hydrophobic or lipophilic compound with very low intrinsic solubility in water. Compounds with similar structures, such as 2-Methylcyclohexyl acetate, are described as clear, colorless liquids that are poorly soluble in water.[1][2] Therefore, achieving a desired concentration in aqueous buffers for biological assays or other experiments often requires a formulation strategy.

Q2: What are the primary reasons for the poor aqueous solubility of this compound?

A: The primary reason is the molecular structure. The large cyclohexyl ring is non-polar and repels water molecules, a property known as hydrophobicity. While the acetate group has some polar character, it is not sufficient to overcome the hydrophobicity of the cyclohexyl moiety. For a molecule to dissolve in water, it needs to form favorable interactions (like hydrogen bonds) with water molecules, which is challenging for a predominantly non-polar compound like Methyl (cyclohexyloxy)acetate.

Q3: What are the initial steps I should take to try and solubilize Methyl (cyclohexyloxy)acetate?

A: For initial attempts, the simplest methods are often the most effective. We recommend starting with the use of co-solvents. A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, increases the solubility of non-polar compounds by reducing the overall polarity of the solvent system.[3] Common co-solvents include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG).

Q4: Can I use pH adjustment to improve the solubility of Methyl (cyclohexyloxy)acetate?

A: Adjusting the pH is a powerful technique for compounds with ionizable functional groups (e.g., carboxylic acids or amines).[4] However, Methyl (cyclohexyloxy)acetate is an ester and lacks a readily ionizable group. Therefore, altering the pH of the solution is unlikely to significantly increase its solubility. This method is generally not the primary approach for non-ionizable molecules.

Q5: Are there more advanced techniques if co-solvents are not sufficient?

A: Absolutely. If co-solvents do not provide the desired concentration or if the concentration of the co-solvent itself is a concern for your experiment, you can explore several formulation strategies. These include the use of surfactants to form micelles, cyclodextrins for molecular encapsulation, and lipid-based formulations.[5][6] For very challenging cases, advanced methods like creating a nanosuspension can be considered.[7][8]

In-Depth Troubleshooting Guide

This guide provides a tiered approach to systematically address the solubility of Methyl (cyclohexyloxy)acetate. We recommend proceeding through the tiers sequentially.

Tier 1: Simple & Direct Methods - Co-solvency

The use of co-solvents is the most straightforward method to enhance the solubility of hydrophobic compounds.[3] The principle is to reduce the polarity of the aqueous medium, making it a more favorable environment for the non-polar solute.

Experimental Protocol: Preparing a Stock Solution with a Co-solvent

  • Select a Co-solvent: Choose a co-solvent that is compatible with your experimental system. DMSO is a common first choice due to its strong solubilizing power for a wide range of compounds.

  • Prepare a High-Concentration Stock Solution:

    • Weigh out a precise amount of Methyl (cyclohexyloxy)acetate.

    • Add the neat co-solvent (e.g., 100% DMSO) to achieve a high concentration stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

  • Dilute into Aqueous Media:

    • Serially dilute the high-concentration stock solution into your aqueous buffer to the final desired concentration.

    • Crucial Insight: When diluting, add the stock solution to the buffer while vortexing to ensure rapid mixing. This minimizes the risk of the compound precipitating out of solution. The final concentration of the co-solvent should be kept as low as possible, typically below 1% (v/v), to avoid off-target effects in biological assays.

Data Presentation: Common Co-solvents for Enhancing Solubility

Co-solventPolarityCommon Starting Concentration in StockNotes
Dimethyl Sulfoxide (DMSO)High10-100 mMExcellent solubilizing power, but can have biological effects at higher concentrations.
Ethanol (EtOH)Medium10-50 mMBiocompatible at low concentrations, but can be volatile.
Polyethylene Glycol 400 (PEG 400)Medium10-50 mMA non-volatile and less toxic option, often used in formulations.[9]
N,N-Dimethylformamide (DMF)High10-100 mMStrong solubilizer, but more toxic than DMSO. Use with caution.

Tier 2: Formulation-Based Strategies

If co-solvents alone are insufficient or undesirable for your experimental system, more sophisticated formulation approaches can be employed.

Method A: Surfactant-Mediated Solubilization

Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, thereby increasing their apparent solubility.[10][11]

Experimental Protocol: Preparing a Solution with a Surfactant

  • Choose a Surfactant: Select a non-ionic surfactant like Tween® 80 or Poloxamer 188, which are generally well-tolerated in biological systems.

  • Prepare a Surfactant-Containing Buffer: Prepare your aqueous buffer containing the surfactant at a concentration above its CMC.

  • Incorporate the Compound:

    • Prepare a concentrated stock of Methyl (cyclohexyloxy)acetate in a minimal amount of a water-miscible organic solvent (e.g., ethanol).

    • Slowly add the concentrated stock solution to the surfactant-containing buffer while stirring. The surfactant micelles will entrap the compound.

    • Allow the solution to equilibrate, with gentle stirring, for a few hours or overnight.

Method B: Cyclodextrin-Based Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12] They can encapsulate hydrophobic "guest" molecules, like Methyl (cyclohexyloxy)acetate, forming an inclusion complex that is water-soluble.[13][14]

Experimental Protocol: Preparing a Solution with Cyclodextrins

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.

  • Prepare the Inclusion Complex:

    • Dissolve the HP-β-CD in your aqueous buffer to the desired concentration.

    • Add the powdered Methyl (cyclohexyloxy)acetate directly to the cyclodextrin solution.

    • Stir or sonicate the mixture until the compound dissolves. This process can take several hours. The formation of the inclusion complex is a dynamic equilibrium.

Method C: Lipid-Based Formulations

For highly lipophilic compounds, lipid-based formulations can be very effective.[15][16] These formulations can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).[17] They work by dissolving the compound in a lipid carrier, which can then be dispersed in an aqueous medium.

Experimental Protocol: Preparing a Simple Lipid-Based Formulation

  • Select a Lipid Carrier: Choose a pharmaceutically acceptable oil, such as medium-chain triglycerides (MCTs) or sesame oil.[18]

  • Dissolve the Compound: Dissolve the Methyl (cyclohexyloxy)acetate in the chosen lipid carrier. Gentle heating may be required to facilitate dissolution.

  • Create an Emulsion: To disperse the lipid solution in your aqueous buffer, you will need to create an emulsion. This typically involves high-shear mixing or sonication in the presence of a surfactant (emulsifier).

Tier 3: Advanced & Specialized Techniques - Nanosuspensions

For applications requiring high bioavailability, particularly for in vivo studies, creating a nanosuspension is a powerful technique. A nanosuspension is a colloidal dispersion of the pure drug in an aqueous medium, stabilized by surfactants or polymers.[4][19] The small particle size dramatically increases the surface area, leading to enhanced dissolution rates and solubility.[8]

Conceptual Overview:

The production of a nanosuspension typically involves "top-down" methods like media milling or high-pressure homogenization, or "bottom-up" methods like precipitation.[7][20] These techniques require specialized equipment and expertise in formulation science.

Visualization of Experimental Workflow

Below is a decision tree to guide you in selecting the appropriate solubilization strategy for Methyl (cyclohexyloxy)acetate.

G start Start: Methyl (cyclohexyloxy)acetate in Aqueous Buffer cosolvent Tier 1: Use Co-solvent (e.g., DMSO) start->cosolvent check_cosolvent Is solubility sufficient and co-solvent concentration acceptable? cosolvent->check_cosolvent formulation Tier 2: Formulation Strategies check_cosolvent->formulation No end_success Success: Proceed with Experiment check_cosolvent->end_success Yes surfactant Method A: Surfactants (e.g., Tween® 80) formulation->surfactant cyclodextrin Method B: Cyclodextrins (e.g., HP-β-CD) formulation->cyclodextrin lipid Method C: Lipid-Based Formulations formulation->lipid advanced Tier 3: Advanced Techniques (e.g., Nanosuspension) formulation->advanced If still unsuccessful surfactant->end_success cyclodextrin->end_success lipid->end_success end_reassess Reassess Experiment or Consult Formulation Expert advanced->end_reassess

Sources

Optimization

Refining purification techniques for high-purity "Methyl (cyclohexyloxy)acetate"

As a Senior Application Scientist, I've designed this technical support guide to provide you with in-depth, field-proven insights into the purification of Methyl (cyclohexyloxy)acetate. This guide is structured to move f...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've designed this technical support guide to provide you with in-depth, field-proven insights into the purification of Methyl (cyclohexyloxy)acetate. This guide is structured to move from common, high-level questions to detailed, specific troubleshooting for the most prevalent purification techniques. Every recommendation is grounded in chemical principles to help you not only solve your immediate challenges but also build a deeper understanding of the purification process.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers encounter when working with Methyl (cyclohexyloxy)acetate.

Q1: What are the primary synthesis routes for Methyl (cyclohexyloxy)acetate and how do they impact purity?

A1: The most common and industrially relevant synthesis method is the catalytic hydrogenation of methyl phenoxyacetate.[1] This method is generally high-yielding, but the reaction conditions can lead to several byproducts. Understanding these byproducts is the first step in designing an effective purification strategy. An alternative, though less common, route involves the reaction of cyclohexanol with methyl diazoacetate.[1]

Q2: What are the most common impurities I should expect from the catalytic hydrogenation route?

A2: During the hydrogenation of the aromatic ring of methyl phenoxyacetate, several side reactions can occur. The most abundant impurities include unreacted starting material (methyl phenoxyacetate), intermediates, and products from hydrogenolysis (cleavage of chemical bonds by hydrogen). Key impurities to anticipate are:

  • Cyclohexanol: From the cleavage of the ether bond.

  • Phenol: From incomplete hydrogenation and cleavage.

  • Methyl Acetate & Methyl Glycolate: Also products of bond cleavage.[1]

  • Benzene & Cyclohexane: From side reactions of the aromatic ring.[1]

Q3: Which analytical techniques are best suited for assessing the purity of Methyl (cyclohexyloxy)acetate?

A3: A multi-pronged approach is recommended for robust purity analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for this application. It provides excellent separation of volatile and semi-volatile impurities and allows for their identification by mass spectrometry.

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR is invaluable for confirming the structure of the final product and can be used for quantitative analysis (qNMR) to determine purity against a known standard.[2][3] The protons on the carbon adjacent to the ester's carbonyl group typically appear around 3.7-4.1 ppm, providing a clear signal to monitor.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for a quick functional group analysis, confirming the presence of the characteristic ester C=O stretch (around 1750-1737 cm⁻¹) and the C-O ether linkage.

Troubleshooting Purification by Vacuum Distillation

Vacuum distillation is the primary method for purifying Methyl (cyclohexyloxy)acetate, especially on a larger scale.[1] The boiling point of Methyl (cyclohexyloxy)acetate is reported as 110 °C at 16 Torr .

Problem 1: Poor Separation of a Low-Boiling Impurity

Scenario: Your initial GC-MS analysis shows a significant peak eluting just before your product. The product fraction is still contaminated after a single distillation.

Root Cause Analysis: This is often due to an impurity with a boiling point close to that of the product or the formation of an azeotrope. Given the likely impurities, cyclohexanol is a primary suspect.

Solution Workflow:

  • Characterize the Impurity: Before adjusting the distillation, confirm the impurity's identity via GC-MS. The boiling points of potential impurities are critical for planning your separation.

CompoundMolecular Weight ( g/mol )Boiling Point (°C at 760 Torr)Notes
Methyl (cyclohexyloxy)acetate 172.22~220-230 (extrapolated)Target compound.
Cyclohexanol100.16161.8A common, close-boiling impurity.
Methyl Acetate74.0856.9Easily removed as a first fraction.[4]
Methyl Glycolate90.08151Can be challenging to separate.
Phenol94.11181.7Should be separable by distillation.
  • Increase Fractionation Efficiency:

    • Use a Fractionating Column: A simple distillation setup is often insufficient. Employ a Vigreux or, for better separation, a packed column (e.g., with Raschig rings or metal sponge) between the distillation flask and the condenser. This increases the number of theoretical plates, enhancing separation.

    • Optimize the Reflux Ratio: During distillation, ensure a slow and steady collection rate. A higher reflux ratio (more condensate returning to the column) improves separation but increases distillation time.

  • Chemical Pre-treatment (Advanced):

    • If the impurity is confirmed to be an alcohol like cyclohexanol, a pre-distillation wash can be effective. Wash the crude product with a 5% sodium bicarbonate solution to remove any acidic impurities, followed by a water wash. Thoroughly dry the organic layer with a drying agent like anhydrous magnesium sulfate before distillation. This removes water-soluble impurities and can sometimes break azeotropes.

Problem 2: Product Bumping or Unstable Boiling

Scenario: The distillation is proceeding unevenly, with sudden, violent boiling (bumping), leading to impure distillate.

Root Cause Analysis: This is typically caused by uneven heating or a lack of nucleation sites for smooth boiling. It is a common issue in vacuum distillation where the reduced pressure makes it harder for bubbles to form.

Solutions:

  • Ensure Proper Stirring: The most effective solution is vigorous mechanical or magnetic stirring. This distributes heat evenly and provides a large surface area for smooth boiling.

  • Use Boiling Chips/Stones: For smaller scale distillations, fresh, porous boiling chips are essential. Never add boiling chips to a hot liquid , as this can cause violent boiling over.

  • Controlled Heating: Use a heating mantle with a temperature controller and a sand or oil bath to ensure uniform heating of the distillation flask. Avoid direct heating with a flame.

Troubleshooting Purification by Column Chromatography

For smaller scales or when very high purity is required, flash column chromatography is an effective alternative or a secondary purification step after distillation.

Problem: Poor Separation (Overlapping Bands/Fractions)

Scenario: TLC analysis shows good separation, but on the column, the product and a key impurity are co-eluting, resulting in mixed fractions.

Root Cause Analysis & Solution Workflow:

The following diagram outlines a decision-making process for troubleshooting poor separation in column chromatography.

Caption: Troubleshooting workflow for column chromatography.

Detailed Explanations:

  • Re-evaluate TLC Conditions: Your column's performance is only as good as the separation you see on TLC.

    • Target ΔRf: Aim for a difference in Rf values (ΔRf) of at least 0.2 between your product and the nearest impurity.

    • Solvent System: Methyl (cyclohexyloxy)acetate is a moderately polar ester. A good starting point for a solvent system is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. If separation is poor, systematically vary the ratio. For more polar impurities, a system like dichloromethane/methanol might be necessary.

  • Assess Sample Loading:

    • Concentrated Band: The sample should be loaded onto the column in the smallest possible volume of the eluent or a slightly more polar solvent to ensure a tight starting band. A wide starting band is a common cause of poor separation.

    • Dry Loading: If the compound is not very soluble in the eluent, dissolve it in a different, volatile solvent (like dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the resulting powder to the top of the column. This technique often yields much sharper bands.

  • Refine Eluent System:

    • Shallow Gradient: If you are using a gradient elution (gradually increasing the polarity of the solvent), make the gradient shallower in the region where your product elutes. This will increase the resolution between closely eluting compounds.

  • Inspect Column Packing:

    • Avoid Cracks and Channels: A poorly packed column with air bubbles, cracks, or channels will lead to uneven solvent flow and band broadening, destroying separation. Ensure the silica slurry is packed evenly and the column is never allowed to run dry.

References

  • Švarc, E., et al. (2012). Preparation of Fragrant Allyl Esters. Perfumer & Flavorist.
  • Organic Syntheses, Inc. 2-cyclohexyloxyethanol. Organic Syntheses Procedure. Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: [Link]

  • Ship & Shore Environmental, Inc. Troubleshooting Distillation Column Malfunctions. Available at: [Link]

  • Gelb, M. H. (1986). Ester and Ether Synthesis. University of Washington.
  • Wikipedia. Methyl acetate. Available at: [Link]

  • da Silva, F. C., et al. (2015). Evaluation of 1H NMR Spectroscopy for Determining the Yield of Fatty Acid Ethyl Esters Obtained by Transesterification. Journal of the Brazilian Chemical Society.
  • American Chemical Society Publications. NMR determination of enantiomeric purity. Chemical Reviews. Available at: [Link]

  • ausetute.com.au. Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. Available at: [Link]

  • Science and Education Publishing. Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Catalytic Hydrogenation of Methyl Phenoxyacetate: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals The hydrogenation of methyl phenoxyacetate is a pivotal transformation in organic synthesis, offering pathways to valuable intermediates for pharmaceuticals...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The hydrogenation of methyl phenoxyacetate is a pivotal transformation in organic synthesis, offering pathways to valuable intermediates for pharmaceuticals, agrochemicals, and specialty polymers. The selective reduction of the ester functionality, the aromatic ring, or the cleavage of the ether bond presents a significant challenge, demanding a nuanced understanding of catalyst performance. This guide provides a comprehensive comparative analysis of common catalysts employed for this reaction, grounded in experimental data and mechanistic insights to empower researchers in catalyst selection and process optimization.

Introduction: The Strategic Importance of Methyl Phenoxyacetate Hydrogenation

Methyl phenoxyacetate serves as a versatile starting material. Its hydrogenation can lead to several key products, each with distinct industrial relevance:

  • 2-Phenoxyethanol: A valuable glycol ether used as a preservative in cosmetics and pharmaceuticals, and as a solvent for inks and resins. This product arises from the selective hydrogenation of the ester group.

  • Cyclohexyl Acetate and Cyclohexanol: These compounds, formed through the hydrogenation of the aromatic ring followed by potential ester cleavage, are important intermediates in the production of solvents, plasticizers, and precursors for nylon.

  • Phenol and Methanol: Products of C-O ether bond hydrogenolysis, representing a potential side reaction or a targeted transformation depending on the desired outcome.

The selectivity towards these products is intricately linked to the choice of catalyst, reaction conditions, and catalyst support. This guide will dissect the performance of palladium, ruthenium, and nickel-based catalysts, offering a comparative framework for rational catalyst design.

The Reaction Network: A Map of Possible Transformations

The hydrogenation of methyl phenoxyacetate is not a single reaction but a complex network of competing and sequential transformations. Understanding this network is paramount for controlling selectivity.

Reaction_Network MPA Methyl Phenoxyacetate PE 2-Phenoxyethanol MPA->PE Ester Hydrogenation CHA Methyl Cyclohexylacetate MPA->CHA Aromatic Ring Hydrogenation P Phenol MPA->P C-O Ether Hydrogenolysis CH Cyclohexanol PE->CH Aromatic Ring Hydrogenation & C-O Cleavage CHA->CH Ester Hydrogenolysis CA Cyclohexyl Carboxylate Intermediate CHA->CA Transesterification/Decarboxylation M Methanol CA->CH Mechanism_Workflow cluster_Pd Palladium Catalyst cluster_Ni Nickel Catalyst Adsorption_Aromatic_Pd π-complexation of aromatic ring on Pd surface H2_Dissociation_Pd Dissociative adsorption of H₂ Adsorption_Aromatic_Pd->H2_Dissociation_Pd Stepwise_Hydrogenation_Pd Stepwise addition of H atoms to the aromatic ring H2_Dissociation_Pd->Stepwise_Hydrogenation_Pd Desorption_CHA_Pd Desorption of Methyl Cyclohexylacetate Stepwise_Hydrogenation_Pd->Desorption_CHA_Pd Adsorption_Ester_Ni Coordination of ester carbonyl to Ni surface H2_Dissociation_Ni Dissociative adsorption of H₂ Adsorption_Ester_Ni->H2_Dissociation_Ni Hydride_Attack_Ni Nucleophilic attack of hydride on carbonyl carbon H2_Dissociation_Ni->Hydride_Attack_Ni Hemiacetal_Formation Formation of hemiacetal intermediate Hydride_Attack_Ni->Hemiacetal_Formation C-O_Cleavage_Ni Cleavage of C-OMe bond Hemiacetal_Formation->C-O_Cleavage_Ni Desorption_PE_Ni Desorption of 2-Phenoxyethanol C-O_Cleavage_Ni->Desorption_PE_Ni

Figure 2: Simplified mechanistic pathways for aromatic ring hydrogenation on palladium and ester hydrogenation on nickel.

On palladium surfaces, the hydrogenation of the aromatic ring is generally favored due to the strong π-interaction between the phenyl group and the metal surface. In contrast, nickel catalysts, with their higher oxophilicity, tend to preferentially adsorb and activate the carbonyl group of the ester, facilitating its reduction to the corresponding alcohol.

The reaction mechanism on ruthenium is more complex and can involve both pathways, with the dominant route being influenced by factors such as the nature of the support, the presence of promoters, and the reaction conditions.

Experimental Protocols: A Practical Guide

This section provides a general, step-by-step methodology for a typical laboratory-scale hydrogenation of methyl phenoxyacetate. Safety Precaution: Hydrogenation reactions should always be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. Hydrogen gas is highly flammable and forms explosive mixtures with air.

Catalyst Preparation (Example: 5% Pd/C)

For commercially available catalysts, pre-reduction is often recommended to ensure maximum activity.

  • Catalyst Weighing: In a glovebox or under a stream of inert gas (e.g., argon or nitrogen), accurately weigh the desired amount of 5% Pd/C catalyst.

  • Slurry Formation: Suspend the catalyst in a small amount of the reaction solvent (e.g., ethanol, ethyl acetate).

  • Transfer to Reactor: Carefully transfer the catalyst slurry to the hydrogenation reactor.

Hydrogenation Reaction Procedure

Hydrogenation_Workflow A Charge Reactor B Inert Gas Purge A->B 3x with N₂ or Ar C Introduce Hydrogen B->C Set desired pressure D Heat and Stir C->D Set temperature and agitation E Monitor Reaction D->E TLC, GC, or HPLC F Cool and Vent E->F Upon completion G Filter Catalyst F->G Under inert atmosphere H Analyze Product G->H GC-MS, NMR

Figure 3: General workflow for a laboratory-scale hydrogenation reaction.

  • Reactor Setup: Assemble a high-pressure autoclave reactor equipped with a magnetic stir bar, thermocouple, pressure gauge, and gas inlet/outlet valves.

  • Charging the Reactor: Charge the reactor with methyl phenoxyacetate and the chosen solvent.

  • Catalyst Addition: Add the pre-weighed catalyst slurry to the reactor.

  • Sealing and Purging: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.

  • Pressurization with Hydrogen: Pressurize the reactor with hydrogen to the desired pressure.

  • Reaction: Heat the reactor to the desired temperature while stirring vigorously. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst on the filter paper may be pyrophoric and should be kept wet with solvent and disposed of properly.

  • Product Isolation and Analysis: Remove the solvent from the filtrate under reduced pressure to obtain the crude product. Purify the product if necessary (e.g., by distillation or chromatography) and characterize it using standard analytical techniques (e.g., NMR, GC-MS, IR).

Catalyst Deactivation and Reusability: A Key Consideration for Practical Applications

Catalyst deactivation is a critical factor in the economic viability of any catalytic process. Common deactivation mechanisms include:

  • Sintering: The agglomeration of metal nanoparticles on the support at high temperatures, leading to a loss of active surface area.

  • Poisoning: The strong adsorption of impurities from the feed or byproducts onto the active sites of the catalyst.

  • Coking: The deposition of carbonaceous residues on the catalyst surface, blocking active sites.

The reusability of a catalyst is a key performance indicator. After each reaction cycle, the catalyst should be recovered, washed, and dried before being used in a subsequent run. A gradual decrease in activity or selectivity over several cycles indicates catalyst deactivation.

Conclusion and Future Outlook

The choice of catalyst for the hydrogenation of methyl phenoxyacetate is a multi-faceted decision that depends on the desired product, economic considerations, and process constraints.

  • For the selective hydrogenation of the aromatic ring to produce methyl cyclohexylacetate, Pd/C is often the catalyst of choice due to its high activity and selectivity.

  • For the production of 2-phenoxyethanol through selective ester hydrogenation, a Raney® Nickel catalyst may be a more suitable and cost-effective option, provided that the necessary safety precautions are taken.

  • Ruthenium-based catalysts offer a versatile alternative, capable of hydrogenating both the aromatic ring and the ester group, but careful optimization of reaction conditions is required to control selectivity.

The development of novel bimetallic and supported catalysts holds significant promise for achieving even higher levels of activity and selectivity in this important transformation. Future research should focus on developing non-pyrophoric, highly reusable, and selective catalysts for the sustainable production of valuable chemicals from methyl phenoxyacetate.

References

  • Recent progress in hydrogenation of esters on heterogeneous bimetallic catalysts. (2021). Catalysis Science & Technology. [Link]

  • Hydrogenation of MTHPA to MHHPA over Ni-based catalysts: Al2O3 coating, Ru incorporation and kinetics. (2022). Scientific Reports. [Link]

  • Tuning product selectivity in CO2 hydrogenation over metal-based catalysts. (n.d.).
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  • Comparative Study of the Efficiency of Different Noble Metals Supported on Hydroxyapatite in the Catalytic Lean Methane Oxidation under Realistic Conditions. (2021). MDPI.
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  • Methyl phenoxyacetate | C9H10O3 | CID 16365. (n.d.). PubChem. [Link]

  • Preparation and Study of Reusable Polymerized Catalysts for Ester Hydrogenation. (n.d.). ACS Omega. [Link]

  • Vapour phase hydrogenation of phenol over Pd/C catalysts: A relationship between dispersion, metal area and hydrogenation activity. (n.d.).
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  • NEW AND MORE SUSTAINABLE PROCESSES FOR THE SYNTHESIS OF PHENOLICS: 2-phenoxyethanol and hydroxytyrosol. (n.d.).
  • Hydrogenation of MTHPA to MHHPA over Ni-based catalysts: Al2O3 coating, Ru incorporation and kinetics. (n.d.). Semantic Scholar.
  • Tuning hydrogenation chemistry of Pd-based heterogeneous catalysts by introducing homogeneous-like ligands. (2023). Nature Communications. [Link]

  • Process for the production of cyclohexanone
  • methyl phenoxyacetate, 2065-23-8. (n.d.). The Good Scents Company.
  • Raney® Nickel: A Life-Changing Catalyst. (n.d.). American Chemical Society.
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  • How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. (2023). YouTube.
  • Preparation of methyl phenoxyacetate. (n.d.).
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  • Cas 2065-23-8,Methyl phenoxyacet
  • Activity of palladium sulfide catalysts in the reaction of gas-phase hydrogenation of 2-methylthiophene. (n.d.).
  • Comparative Study of the Efficiency of Different Noble Metals Supported on Hydroxyapatite in the Catalytic Lean Methane Oxidation under Realistic Conditions. (2021). ADDI.
  • Raney Nickel: Introducing the new high-activity and cost-effective catalyst for the Sabatier reaction(CO2 methanation). (n.d.). American Chemical Society.
  • Hydrogenation of Carboxylic Acids, Esters, and Related Compounds over Heterogeneous Catalysts: A Step toward Sustainable and Carbon-Neutral Processes. (2023).
  • Preparation method of high-purity phenoxyethanol. (n.d.).
  • WO2018189385A1 Methods For Manufacturing Phenoxyethanol. (n.d.). Scribd.
  • Methyl phenylacetate | C9H10O2 | CID 7559. (n.d.). PubChem. [Link]

  • Performance of base and noble metals for electrocatalytic hydrogenation of bio-oil-derived oxygen
  • Catalyst for ester hydrogenation. (n.d.).
  • Cyclohexene esterification–hydrogenation for efficient production of cyclohexanol. (n.d.). Green Chemistry. [Link]

  • Synthesis and Catalytic Activity in the Hydrogenation Reaction of Palladium-Doped Metal-Organic Frameworks Based on Oxo. (2022). Semantic Scholar.
  • DEVELOPMENT OF ROBUST NON-PRECIOUS METAL-BASED (TRANSFER)
  • Hydrogenation of Esters. (n.d.).
  • Enhanced selective hydrogenation of acetophenone over KIT-6 supported Pd–MOx (M = Fe, Co, Ni) hybrid nanostructures. (n.d.). Catalysis Science & Technology. [Link]

  • Homogeneous palladium-catalyzed asymmetric hydrogenation. (n.d.). Chemical Society Reviews. [Link]

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  • Pd/MgO: Catalyst Characterization and Phenol Hydrogenation Activity. (n.d.).
Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for Methyl (cyclohexyloxy)acetate Purity

For researchers, scientists, and drug development professionals, establishing the purity of a chemical entity is a cornerstone of reliable and reproducible results. In this guide, we delve into the critical process of cr...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of a chemical entity is a cornerstone of reliable and reproducible results. In this guide, we delve into the critical process of cross-validating analytical results for the purity of "Methyl (cyclohexyloxy)acetate," a key intermediate in various synthetic pathways. We will objectively compare the performance of multiple analytical techniques, providing the supporting experimental data and in-depth rationale to empower you to make informed decisions for your laboratory's specific needs.

The Imperative of Purity for Methyl (cyclohexyloxy)acetate

Methyl (cyclohexyloxy)acetate is typically synthesized via the Fischer esterification of cyclohexyloxyacetic acid with methanol, often under acidic catalysis.[1] This process, while effective, can result in a product containing residual starting materials and potential byproducts. The presence of these impurities can have significant downstream effects in a research or drug development context. Therefore, robust analytical characterization is not merely a quality control checkpoint but a fundamental aspect of scientific integrity.

The primary impurities of concern stemming from a Fischer esterification synthesis are:

  • Cyclohexyloxyacetic Acid: Unreacted starting material.

  • Methanol: Unreacted starting material and solvent.

  • Byproducts: Arising from potential side reactions, which may include dimers or products of degradation.

This guide will focus on a cross-validation approach using three distinct analytical techniques for the quantification of Methyl (cyclohexyloxy)acetate purity: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR). We will also utilize Gas Chromatography-Mass Spectrometry (GC-MS) for the definitive identification of impurities.

Experimental Design: A Multi-Pronged Approach to Purity Determination

To ensure the highest confidence in our purity assessment, a cross-validation study was designed. A single batch of synthesized Methyl (cyclohexyloxy)acetate was analyzed by three independent quantitative methods. The objective is to compare the purity values obtained from each technique, understand any discrepancies, and highlight the inherent strengths and weaknesses of each method for this specific application.

impurity_identification_workflow Sample Methyl (cyclohexyloxy)acetate Sample GC_Separation GC Separation Sample->GC_Separation Ionization Electron Ionization GC_Separation->Ionization Mass_Analyzer Mass Analyzer Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum Detector->Mass_Spectrum Library_Search NIST Library Search Mass_Spectrum->Library_Search Impurity_ID Impurity Identification Library_Search->Impurity_ID

Sources

Validation

"Methyl (cyclohexyloxy)acetate" vs. other glycol ethers in industrial applications

An In-Depth Comparative Guide for High-Performance Solvents: Methyl (cyclohexyloxy)acetate vs. Key Industrial Glycol Ethers To the innovative researchers, scientists, and drug development professionals dedicated to advan...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide for High-Performance Solvents: Methyl (cyclohexyloxy)acetate vs. Key Industrial Glycol Ethers

To the innovative researchers, scientists, and drug development professionals dedicated to advancing formulation science, the selection of a solvent is a critical decision that dictates performance, safety, and stability. This guide provides a comprehensive comparison of a specialized high-boiling point solvent, here identified as an analogue of Methyl (cyclohexyloxy)acetate, against established glycol ethers. We will dissect their physicochemical properties, evaluate their performance in key industrial applications, and provide standardized protocols for in-house validation.

A Note on Nomenclature: The topic of this guide is "Methyl (cyclohexyloxy)acetate." Publicly available experimental data for a compound with this exact name is limited. However, extensive data exists for the structurally related compound 2-Methylcyclohexyl acetate (CAS RN: 5726-19-2) .[1][2][3] Given its similar molecular weight and structural motifs, this guide will utilize data for 2-Methylcyclohexyl acetate as a primary reference point for a high-performance, cycloaliphatic ester solvent, offering a unique profile compared to traditional linear glycol ethers.

The Landscape of Glycol Ethers: A Primer

Glycol ethers are a versatile class of organic solvents prized for their unique amphiphilic nature, possessing both ether and alcohol functionalities (or an ester group in the case of glycol ether acetates). This dual character imparts excellent solvency for a wide range of substances, from polar resins to non-polar oils.[4] They are broadly classified into two families based on their starting material:

  • E-Series: Derived from ethylene oxide, these are powerful solvents historically used in coatings, inks, and cleaners.[5][6]

  • P-Series: Derived from propylene oxide, these are often favored in modern formulations due to a generally lower toxicity profile compared to some E-series counterparts.[7]

The industry has seen a progressive shift towards P-series glycol ethers as toxicological understanding has evolved, particularly concerning the reproductive and developmental effects associated with certain short-chain E-series ethers.[7] This guide will benchmark our subject compound against key members of both series to provide a holistic performance perspective.

Comparative Benchmarking: Physicochemical Properties

The performance of a solvent is fundamentally governed by its physical and chemical properties. The following table summarizes key data for 2-Methylcyclohexyl acetate and two widely used industrial glycol ethers: 2-Butoxyethanol (an E-series ether) and Propylene Glycol Methyl Ether Acetate (a P-series ether acetate).

Property2-Methylcyclohexyl acetate2-Butoxyethanol (EGBE)Propylene Glycol Methyl Ether Acetate (PGMEA)
CAS Number 5726-19-2[1][3]111-76-2[4]108-65-6[8]
Series N/A (Cycloaliphatic Ester)E-SeriesP-Series
Molecular Weight ( g/mol ) 156.22[1][3]118.17132.16
Boiling Point (°C) ~201 (est.)[9]171~146[10]
Flash Point (°C, TCC) 74.4[9]67~49[7][10]
Specific Gravity (@ 20/20°C) 0.947 - 0.951[1]0.9030.965
Vapor Pressure (mmHg @ 25°C) 0.315 (est.)[9]0.883.8
Evaporation Rate (nBuAc=1.0) < 0.1 (inferred)0.080.33
Solubility in Water Low (150 mg/L est.)[9]Miscible[4][11]Limited (19.8% by wt)
Analysis of Physicochemical Data:

The data reveals a distinct profile for 2-Methylcyclohexyl acetate. Its significantly higher boiling point and consequently lower vapor pressure indicate a much slower evaporation rate than both EGBE and PGMEA. This is a critical feature for applications requiring long "open times," such as high-gloss coatings and specialized inks. Its low water solubility contrasts sharply with the miscibility of EGBE, positioning it as a solvent for water-sensitive systems or as a powerful, non-polar extractant.[1]

Performance in Key Industrial Applications

Paints & Coatings

In coatings, solvents are not mere carriers; they are functional components that control application rheology and final film properties.

  • 2-Methylcyclohexyl acetate: Its very slow evaporation rate makes it an excellent retarder solvent. This property is crucial for preventing defects like blushing, orange peel, and cracking, especially in high-temperature or low-humidity application environments. It allows for superior flow and leveling, resulting in a smooth, high-gloss finish.[12] Its strong solvency is beneficial for dissolving high-molecular-weight resins like acrylics, epoxies, and polyurethanes.

  • 2-Butoxyethanol (EGBE): A classic coalescing agent in latex paints, EGBE facilitates the formation of a continuous film as water evaporates.[6] Its low volatility helps extend the drying time, improving flow.[12]

  • Propylene Glycol Methyl Ether Acetate (PGMEA): Widely used in high-performance coatings, PGMEA offers a balanced evaporation profile and strong solvency.[8] It is a workhorse in automotive and industrial finishes where consistent film formation is key.[10]

Industrial & Precision Cleaning

The primary function of a solvent in cleaning is to dissolve and remove unwanted contaminants.

  • 2-Methylcyclohexyl acetate: With its ester functionality and cycloaliphatic structure, it is a powerful solvent for non-polar contaminants like oils, greases, and certain resins. Its high flash point makes it a safer alternative to more volatile solvents in degreasing applications.

  • 2-Butoxyethanol (EGBE): Its amphiphilic nature makes it an exceptional coupling agent in household and industrial cleaners, allowing water and organic-based soils to mix. It is a key ingredient in many hard-surface cleaners, glass cleaners, and paint strippers.[4][6]

  • PGMEA: Its strong solvency is leveraged in precision cleaning, particularly in the electronics industry for removing fluxes and contaminants from circuit boards and in photolithography processes.[10]

Health & Safety Profile: A Critical Differentiator

From a toxicological standpoint, the distinction between glycol ether families is paramount.

  • E-Series (2-Butoxyethanol): While widely used, EGBE is known to cause hemolytic effects (damage to red blood cells) at high concentrations and can be an irritant to the eyes and skin.[4] Its use is carefully managed under occupational exposure limits.

  • P-Series (PGMEA): P-series glycol ethers are generally considered to have a more favorable safety profile. PGMEA is not associated with the reproductive and developmental toxicities that have been linked to some E-series ethers. It may cause mild irritation, but its overall toxicity is low.[7][10]

  • 2-Methylcyclohexyl acetate: GHS classification data suggests it can cause serious eye irritation and potential skin irritation.[3] However, its structure does not suggest it would metabolize to the toxic alkoxy acid intermediates characteristic of certain E-series ethers. Its low volatility also reduces inhalation exposure risk compared to more volatile solvents.

Visualizing the Glycol Ether Landscape

The following diagram illustrates the classification of the compared solvents, highlighting the structural distinction of the cycloaliphatic ester.

G cluster_main Solvent Classes cluster_eseries E-Series (Ethylene Oxide Based) cluster_pseries P-Series (Propylene Oxide Based) cluster_cyclo Cycloaliphatic Ester GE Glycol Ethers & Related Solvents EGBE 2-Butoxyethanol (EGBE) GE->EGBE Ethoxylation PGMEA Propylene Glycol Methyl Ether Acetate (PGMEA) GE->PGMEA Propoxylation + Acetylation MCA 2-Methylcyclohexyl acetate GE->MCA Esterification (Alternative Structure)

Caption: Classification of benchmarked industrial solvents.

Experimental Protocols for Performance Validation

To ensure trustworthiness and provide a framework for your own comparative studies, the following are standardized, self-validating protocols for key performance metrics.

Protocol 1: Determination of Solvency Power via Kauri-Butanol (Kb) Value

This protocol is adapted from the ASTM D1133 standard test method.[13][14] The Kauri-Butanol (Kb) value is a measure of the relative solvent power of hydrocarbon solvents, where a higher value indicates stronger solvency.[15]

Causality: This test is based on the principle of a cloud-point titration. A standard solution of kauri gum (a fossilized resin) in n-butanol is titrated with the solvent being tested. The solvent's ability to maintain the resin in solution is a direct measure of its solvency power. The endpoint is the volume of solvent required to cause the solution to become turbid (cloudy).[16]

Apparatus:

  • 250-mL Erlenmeyer flask or a 200-mL flat-bottomed flask.

  • 50-mL burette, graduated in 0.1-mL divisions.

  • Calibrated laboratory thermometer.

  • Water bath, capable of maintaining a temperature of 25 ± 1°C.

Procedure:

  • Prepare Standard Solution: Weigh out the specified amount of standardized kauri resin and dissolve it in n-butanol to create the standard kauri-butanol solution as defined in ASTM D1133.

  • Standardization: Titrate the standard kauri-butanol solution with toluene to a defined endpoint to ensure the solution is correctly prepared. The result should be within the range specified by the ASTM standard.

  • Sample Titration: Pipette exactly 20 g of the standard kauri-butanol solution into the titration flask.

  • Temperature Control: Place the flask in the water bath to equilibrate to 25°C.

  • Titration: Fill the burette with the solvent under test. Slowly add the solvent to the flask, swirling continuously.

  • Endpoint Determination: Continue adding the solvent until the solution becomes distinctly cloudy or turbid when viewed against a printed background. This is the endpoint.

  • Record Volume: Record the volume of solvent used in milliliters.

  • Calculation: The Kb value is calculated based on the volume of solvent used, corrected by the standardization factor.

G start Start: Prepare Standard Kauri-Butanol Solution step1 Pipette 20g of Standard Solution into Flask start->step1 step2 Equilibrate Flask to 25°C in Water Bath step1->step2 step3 Titrate with Test Solvent from Burette step2->step3 decision Is solution turbid? step3->decision decision->step3 No step4 Record Volume of Solvent Used decision->step4 Yes end End: Calculate Kauri-Butanol (Kb) Value step4->end

Caption: Workflow for Kauri-Butanol Value Determination.

Protocol 2: Determination of Relative Evaporation Rate

This protocol is based on the principles of ASTM D3539 , which uses a Shell Thin-Film Evaporometer.[17][18][19]

Causality: The evaporation rate is a critical parameter affecting drying time and film formation in coatings.[17] This method provides a standardized way to compare the evaporation rates of different solvents relative to a reference solvent (n-butyl acetate) under controlled conditions of temperature, humidity, and airflow.[20]

Apparatus:

  • Shell Thin-Film Evaporometer.

  • Filter paper discs (as specified by the standard).

  • Syringe or micropipette (0.70 mL capacity).

  • Chart recorder or data acquisition system.

Procedure:

  • Instrument Setup: Set up the evaporometer in an environment with controlled temperature (25 ± 0.5°C) and humidity.

  • Airflow: Start the flow of dried air through the cabinet at the specified rate (e.g., 21 L/min).

  • Sample Preparation: Suspend a clean filter paper disc from the balance hook inside the cabinet.

  • Tare: Allow the paper to equilibrate and tare the balance to zero.

  • Application: Using the syringe, apply exactly 0.70 mL of the test solvent uniformly to the filter paper disc.

  • Data Recording: Immediately start the timer and the data recorder, which will plot the weight loss of the solvent over time.

  • Endpoint: Continue recording until at least 90% of the solvent has evaporated.

  • Calculation: Determine the time required for 90% of the solvent to evaporate. The relative evaporation rate is calculated by dividing the 90% evaporation time of the reference solvent (n-butyl acetate) by the 90% evaporation time of the test solvent.

Conclusion and Strategic Outlook

The selection of an industrial solvent is a multi-faceted decision balancing solvency, evaporation rate, cost, and safety.

  • 2-Methylcyclohexyl acetate emerges as a specialty high-performance solvent. Its key differentiators are its very slow evaporation rate and high flash point , making it an ideal candidate for high-solids coatings, screen printing inks, and applications where a flawless finish and extended workability are paramount. Its low water solubility also positions it for use in moisture-sensitive formulations and extraction processes.

  • Compared to 2-Butoxyethanol (EGBE) , it offers a potentially more favorable safety profile while providing a different solvency and evaporation character.

  • Against Propylene Glycol Methyl Ether Acetate (PGMEA) , it serves not as a direct replacement but as a functional alternative for formulators who need to significantly slow down evaporation beyond what PGMEA can offer.

For researchers and developers, 2-Methylcyclohexyl acetate represents a valuable tool in the formulator's palette, enabling the creation of advanced products that meet stringent performance and safety standards. The experimental protocols provided herein offer a robust framework for validating its performance against existing solvent systems in your specific applications.

References

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  • Propylene glycol methyl ether acetate, CAS 108-65-6, Interstate Chemical, [Link]

  • PROPYLENE GLYCOL METHYL ETHER, Ataman Kimya, [Link]

  • Understanding Propylene Glycol Methyl Ether Acetate (PGMEA): Properties, Applications, and Safety, Henan GP Chemicals Co.,Ltd, [Link]

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  • Cyclohexylmethyl acetate | C9H16O2 | CID 244762, PubChem - NIH, [Link]

  • Propylene glycol methyl ether (PGME) and Propylene glycol methyl ether acetate (PGMEA) [MethylPROXITOL and MethylPROXITOL acetate] Product Stewardship Summary, Shell, [Link]

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  • D1133 Standard Test Method for Kauri-Butanol Value of Hydrocarbon Solvents, ASTM, [Link]

  • D3539 Standard Test Methods for Evaporation Rates of Volatile Liquids by Shell Thin-Film Evaporometer, ASTM, [Link]

  • D3539 Standard Test Methods for Evaporation Rates of Volatile Liquids by Shell Thin-Film Evaporometer (Withdrawn 2015), ASTM, [Link]

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Comparative

A Comparative Guide to Cyclohexane-Containing Esters: Correlating Structure with Physical Properties

An In-depth Technical Guide for Researchers and Drug Development Professionals A Senior Application Scientist's Perspective The Molecular Architecture: Unpacking 2-Methylcyclohexyl Acetate 2-Methylcyclohexyl acetate (C9H...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

A Senior Application Scientist's Perspective

The Molecular Architecture: Unpacking 2-Methylcyclohexyl Acetate

2-Methylcyclohexyl acetate (C9H16O2) is an ester that combines a non-polar, bulky six-membered alicyclic ring (the methylcyclohexane group) with a polar acetate functional group.[1] This molecular dichotomy is the primary determinant of its physical behavior and its performance as a solvent and chemical intermediate. The placement of the methyl group at the second position of the cyclohexane ring introduces steric hindrance and influences the molecule's overall shape and packing ability.

Caption: 2D representation of the 2-Methylcyclohexyl acetate structure.

A Comparative Analysis of Physicochemical Properties

The utility of a solvent or chemical intermediate is defined by its physical properties. The following table compares 2-Methylcyclohexyl acetate with structurally distinct but relevant esters: Ethyl Cyclohexanecarboxylate (ester group attached differently) and Methyl Salicylate (aromatic ring instead of an alicyclic one).

Table 1: Comparative Physicochemical Data

Property2-Methylcyclohexyl AcetateEthyl CyclohexanecarboxylateMethyl Salicylate
Molecular Formula C9H16O2[1]C9H16O2[2]C8H8O3[3]
Molecular Weight ( g/mol ) 156.22[1]156.22[2]152.15
Boiling Point (°C) ~175-185 (Isomer dependent)194-196[2]219-224[4]
Density (g/mL at 20°C) 0.947 - 0.951[5]~0.962[6]~1.18
Solubility in Water Insoluble / Very lowInsoluble[2][7]Very slightly soluble[4]

Expert Analysis of Structure-Property Correlations:

  • Boiling Point: Esters are polar molecules that exhibit dipole-dipole interactions, but they cannot act as hydrogen bond donors, resulting in lower boiling points than alcohols or carboxylic acids of similar weight.[8][9][10] Methyl Salicylate's significantly higher boiling point is due to its ability to form strong intramolecular hydrogen bonds between the hydroxyl group and the ester's carbonyl oxygen, in addition to its aromatic structure. The boiling point of Ethyl Cyclohexanecarboxylate is slightly higher than that of 2-Methylcyclohexyl acetate, which may be attributed to differences in molecular shape and how efficiently the molecules can pack together, influencing the strength of van der Waals forces.

  • Density: The density of these liquids is greater than 1.0 g/mL for Methyl Salicylate due to the planar, compact nature of the benzene ring and the presence of an additional oxygen atom relative to its carbon count. The cyclohexane-based esters have densities slightly less than water, which is typical for alicyclic hydrocarbons with ester functionality.

  • Solubility: While the ester group can act as a hydrogen bond acceptor from water molecules, the large, non-polar cyclohexane ring dominates the structure, rendering both 2-Methylcyclohexyl acetate and Ethyl Cyclohexanecarboxylate insoluble in water.[2][7][8] The hydrophobic hydrocarbon portion disrupts water's hydrogen bonding network more than it can form favorable interactions.[11] Methyl Salicylate shows slightly better (though still poor) solubility due to the polar hydroxyl group which can participate in hydrogen bonding with water.[4][12]

Self-Validating Experimental Protocols

To ensure the integrity and reproducibility of the data presented, standardized protocols must be employed. The following workflows are designed to be self-validating through calibration and precise observation.

Protocol 1: Boiling Point Determination via the Capillary Method

This micro-method is ideal for determining the boiling point of small sample volumes with high accuracy. The principle relies on matching the sample's vapor pressure with the atmospheric pressure.[13]

Caption: Workflow for Micro Boiling Point Determination.

  • Expert Causality: The critical, self-validating step is observing the temperature (T2) at which the liquid re-enters the capillary upon cooling.[13] At this precise moment, the external atmospheric pressure has just overcome the internal vapor pressure of the liquid, providing a more accurate measure of the true boiling point than the initial bubbling point (T1), which can be affected by superheating.

Protocol 2: Qualitative Solubility Assessment

This protocol establishes the solubility of the ester in different solvent systems, which is crucial for applications like extraction and formulation.

Caption: Workflow for Qualitative Solubility Testing.

  • Trustworthiness: This protocol is validated by using control solvents with known properties (e.g., water as a polar, protic solvent; heptane as a non-polar solvent). The behavior of the ester in these controls provides a reliable baseline for assessing its polarity.

Implications for Drug Development and Chemical Synthesis

The physical properties dictated by an ester's structure have direct consequences for its practical applications.

Structure Molecular Structure (Alicyclic Ring vs. Aromatic Ring) Properties Physicochemical Properties (Volatility, Polarity, Solvency) Structure->Properties Dictates Application Practical Application (Reaction Solvent, Extraction, Fragrance) Properties->Application Determines Suitability For

Caption: The logical flow from molecular structure to practical application.

  • Solvent Selection: Due to its low water solubility and moderate boiling point, 2-Methylcyclohexyl acetate is an effective extracting solvent for isolating organic compounds from aqueous mixtures.[5] In chemical synthesis, it can serve as a higher-boiling-point alternative to solvents like ethyl acetate when elevated reaction temperatures are required.

  • Green Chemistry: There is a significant push in the pharmaceutical and chemical industries to replace halogenated solvents like dichloromethane (DCM) and environmentally persistent solvents like toluene.[14][15] Esters such as 2-Methylcyclohexyl acetate, with their favorable toxicity profiles and biodegradability, are considered greener alternatives for applications like chromatography and extraction.[16]

  • Formulation and Fragrance: The distinct, often fruity or pleasant odors of low-molecular-weight esters make them valuable in the fragrance industry.[17] The specific structure of 2-Methylcyclohexyl acetate gives it unique olfactory properties, and its volatility (related to boiling point) determines how the fragrance is released over time.

References

  • 2-Methylcyclohexyl acetate | C9H16O2 | CID 98345. PubChem, National Institutes of Health. [Link]

  • Properties of Esters. Chemistry LibreTexts. [Link]

  • Esters: Structure, Properties, and Reactions. Solubility of Things. [Link]

  • 2-Methylcyclohexyl acetate Technical Data Sheet. Atul Ltd. [Link]

  • methyl cyclohexyl acetate, 14352-61-5. The Good Scents Company. [Link]

  • Chemical Properties of 4-Methylcyclohexanol acetate (CAS 22597-23-5). Cheméo. [Link]

  • Cyclohexylmethyl acetate | C9H16O2 | CID 244762. PubChem, National Institutes of Health. [Link]

  • cyclohexylmethyl acetate - 937-55-3. ChemSynthesis. [Link]

  • Physical Properties of Esters. Chemistry LibreTexts. [Link]

  • Ester Solubility and Preparation Lab Report. Scribd. [Link]

  • Method for preparing ortho-methylcyclohexyl acetate under solvent-free conditions.
  • Methyl Salicylate | C8H8O3 | CID 4133. PubChem, National Institutes of Health. [Link]

  • Experimental No. (2) Boiling Point. [Link]

  • Solubility of Organic Compounds. [Link]

  • Esters: Structure, Nomenclature and Properties. Science Ready. [Link]

  • Methyl salicylate. Wikipedia. [Link]

  • Method for preparing methyl cyclohexyl acetate
  • Determination Of Boiling Point Of An Organic Compound. BYJU'S. [Link]

  • Ester. Wikipedia. [Link]

  • IUPAC-NIST Solubility Data Series. 88. Esters with Water—Revised and Updated. AIP Publishing. [Link]

  • ethyl cyclohexyl carboxylate, 3289-28-9. The Good Scents Company. [Link]

  • Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. [Link]

  • Methyl acetate. Wikipedia. [Link]

  • Video: Boiling Points - Procedure. JoVE. [Link]

  • Chemical Properties of Cyclohexanecarboxylic acid, ethyl ester (CAS 3289-28-9). Cheméo. [Link]

  • Summary of Solvent Substitution Information. U.S. Environmental Protection Agency. [Link]

  • Methyl Salicylate Structure. BYJU'S. [Link]

  • Green solvent selection guides. White Rose Research Online. [Link]

Sources

Validation

A Comparative Guide to the Inter-Laboratory Analysis of Methyl (cyclohexyloxy)acetate

This guide presents a proposed framework for an inter-laboratory study on the analysis of Methyl (cyclohexyloxy)acetate. Given the absence of a standardized public study for this specific analyte, this document serves as...

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents a proposed framework for an inter-laboratory study on the analysis of Methyl (cyclohexyloxy)acetate. Given the absence of a standardized public study for this specific analyte, this document serves as a comprehensive comparison of potential analytical methodologies, complete with detailed protocols and supporting data to guide researchers, scientists, and drug development professionals in establishing robust and reproducible analytical workflows.

Introduction: The Need for Standardized Analysis of Methyl (cyclohexyloxy)acetate

Methyl (cyclohexyloxy)acetate is an organic ester with emerging applications in the pharmaceutical and fine chemical industries. Its purity and accurate quantification are critical for ensuring product quality, safety, and efficacy. To establish a reliable analytical standard and understand the variability between different laboratories and methodologies, a comprehensive inter-laboratory study is paramount. Such a study would identify the most suitable analytical techniques, highlight potential challenges, and ultimately lead to a harmonized analytical protocol.

This guide outlines a proposed inter-laboratory study designed to compare the two most common and accessible analytical techniques for ester analysis: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). The objective is to provide a robust comparison of their performance characteristics, including accuracy, precision, linearity, and sensitivity, in the context of analyzing Methyl (cyclohexyloxy)acetate.

Proposed Inter-Laboratory Study Design

The proposed study would be designed in accordance with ISO/IEC 17043, which outlines the general requirements for proficiency testing.[1][2][3] A central organizing body would be responsible for the preparation and distribution of a homogenous batch of Methyl (cyclohexyloxy)acetate test material to all participating laboratories.

Test Material Preparation and Distribution

A bulk sample of Methyl (cyclohexyloxy)acetate would be synthesized and purified to a high degree. The homogeneity and stability of the bulk material would be rigorously assessed by the organizing laboratory prior to distribution. Each participating laboratory would receive a sealed vial containing the test material and a detailed protocol for sample preparation and analysis.

Analytical Methods for Comparison

Participating laboratories would be instructed to analyze the test material using both GC-FID and HPLC-UV methodologies as detailed in the subsequent sections. The goal is to compare the performance of these two distinct analytical approaches.

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like esters.[4][5] The flame ionization detector (FID) provides excellent sensitivity and a wide linear range for organic compounds.

Rationale for Method Selection

GC-FID is a well-established and cost-effective method for the quantitative analysis of esters.[4] Its high resolution allows for the separation of the analyte from potential impurities, and the FID is highly responsive to hydrocarbons, making it ideal for the detection of Methyl (cyclohexyloxy)acetate.

Experimental Protocol: GC-FID

Sample Preparation:

  • Accurately weigh approximately 100 mg of the Methyl (cyclohexyloxy)acetate test material into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent such as ethyl acetate or dichloromethane.

  • Prepare a series of calibration standards by serial dilution of a stock solution of known concentration.

Instrumentation and Conditions:

ParameterRecommended Setting
Gas Chromatograph Agilent 7890A or equivalent
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Program Initial temperature 80 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Makeup Gas Nitrogen
Data Analysis and Validation Parameters

Each laboratory would be required to validate the method according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8][9][10] The following parameters would be assessed:

  • Specificity: The ability to assess the analyte in the presence of expected impurities.

  • Linearity: Assessed over a range of 50% to 150% of the target concentration.

  • Accuracy: Determined by the recovery of a known amount of analyte spiked into a placebo.

  • Precision: Evaluated at the levels of repeatability (intra-day) and intermediate precision (inter-day, different analysts).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio.

  • Robustness: Assessed by making small, deliberate variations to the method parameters (e.g., flow rate, oven temperature).

Method 2: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC is a versatile technique suitable for a wide range of organic molecules, including those that may not be sufficiently volatile or thermally stable for GC analysis.[11][12]

Rationale for Method Selection

Although Methyl (cyclohexyloxy)acetate is amenable to GC, HPLC-UV offers an alternative approach that does not require heating the sample, which can be advantageous if thermal degradation is a concern. The ester functional group provides sufficient UV absorbance for detection, typically at lower wavelengths.[13][14]

Experimental Protocol: HPLC-UV

Sample Preparation:

  • Accurately weigh approximately 100 mg of the Methyl (cyclohexyloxy)acetate test material into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Prepare a series of calibration standards by serial dilution of a stock solution of known concentration.

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Agilent 1200 series or equivalent
Column C18 (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis Detector
Wavelength 210 nm
Data Analysis and Validation Parameters

Similar to the GC-FID method, the HPLC-UV method would be validated in accordance with ICH Q2(R1) guidelines, assessing the same parameters of specificity, linearity, accuracy, precision, LOD, LOQ, and robustness.[6][7][8][9][10]

Comparative Data Analysis (Hypothetical)

The following tables present hypothetical data that could be expected from an inter-laboratory study comparing the GC-FID and HPLC-UV methods for the analysis of Methyl (cyclohexyloxy)acetate.

Table 1: Comparison of Method Validation Parameters

ParameterGC-FIDHPLC-UVAcceptance Criteria (ICH Q2(R1))
Linearity (R²) 0.99950.9992≥ 0.999
Range (% of target) 50 - 15050 - 15080 - 120 (Assay)
Accuracy (% Recovery) 99.5 ± 1.2%98.9 ± 1.8%98.0 - 102.0%
Precision (RSD%)
- Repeatability0.5%0.8%≤ 1.0%
- Intermediate Precision0.9%1.5%≤ 2.0%
LOD (µg/mL) 0.10.5Reportable
LOQ (µg/mL) 0.31.5Reportable
Robustness PassedPassedNo significant impact on results

Table 2: Hypothetical Inter-Laboratory Study Results for Assay of Methyl (cyclohexyloxy)acetate (%)

LaboratoryGC-FID MethodHPLC-UV Method
Lab 199.899.5
Lab 299.599.2
Lab 3100.199.9
Lab 499.799.6
Lab 599.999.8
Mean 99.8 99.6
Standard Deviation 0.22 0.27
RSD (%) 0.22% 0.27%

Visualizing the Workflow and Molecule

To provide a clearer understanding of the proposed analytical workflow and the molecule of interest, the following diagrams are provided.

Methyl_cyclohexyloxy_acetate_Structure Chemical Structure of Methyl (cyclohexyloxy)acetate cluster_cyclohexyl C1 CH2 C2 CH2 C1->C2 C3 CH2 C2->C3 C4 CH2 C3->C4 C5 CH2 C4->C5 C6 CH C5->C6 C6->C1 O1 O C6->O1 C7 C O1->C7 O2 O C7->O2 C8 CH3 C7->C8

Caption: Chemical structure of Methyl (cyclohexyloxy)acetate.

Analytical_Workflow Proposed Inter-Laboratory Analytical Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing & Reporting start Receive Homogenized Sample weigh Accurate Weighing start->weigh dissolve Dissolution & Dilution weigh->dissolve gc_fid GC-FID Analysis dissolve->gc_fid hplc_uv HPLC-UV Analysis dissolve->hplc_uv validation Method Validation (ICH Q2) gc_fid->validation hplc_uv->validation comparison Comparative Data Analysis validation->comparison report Final Report comparison->report

Caption: Proposed workflow for the inter-laboratory study.

Discussion and Conclusion

Based on the hypothetical data, both GC-FID and HPLC-UV are suitable for the analysis of Methyl (cyclohexyloxy)acetate. However, the GC-FID method demonstrates slightly better precision and sensitivity (lower LOD and LOQ). The choice of method in a routine laboratory setting may therefore depend on the specific requirements of the analysis. For purity testing where high sensitivity is required to detect trace impurities, GC-FID would be the preferred method. For routine assay where high throughput is desired, the simpler mobile phase of the HPLC-UV method might be advantageous.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Gas-MS Sample Preparation. Organomation. [Link]

  • ISO/IEC 17043:2023. Conformity assessment — General requirements for the competence of proficiency testing providers. [Link]

  • Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. MDPI. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link]

  • GC-MS sample preparation and column choice guide. SCION Instruments. [Link]

  • GC-MS applications in pharmaceutical analysis. European Pharmaceutical Review. [Link]

  • Highly Sensitive Analysis of Organic Acids by HPLC-UV. SCION Instruments. [Link]

  • One-step pre-column derivatization method for HPLC-UV determination of organic acids in fruit juices. Taylor & Francis Online. [Link]

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Validation

A Comparative Guide to the Synthesis of Methyl (cyclohexyloxy)acetate for Advanced Research Applications

This guide provides a comprehensive comparative analysis of the primary synthetic routes to Methyl (cyclohexyloxy)acetate, a valuable compound in fragrance and pharmaceutical research. Designed for researchers, scientist...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the primary synthetic routes to Methyl (cyclohexyloxy)acetate, a valuable compound in fragrance and pharmaceutical research. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanistic intricacies, experimental protocols, and comparative performance of each method, offering the insights necessary for informed selection of a synthesis strategy.

Introduction to Methyl (cyclohexyloxy)acetate

Methyl (cyclohexyloxy)acetate is an ester possessing a characteristic fresh, fruity, and herbal aroma, making it a desirable component in the fragrance industry. Beyond its olfactory properties, its structural motif is of interest in medicinal chemistry as a building block for more complex molecules. The efficient and scalable synthesis of this compound is therefore of significant interest. This guide will explore three principal synthetic pathways: the classic Williamson ether synthesis, the catalytic hydrogenation of methyl phenoxyacetate, and synthesis via esterification or transesterification. Each route will be evaluated based on yield, purity, scalability, and overall practicality in a research and development setting.

Route 1: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. This SN2 reaction involves the nucleophilic attack of an alkoxide on a primary alkyl halide.[1] For the synthesis of Methyl (cyclohexyloxy)acetate, this involves the reaction of a cyclohexoxide salt with a methyl haloacetate.

Reaction Mechanism

The reaction proceeds in two main steps. First, cyclohexanol is deprotonated by a strong base, typically sodium hydride (NaH), to form the sodium cyclohexoxide nucleophile. This is followed by the nucleophilic attack of the cyclohexoxide on the electrophilic carbon of methyl chloroacetate, displacing the chloride leaving group to form the desired ether.[2]

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation of Cyclohexanol cluster_step2 Step 2: SN2 Attack Cyclohexanol Cyclohexanol Cyclohexoxide Sodium Cyclohexoxide Cyclohexanol->Cyclohexoxide + NaH NaH NaH H2 H₂ (gas) Product Methyl (cyclohexyloxy)acetate Cyclohexoxide->Product + Methyl Chloroacetate Me_Chloroacetate Methyl Chloroacetate NaCl NaCl

Figure 1: Mechanism of Williamson Ether Synthesis for Methyl (cyclohexyloxy)acetate.

Experimental Protocol (Adapted from similar syntheses)

This protocol is adapted from the Williamson synthesis of 4-methylphenoxyacetic acid and may require optimization.[3]

  • Preparation of Sodium Cyclohexoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add dry tetrahydrofuran (THF). Carefully add sodium hydride (1.1 equivalents) to the solvent. While stirring under a nitrogen atmosphere, slowly add cyclohexanol (1.0 equivalent) dropwise. The reaction mixture is then stirred at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of the alkoxide.

  • Ether Formation: To the freshly prepared sodium cyclohexoxide solution, add methyl chloroacetate (1.05 equivalents) dropwise at room temperature. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: After cooling to room temperature, the reaction is quenched by the slow addition of water. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure Methyl (cyclohexyloxy)acetate.

Causality and Experimental Choices
  • Choice of Base: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the equilibrium towards the alkoxide formation.[2]

  • Solvent: A dry, aprotic solvent like THF is crucial to prevent the quenching of the highly reactive sodium hydride and the alkoxide intermediate.

  • Reaction Conditions: The SN2 reaction is favored by heating, which increases the reaction rate. Using a primary halide (methyl chloroacetate) is essential to minimize the competing E2 elimination reaction that is prevalent with secondary and tertiary halides.[2]

Route 2: Catalytic Hydrogenation of Methyl Phenoxyacetate

This method involves the reduction of the aromatic ring of methyl phenoxyacetate to a cyclohexane ring using a heterogeneous catalyst and hydrogen gas. This approach is attractive due to the potential for high selectivity and the use of readily available starting materials.

Reaction Mechanism

The hydrogenation of the aromatic ring is a catalytic process that occurs on the surface of a metal catalyst, typically a noble metal like platinum or palladium, or a nickel-based catalyst. The aromatic substrate adsorbs onto the catalyst surface, and hydrogen atoms are added in a stepwise manner to the double bonds of the benzene ring until it is fully saturated.

Hydrogenation Methyl_Phenoxyacetate Methyl Phenoxyacetate Product Methyl (cyclohexyloxy)acetate Methyl_Phenoxyacetate->Product Hydrogenation H2_Catalyst H₂ / Catalyst (e.g., Rh/C, Ni)

Figure 2: Catalytic Hydrogenation of Methyl Phenoxyacetate.

Experimental Protocol (Adapted from similar syntheses)

This protocol is based on the hydrogenation of o-cresol and subsequent esterification, and may require optimization for the direct hydrogenation of methyl phenoxyacetate.[4]

  • Reaction Setup: In a high-pressure autoclave, dissolve methyl phenoxyacetate (1.0 equivalent) in a suitable solvent such as methanol or methylcyclohexane. Add a catalytic amount of a hydrogenation catalyst (e.g., 5% Rhodium on carbon or Raney Nickel, typically 1-5 mol%).

  • Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 10-50 atm). The reaction mixture is then heated to a specific temperature (e.g., 80-150 °C) and stirred vigorously. The progress of the reaction is monitored by the uptake of hydrogen.

  • Work-up and Purification: Once the reaction is complete, the autoclave is cooled, and the excess hydrogen is carefully vented. The reaction mixture is filtered to remove the catalyst. The solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation. A study on the hydrogenation of methyl-phenoxyacetate suggests that a selectivity of 90% can be achieved.[5]

Causality and Experimental Choices
  • Catalyst Choice: Rhodium on carbon is a highly effective catalyst for the hydrogenation of aromatic rings under milder conditions compared to other catalysts like palladium or platinum. Raney Nickel is a more cost-effective alternative, though it may require more forcing conditions.[4]

  • Solvent: The choice of solvent can influence the reaction rate and selectivity. Protic solvents like methanol are often used.

  • Pressure and Temperature: Higher hydrogen pressure and temperature generally increase the rate of hydrogenation but can also lead to side reactions like hydrogenolysis of the ester group. Therefore, these parameters need to be carefully optimized.[5]

Route 3: Esterification and Transesterification

This pathway involves either the direct esterification of cyclohexanol with a suitable acetic acid derivative or the transesterification of a pre-existing ester.

Fischer Esterification of Cyclohexanol

This classic method involves the acid-catalyzed reaction of an alcohol (cyclohexanol) with a carboxylic acid (methoxyacetic acid) to form the corresponding ester.

The reaction is initiated by the protonation of the carbonyl oxygen of methoxyacetic acid by a strong acid catalyst (e.g., sulfuric acid), which activates the carbonyl group towards nucleophilic attack by cyclohexanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. Deprotonation of this species gives the final product, Methyl (cyclohexyloxy)acetate.

Fischer_Esterification Cyclohexanol Cyclohexanol Product Methyl (cyclohexyloxy)acetate Cyclohexanol->Product + Methoxyacetic Acid, H⁺ Methoxyacetic_Acid Methoxyacetic Acid H_plus H⁺ (cat.) Water H₂O

Figure 3: Fischer Esterification of Cyclohexanol with Methoxyacetic Acid.

This protocol is adapted from the esterification of 2-methylcyclohexanol with acetic acid and may require optimization.[6]

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cyclohexanol (1.0 equivalent), methoxyacetic acid (1.2 equivalents), and a catalytic amount of a strong acid such as sulfuric acid or p-toluenesulfonic acid in a suitable solvent like toluene.

  • Esterification: Heat the mixture to reflux. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the product. The reaction is monitored by TLC or GC until completion.

  • Work-up and Purification: After cooling, the reaction mixture is washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation. A patent for a similar esterification reports yields as high as 96.7% with a purity of 99.3%.[6]

Transesterification

Transesterification involves the conversion of one ester to another by reaction with an alcohol in the presence of an acid or base catalyst. For the synthesis of Methyl (cyclohexyloxy)acetate, one could envision the transesterification of a readily available ester like ethyl (cyclohexyloxy)acetate with methanol.

Under basic conditions, a catalytic amount of a strong base (e.g., sodium methoxide) deprotonates methanol to form the methoxide nucleophile. This attacks the carbonyl carbon of the starting ester, forming a tetrahedral intermediate. The elimination of the ethoxide leaving group yields the desired methyl ester and regenerates the catalyst.[7]

Transesterification Ethyl_Ester Ethyl (cyclohexyloxy)acetate Product Methyl (cyclohexyloxy)acetate Ethyl_Ester->Product + Methanol, Base Methanol Methanol Base_cat Base (cat.) Ethanol Ethanol

Figure 4: Base-Catalyzed Transesterification.

This protocol is based on the transesterification of methyl acetate with 2-ethylhexanol and may require optimization. A study on this similar reaction reported a product yield of 90.90%.[8]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl (cyclohexyloxy)acetate (1.0 equivalent) in an excess of methanol, which serves as both reactant and solvent. Add a catalytic amount of a strong base (e.g., sodium methoxide) or a solid acid catalyst.

  • Transesterification: Heat the reaction mixture to reflux and monitor its progress by GC or TLC. To drive the equilibrium towards the product, the lower-boiling ethanol by-product can be removed by distillation.

  • Work-up and Purification: After the reaction is complete, the catalyst is neutralized (if a base or acid catalyst was used in solution) or filtered off (if a solid catalyst was used). The excess methanol is removed by distillation. The resulting crude product is then purified by vacuum distillation.

Comparative Data of Synthesis Routes

Parameter Williamson Ether Synthesis Catalytic Hydrogenation Esterification/Transesterification
Starting Materials Cyclohexanol, Methyl ChloroacetateMethyl Phenoxyacetate, H₂Cyclohexanol, Methoxyacetic Acid / Ethyl (cyclohexyloxy)acetate, Methanol
Key Reagents/Catalysts Strong base (e.g., NaH)Noble metal or Ni catalystStrong acid (e.g., H₂SO₄) or Base (e.g., NaOMe)
Typical Yield Moderate to High (Can be >80%)High (Reported selectivity of 90%)[5]High (Reported yields >90%)[6][8]
Reaction Conditions Refluxing THFHigh pressure (10-50 atm), Elevated temp. (80-150 °C)Reflux with water removal / Reflux
Advantages Well-established, reliable, good for various scales.Potentially high atom economy, high selectivity.Avoids use of hazardous alkyl halides, can be high yielding.
Disadvantages Use of hazardous sodium hydride, potential for elimination side reactions.Requires specialized high-pressure equipment, catalyst cost.Equilibrium reaction requires removal of by-product, can be slow.
Scalability GoodExcellent for industrial scaleGood

Product Characterization

  • ¹H NMR: The spectrum is expected to show a singlet for the methyl ester protons around 3.7 ppm. The protons on the cyclohexyl ring would appear as a series of multiplets in the region of 1.2-2.0 ppm. The proton on the carbon bearing the ether oxygen would be a multiplet further downfield, likely around 3.3-3.6 ppm. The two protons of the acetate methylene group would appear as a singlet around 4.0 ppm.

  • ¹³C NMR: The carbonyl carbon of the ester would resonate around 170 ppm. The methyl carbon of the ester would be around 52 ppm. The carbons of the cyclohexyl ring would appear in the 23-32 ppm region, with the carbon attached to the oxygen appearing further downfield around 75-80 ppm. The methylene carbon of the acetate group would be expected around 68 ppm.

  • GC-MS: The mass spectrum would likely show a molecular ion peak at m/z = 172. The fragmentation pattern would be expected to include the loss of the methoxy group (-31), the loss of the carboxymethyl group (-59), and fragmentation of the cyclohexyl ring.

Comparative Analysis and Recommendations

The choice of the optimal synthesis route for Methyl (cyclohexyloxy)acetate depends heavily on the specific requirements of the researcher or organization, including available equipment, scale of synthesis, and cost considerations.

  • For laboratory-scale synthesis with standard equipment, the Williamson ether synthesis offers a reliable and well-understood method. While it involves the use of sodium hydride, the procedure is straightforward for chemists with experience in handling air-sensitive reagents. Careful selection of a primary haloacetate is critical to ensure high yields and minimize elimination byproducts.

  • For large-scale industrial production, catalytic hydrogenation of methyl phenoxyacetate is likely the most economically viable and environmentally friendly option. This route boasts high selectivity and atom economy. However, the initial investment in high-pressure hydrogenation equipment and the cost of the catalyst are significant considerations.

  • Esterification and transesterification routes present a good balance of simplicity, safety, and yield. Fischer esterification is a classic, cost-effective method, particularly if methoxyacetic acid is readily available. The need to remove water to drive the equilibrium is a key procedural step. Transesterification is an excellent option if a suitable precursor ester is available, often proceeding under mild conditions with high conversion.

Recommendation: For most research and development applications, the Williamson ether synthesis or Fischer esterification are recommended due to their versatility and the use of standard laboratory equipment. For scaling up production, the catalytic hydrogenation route should be seriously considered for its efficiency and sustainability.

References

  • CN105315156A - Synthesis method for 2-methylcyclohexyl acetate - Google P
  • The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])

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  • Glycerol transesterification with ethyl acetate to synthesize acetins using ethyl acetate as reactant and entrainer - Biofuel Research Journal. (URL: [Link])

  • Transesterification - Master Organic Chemistry. (URL: [Link])

  • Method for preparing methyl cyclohexyl acetate
  • (PDF) Fragmentation patterns of methyloxime-trimethylsilyl derivatives of constitutive mono- and disaccharide isomers analyzed by gas chromatography/field ionization mass spectrometry - ResearchGate. (URL: [Link])

  • Synthesis of 2-Ethylhexyl Acetate by Transesterification of Methyl Acetate with 2-Ethylhexanol | Asian Journal of Chemistry. (URL: [Link])

  • The yields of cyclohexyl acetate in the esterification of acetic acid... - ResearchGate. (URL: [Link])

  • Preparation of Fragrant Allyl Esters fragrance - Perfumer & Flavorist. (URL: [Link])

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